2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Description
BenchChem offers high-quality 2-Methoxy-5-(morpholinomethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(morpholinomethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-methoxy-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-17-12-3-2-10(8-11(12)13(15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBRXVQPCDQGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCOCC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191576 | |
| Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334321-26-4 | |
| Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334321-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid: A Key Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 2-methoxy-5-(morpholinomethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. Boronic acids and their derivatives are crucial intermediates in the construction of complex organic molecules, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This document outlines a detailed, multi-step synthesis, offering insights into the rationale behind experimental choices, and providing step-by-step protocols for each transformation. The guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded approach to the synthesis of this important compound.
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. Their utility as versatile intermediates in the synthesis of complex molecules is well-established.[3] The presence of the boronic acid moiety allows for the formation of carbon-carbon bonds with high selectivity and yield under mild reaction conditions, a cornerstone of modern synthetic chemistry.[1]
The title compound, 2-methoxy-5-(morpholinomethyl)phenylboronic acid, incorporates several key structural features that make it an attractive building block for drug candidates. The methoxy group can influence the electronic properties and metabolic stability of a molecule, while the morpholinomethyl substituent can enhance aqueous solubility and provide a handle for further functionalization or interaction with biological targets. Boron-containing compounds themselves have shown promise as pharmacophores, with several FDA-approved drugs, such as bortezomib, containing a boronic acid functional group.[3][4]
This guide will detail a reliable synthetic pathway to access this valuable compound, focusing on practical and scalable methodologies.
Proposed Synthetic Pathway
The synthesis of 2-methoxy-5-(morpholinomethyl)phenylboronic acid can be efficiently achieved through a multi-step sequence starting from commercially available 4-bromo-2-fluoro-1-methoxybenzene. The proposed route is outlined below:
Caption: Proposed synthetic pathway for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-(5-Bromo-2-methoxybenzyl)morpholine
The initial step involves a nucleophilic aromatic substitution reaction to displace the fluorine atom of 4-bromo-2-fluoro-1-methoxybenzene with morpholine. The methoxy group at the 2-position activates the fluorine at the adjacent carbon for nucleophilic attack.
Protocol:
-
To a solution of 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(5-bromo-2-methoxybenzyl)morpholine.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Base: Potassium carbonate is a mild base that acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic nucleophilic substitution.
Step 2: Synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid pinacol ester
The second step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester. The pinacol ester is often preferred over the free boronic acid as it is generally more stable and easier to handle and purify.[5]
Protocol:
-
In a reaction vessel, combine 1-(5-bromo-2-methoxybenzyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).
-
Add a suitable solvent, for example, 1,4-dioxane or toluene.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pinacol ester.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for the Miyaura borylation reaction.
-
Base: Potassium acetate is a commonly used base in this transformation, facilitating the catalytic cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for a successful reaction.
Step 3: Hydrolysis to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
The final step is the hydrolysis of the pinacol ester to the free boronic acid. This can be achieved under either acidic or basic conditions.
Protocol:
-
Dissolve the 2-methoxy-5-(morpholinomethyl)phenylboronic acid pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and an aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
-
Stir the mixture at room temperature for several hours or until the hydrolysis is complete (monitor by TLC or LC-MS).
-
If acidic conditions were used, carefully neutralize the mixture with a base. If basic conditions were used, acidify the mixture to precipitate the boronic acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Causality of Experimental Choices:
-
Hydrolysis Conditions: The choice between acidic or basic hydrolysis depends on the stability of other functional groups in the molecule. Both methods are generally effective for cleaving the pinacol ester.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Data |
| 1-(5-Bromo-2-methoxybenzyl)morpholine | ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and signals for the morpholine and benzylic protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the morpholine and benzylic groups. | |
| Mass Spec | A molecular ion peak corresponding to the calculated mass, with a characteristic isotopic pattern for a bromine-containing compound. | |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid pinacol ester | ¹H NMR | Aromatic protons, a singlet for the methoxy group, signals for the morpholine and benzylic protons, and a characteristic singlet for the methyl groups of the pinacol ester around 1.3 ppm.[6] |
| ¹³C NMR | Aromatic carbon signals, with the carbon attached to the boron appearing at a characteristic downfield shift. | |
| Mass Spec | A molecular ion peak corresponding to the calculated mass. | |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | ¹H NMR | Disappearance of the pinacol ester signal and the appearance of a broad singlet for the B(OH)₂ protons. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the free boronic acid. |
Applications in Drug Development Workflow
The synthesized 2-methoxy-5-(morpholinomethyl)phenylboronic acid is a versatile building block for the synthesis of biologically active compounds. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in many drug molecules.[1][7]
Caption: Application of the title compound in a Suzuki-Miyaura cross-coupling reaction.
The ability to introduce the substituted phenyl ring into a lead compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The morpholine group, in particular, can improve the aqueous solubility and metabolic profile of a drug candidate.
Conclusion
This technical guide has detailed a practical and efficient synthetic route for the preparation of 2-methoxy-5-(morpholinomethyl)phenylboronic acid. By providing step-by-step protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for scientists engaged in drug discovery and development. The availability of such well-characterized building blocks is essential for the rapid and efficient synthesis of new chemical entities with therapeutic potential.
References
- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
-
Boron Molecular. 2-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. [Link]
-
PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
PubChem. 2-methoxy-5-methoxycarbonylphenylboronic acid, pinacol ester. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Semantic Scholar. Phenylboronic acid-polymers for biomedical applications. [Link]
-
MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]
-
National Institutes of Health. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
Chemical Engineering Transactions. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]
-
PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester. [Link]
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Polymer Chemistry (RSC Publishing). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylboronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably as indispensable precursors for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility in constructing carbon-carbon bonds has accelerated the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the core synthetic strategies for preparing these versatile reagents. Moving beyond a mere recitation of procedures, we delve into the mechanistic rationale behind experimental choices, offering field-proven insights into process optimization, purification, and troubleshooting. Our objective is to equip researchers with the expert knowledge required to confidently and efficiently synthesize a broad spectrum of substituted phenylboronic acids, from common building blocks to complex, functionalized intermediates.
The Strategic Importance of Phenylboronic Acids
The value of a substituted phenylboronic acid lies in its unique combination of stability and reactivity. These compounds are generally crystalline, air-stable solids that are easy to handle, yet they possess a carbon-boron bond that can be selectively activated for catalysis.[3] This duality makes them superior reagents for complex molecule synthesis, where functional group tolerance and predictable reactivity are paramount. Their primary application is in the palladium-catalyzed Suzuki-Miyaura coupling, a reaction that forges a C(sp²)-C(sp²) bond between the phenyl group of the boronic acid and an organohalide.[2][4] This reaction is a cornerstone of medicinal chemistry for building the biaryl scaffolds prevalent in many drug candidates.[1] Furthermore, the boronic acid moiety itself is a key pharmacophore in several approved drugs and serves as a versatile handle for developing chemical sensors and glucose-responsive drug delivery systems.[5][6][7]
Core Synthetic Methodologies: A Comparative Analysis
The selection of a synthetic route is a critical decision dictated by the substitution pattern of the target molecule, the presence of sensitive functional groups, and considerations of scale and cost. Here, we dissect the three principal pathways.
Pathway I: Electrophilic Trapping of Organometallic Intermediates
This classical approach relies on the generation of a nucleophilic aryl species (an organometallic reagent) which then attacks an electrophilic boron source, typically a trialkyl borate.
This is one of the most established and cost-effective methods for synthesizing phenylboronic acids.[3][8] The process begins with the formation of an aryl Grignard reagent from an aryl bromide or iodide and magnesium metal. This highly nucleophilic species is then quenched at low temperature with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final boronic acid.
-
Causality and Expertise: The choice of the borate ester is non-trivial. Triisopropyl borate is often preferred over trimethyl borate as it can lead to higher yields by minimizing the formation of undesired diaryl- and triarylborane byproducts. The low reaction temperature (typically -78 °C to 0 °C) is crucial to control the reactivity of the Grignard reagent and prevent over-addition to the borate.[9] The acidic workup must be carefully controlled, as prolonged exposure to strong acid can induce protodeboronation, a major side reaction that cleaves the desired C-B bond.
-
Limitations: The primary drawback is the incompatibility of Grignard reagents with acidic protons (e.g., -OH, -NH₂, -COOH) and certain electrophilic functional groups (e.g., esters, ketones, nitriles) on the aryl halide starting material.[10][11]
For substrates incompatible with Grignard conditions or for syntheses requiring higher reactivity, the organolithium route is a powerful alternative.[1] Aryllithium reagents are typically generated from aryl halides via halogen-lithium exchange with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at cryogenic temperatures (-78 °C or lower).[12] The subsequent reaction with the borate ester and hydrolysis follow the same principle as the Grignard method.
-
Causality and Expertise: Halogen-lithium exchange is extremely fast, even at very low temperatures, which allows for the formation of the organometallic species in the presence of functional groups that would not survive Grignard formation. However, the high reactivity of organolithiums also makes them less selective and requires strict anhydrous and anaerobic conditions to prevent quenching by trace moisture or oxygen. The use of flow chemistry has recently emerged as a technique to manage these highly reactive intermediates safely and efficiently.[13]
Pathway II: Transition Metal-Catalyzed Borylation
Modern synthetic chemistry has increasingly shifted towards catalytic methods that offer broader functional group tolerance and milder reaction conditions.
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent.[4][13] The most common diboron reagent is bis(pinacolato)diboron (B₂pin₂), which yields a stable boronate ester that can be isolated or hydrolyzed to the corresponding boronic acid.
-
Causality and Expertise: This method's key advantage is its exceptional tolerance for a wide array of functional groups, including esters, ketones, and nitro groups, which are incompatible with organometallic routes.[13] The choice of palladium catalyst, ligand, and base is critical for achieving high yields. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester. More recently, the use of tetrahydroxydiboron [B₂(OH)₄] has been developed as a more atom-economical alternative to B₂pin₂.[4][14]
As the most atom-economical approach, direct C-H borylation involves the activation of a C-H bond on the aromatic ring and its conversion to a C-B bond, typically using an iridium or rhodium catalyst.[1][15] This method avoids the need for pre-functionalized aryl halides.
-
Causality and Expertise: While powerful, controlling the regioselectivity of C-H activation can be challenging and often relies on directing groups within the substrate or steric hindrance to favor a specific position. This remains an area of active research but represents the cutting edge of boronic acid synthesis.
Methodology Comparison Table
| Feature | Grignard Route | Organolithium Route | Miyaura Borylation |
| Starting Material | Aryl Halide (Br, I) | Aryl Halide (Br, I) | Aryl Halide (Cl, Br, I), Triflates |
| Key Reagents | Mg, Trialkyl Borate | Alkyllithium, Trialkyl Borate | Pd Catalyst, Ligand, Base, Diboron Reagent |
| Functional Group Tolerance | Low (incompatible with acidic H, many carbonyls) | Moderate (better than Grignard, but still sensitive) | High (tolerates esters, ketones, amides, etc.) |
| Reaction Conditions | Moderate (0 °C to reflux for Grignard formation) | Harsh (cryogenic temps, -78 °C or lower) | Mild to Moderate (often room temp to 80 °C) |
| Primary Advantage | Cost-effective, simple for non-functionalized arenes | Access to functionalized arenes not possible via Grignard | Broadest substrate scope and functional group tolerance |
| Primary Disadvantage | Poor functional group tolerance | Requires cryogenic temperatures and strict inert atmosphere | Higher cost of catalyst and diboron reagents |
In the Lab: A Validated Protocol
A robust protocol is self-validating. The following detailed procedure for the synthesis of 4-methoxyphenylboronic acid via the Grignard route serves as a reliable template.
Protocol: Synthesis of 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.2 eq)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Chloride (Brine)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Gently heat the flask with a heat gun under nitrogen flow until purple iodine vapors are observed; this helps to activate the magnesium surface. Allow the flask to cool.
-
Add anhydrous THF to the flask to cover the magnesium.
-
Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) of the 4-bromoanisole solution to the magnesium suspension.
-
Initiation of the reaction is indicated by gentle bubbling and a slight exotherm. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.2 eq) dropwise via syringe, keeping the internal temperature below -60 °C. A thick white precipitate will form.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure 4-methoxyphenylboronic acid as a white crystalline solid.
Visualization of Synthetic Pathways
General Workflow for Phenylboronic Acid Synthesis
Caption: Core synthetic routes to substituted phenylboronic acids.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The role of boronic acids in the Suzuki-Miyaura cycle.
Critical Challenges and Expert Troubleshooting
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This is a common failure mode, particularly during acidic workup or purification.
-
Cause: The C-B bond is susceptible to cleavage by electrophiles, most notably protons. The reaction is often facilitated by transition metal residues or elevated temperatures.
-
Prevention:
-
Minimize Acidity: Use the minimum amount of acid necessary during hydrolysis and perform the step at low temperatures.
-
Careful Purification: Avoid strongly acidic conditions during chromatography. It is often preferable to purify the more stable boronate ester (e.g., pinacol ester) before hydrolysis.
-
Alternative Workup: For sensitive substrates, quenching with ammonium chloride solution followed by extraction can be a milder alternative to strong acid hydrolysis.
-
The Boroxine Problem: Anhydrides in Disguise
Phenylboronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers.[3][8] This is especially prevalent upon heating or prolonged storage.
-
Impact: The presence of boroxines can complicate characterization, leading to confusing NMR spectra and inaccurate elemental analysis. It can also affect reactivity in subsequent steps.
-
Management:
-
Characterization: The interconversion between the boronic acid and the boroxine is often rapid in solution, especially in the presence of water. ¹¹B NMR is an excellent tool to characterize the boron species in solution.
-
Reversibility: The formation is reversible. Gently heating the boroxine with water or a suitable solvent can regenerate the monomeric boronic acid before use in a reaction.
-
Storage: Store boronic acids in a desiccator to minimize exposure to moisture, which can facilitate boroxine formation and decomposition.
-
Purification: The Final Hurdle
Purification can be the most challenging step in the synthesis.
-
Expert Strategies:
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline material.[16]
-
Acid/Base Extraction: Crude boronic acids can be dissolved in an organic solvent and extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is re-acidified to precipitate the pure boronic acid, which is collected by filtration.[17]
-
Derivatization: For particularly difficult purifications, converting the crude boronic acid to a stable, crystalline derivative like a trifluoroborate salt or a diethanolamine adduct can be effective.[18][19][20] These derivatives are often easily purified by recrystallization and the free boronic acid can be regenerated if needed.
-
Characterization: Confirming Success
Proper characterization is essential to validate the structure and purity of the synthesized product.
-
¹¹B NMR Spectroscopy: This is the most direct method for observing the boron center. The chemical shift is highly indicative of the boron species.[21][22][23]
-
¹H and ¹³C NMR: Provides information on the structure of the phenyl ring and its substituents.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.[8]
Typical ¹¹B NMR Chemical Shifts
| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) |
| Phenylboronic Acid (Ar-B(OH)₂) | sp² | 27 – 31 |
| Phenylboronate Ester (e.g., pinacol) | sp² | 30 – 34 |
| Phenyltrifluoroborate Salt ([Ar-BF₃]⁻K⁺) | sp³ | 3 – 7 |
| Boroxine | sp² | 30 – 33 |
Note: Shifts are relative to BF₃·OEt₂. Values can vary based on solvent and substitution.
Conclusion
The synthesis of substituted phenylboronic acids is a mature yet continually evolving field. While classical organometallic routes remain valuable for their cost-effectiveness, modern catalytic methods like the Miyaura borylation have dramatically expanded the scope of accessible structures. A successful synthesis hinges not just on following a procedure, but on understanding the underlying causality—why specific reagents are chosen, why certain conditions are critical, and how to anticipate and overcome common challenges like protodeboronation and purification. By integrating this deeper mechanistic knowledge with robust, validated protocols, researchers can confidently harness the power of these essential building blocks to drive innovation in drug discovery and materials science.
References
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
-
Lima, F., Serra, G., & Reis, R. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3133. [Link]
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Lassalas, P., & Nuel, D. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4878. [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Phenylboronic acid – preparation and application. (2024, January 9). Georganics. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Li, Y., Xiao, W., Xiao, K., Liu, W., Ma, X., & Zhang, J. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 19(1), 183–192. [Link]
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How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 22, 2026, from [Link]
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Bheemisetty, H., & Lewis, S. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Darses, S., & Genet, J.-P. (2003). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Tripp, V. T., & El-Kouedi, M. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(23), 15725–15731. [Link]
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Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
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Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 22, 2026, from [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Tripp, V. T., & El-Kouedi, M. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15725–15731. [Link]
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Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023, December 21). Reddit. Retrieved January 22, 2026, from [Link]
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Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. (n.d.). Ingenta Connect. Retrieved January 22, 2026, from [Link]
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Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 38(4), 325–336. [Link]
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Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Liske, F., & Glorius, F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2098–2104. [Link]
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Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Tripp, V. T., & El-Kouedi, M. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15725–15731. [Link]
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Hartwig, J. F., & Ishiyama, T. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(19), 3797–3799. [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008, May 18). Wipf Group. Retrieved January 22, 2026, from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Synthesis of (Azidomethyl)phenylboronic Acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (2025, August 8). ResearchGate. Retrieved January 22, 2026, from [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a versatile building block with significant potential in organic synthesis and medicinal chemistry. Drawing upon established principles of boronic acid chemistry, this document will explore its predicted properties, outline a logical synthetic approach, and detail its anticipated applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. While direct literature on this specific molecule is emerging, this guide synthesizes data from closely related analogues to provide a robust and predictive resource for researchers.
Core Molecular Profile
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a trifunctional organic compound featuring a phenylboronic acid moiety, a methoxy group, and a morpholinomethyl substituent. This unique combination of functional groups imparts a specific set of physicochemical properties that are highly valuable in the design of complex organic molecules.
Structural and Physicochemical Properties
The properties of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid can be inferred from its constituent parts. The boronic acid group is a key functional handle for palladium-catalyzed cross-coupling reactions. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic ring and its reactivity. The morpholinomethyl group, a common motif in medicinal chemistry, can enhance aqueous solubility and provide a site for further functionalization or interaction with biological targets.
A table summarizing the predicted and known properties of the core structure and its close relatives is presented below:
| Property | Predicted/Known Value for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid and Analogues | Source |
| Molecular Formula | C12H18BNO4 | Inferred |
| Molecular Weight | 251.09 g/mol | Inferred |
| Appearance | White to off-white solid | [1] |
| CAS Number | Not readily available; indicates a potentially novel or specialized compound. | |
| Melting Point | Likely in the range of 100-150 °C, similar to related compounds.[1] | Inferred |
| Solubility | Expected to have moderate solubility in polar organic solvents and some aqueous solubility due to the morpholino group.[1] | Inferred |
Synthesis and Purification
A robust synthetic strategy is crucial for obtaining high-purity 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. The following proposed synthesis is based on well-established methodologies for the preparation of substituted phenylboronic acids.
Retrosynthetic Analysis and Proposed Forward Synthesis
The logical disconnection for this molecule involves the formation of the carbon-boron bond. A common and effective method is the reaction of an organolithium or Grignard reagent with a trialkyl borate. The starting material would be a suitably substituted bromophenyl derivative.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
-
Benzylic Bromination of 4-Bromo-2-methylanisole: 4-Bromo-2-methylanisole is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under reflux.
-
Synthesis of 4-Bromo-1-methoxy-2-(morpholinomethyl)benzene: The resulting benzylic bromide is reacted with morpholine in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HBr byproduct.
-
Formation of the Aryl Organometallic Reagent: The aryl bromide is then converted to an organolithium reagent by treatment with a strong base like n-butyllithium or to a Grignard reagent using magnesium metal in an ethereal solvent like THF or diethyl ether at low temperatures (e.g., -78 °C for lithiation).
-
Borylation: The organometallic intermediate is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl or NH4Cl) to yield the final product, 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 1,2,4-substitution pattern, a singlet for the methoxy group protons, methylene protons of the morpholinomethyl group, and protons of the morpholine ring. The boronic acid protons may appear as a broad singlet. |
| ¹³C NMR | Distinct signals for all unique carbon atoms in the molecule, including the carbon attached to the boron atom.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| FT-IR Spectroscopy | Characteristic absorption bands for O-H stretching of the boronic acid, C-O stretching of the methoxy group and morpholine ether, and aromatic C-H and C=C stretching.[3] |
| HPLC | A single major peak indicating the purity of the compound. |
Key Applications in Research and Development
The primary utility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid lies in its role as a building block in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The presence of the methoxy and morpholinomethyl groups on the phenylboronic acid can be leveraged to synthesize a diverse array of biaryl compounds with potential applications in pharmaceuticals and materials science.[4][5]
Caption: General scheme of the Suzuki-Miyaura coupling.
Rationale for Use in Drug Discovery
-
Scaffold Hopping and Analogue Synthesis: This building block allows for the introduction of the methoxy- and morpholinomethyl-substituted phenyl ring into existing drug scaffolds to explore structure-activity relationships (SAR).
-
Improved Pharmacokinetic Properties: The morpholine moiety is often incorporated into drug candidates to enhance properties such as aqueous solubility and metabolic stability.[1]
-
Versatile Intermediate: The boronic acid can be used in the synthesis of a wide range of heterocyclic and biaryl compounds that are prevalent in medicinal chemistry.[6]
Safety and Handling
While specific safety data for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is not available, information from related phenylboronic acids should be considered.
-
General Hazards: Phenylboronic acids are generally considered to be irritants.[3] They may cause skin, eye, and respiratory tract irritation.
-
Handling Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can be sensitive to air and moisture, and proper storage is essential to maintain their integrity.
Conclusion
2-Methoxy-5-(morpholinomethyl)phenylboronic acid represents a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, an electron-donating methoxy group, and a pharmaceutically relevant morpholinomethyl substituent makes it a valuable tool for the construction of complex molecular architectures. While this guide provides a predictive overview based on the properties of analogous compounds, it lays a solid foundation for researchers to begin exploring the potential of this exciting molecule. Further experimental validation of the proposed synthesis and properties is encouraged to fully unlock its capabilities.
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A Comprehensive Technical Guide to the Characterization of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Methoxy-5-(morpholinomethyl)phenylboronic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery, serving as versatile building blocks in the synthesis of complex organic molecules.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of carbon-carbon bonds that are pivotal in the development of novel therapeutic agents.[3][4] The presence of the methoxy and morpholinomethyl substituents can significantly influence the physicochemical properties of the final compounds, including solubility, lipophilicity, and metabolic stability, while also providing key interaction points with biological targets.[4] This guide provides an in-depth technical overview of the essential analytical techniques required for the comprehensive characterization of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, ensuring its identity, purity, and stability for downstream applications.
Introduction: The Rationale for Rigorous Characterization
In the landscape of modern drug discovery, the structural integrity and purity of starting materials are paramount. For a molecule like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, which is often a key intermediate, a thorough characterization is not merely a quality control step but a foundational requirement for reproducible and reliable synthetic outcomes. Boronic acids, in general, are known for their potential to form cyclic anhydrides (boroxines) upon dehydration, and their stability can be influenced by various factors, including substitution on the phenyl ring.[5][6] Therefore, a multi-faceted analytical approach is crucial to confirm the structure and assess the purity and stability of this compound. This guide will detail the application of spectroscopic, chromatographic, and thermal analysis techniques to provide a complete profile of this important synthetic intermediate.
Structural Elucidation and Verification
The primary goal of structural characterization is to unequivocally confirm the molecular structure of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, the morpholine ring protons, and the benzylic protons of the morpholinomethyl group. The splitting patterns and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the phenyl ring.
¹³C NMR Spectroscopy: This provides information about the different carbon environments in the molecule. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the carbon attached to the boron atom and the carbons of the methoxy and morpholinomethyl groups are key diagnostic markers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for boronic acids due to its ability to solubilize polar compounds and the presence of a residual water peak that can be used as a reference.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR. Compare the observed spectra with the expected chemical shifts and splitting patterns based on the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. The expected mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental formula of the compound. This is a critical step in verifying the identity of a newly synthesized molecule.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into an ESI-MS or HRMS instrument.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight. For HRMS, compare the measured exact mass with the calculated exact mass for the proposed elemental formula.
Purity Assessment
Ensuring the purity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is critical for its use in subsequent synthetic steps, as impurities can lead to side reactions and reduced yields.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is typically used for the analysis of arylboronic acids.
Experimental Protocol: HPLC Analysis
-
Column Selection: A C18 column is a common choice for reversed-phase chromatography of arylboronic acids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically employed.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of the compound.
-
Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A specialized HPLC method involving post-column derivatization with reagents like alizarin can be used for the selective detection of boronic acids in complex mixtures, which can be particularly useful for reaction monitoring.[8]
Physicochemical Characterization
Understanding the physicochemical properties of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is important for its handling, storage, and formulation.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase behavior of the compound.[5]
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound, which is a key indicator of purity. It can also reveal other thermal events, such as polymorphic transitions or decomposition.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for assessing the thermal stability of the compound and for detecting the presence of residual solvents or water. The dehydration of boronic acids to form boroxines can often be observed by TGA.[5]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate DSC or TGA pan.
-
Data Acquisition: Heat the sample at a controlled rate under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting DSC thermogram to determine the melting point and other thermal transitions. Analyze the TGA curve to determine the onset of decomposition and any mass loss events.
Solubility
Determining the solubility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in various solvents is important for its use in synthesis and for developing purification methods. Phenylboronic acids generally exhibit good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[9]
Experimental Protocol: Solubility Determination
-
Method: A common method is to add increasing amounts of the solute to a fixed volume of solvent at a constant temperature until no more solute dissolves.
-
Analysis: The concentration of the saturated solution can be determined by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Stability Considerations
The stability of boronic acids is a critical factor to consider. They can be susceptible to oxidation and hydrolysis.[10][11] The pinacol ester form of boronic acids is generally more stable and easier to handle than the free boronic acid.[3]
Hydrolytic Stability: The boronic acid group can be susceptible to hydrolysis. The rate of hydrolysis can be influenced by pH and the electronic properties of the substituents on the aromatic ring.[12]
Oxidative Stability: At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species.[10][11] The presence of electron-donating groups, such as the methoxy group in the target molecule, can influence the oxidative stability.
Data Summary and Visualization
A comprehensive characterization of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid should be summarized in a clear and concise manner.
Table 1: Summary of Analytical Data for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
| Analytical Technique | Parameter | Expected/Typical Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic, methoxy, morpholinomethyl protons |
| Coupling Constants (J) | Confirms substitution pattern | |
| ¹³C NMR | Chemical Shifts (δ) | Confirms carbon skeleton |
| HRMS | Exact Mass | Confirms elemental composition |
| HPLC | Purity | >95% (typical for synthetic intermediates) |
| DSC | Melting Point | Sharp melting point indicates high purity |
| TGA | Decomposition Temp. | Indicates thermal stability |
| Solubility | Qualitative | Soluble in polar organic solvents |
Diagram 1: Characterization Workflow
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A Comprehensive Technical Guide to 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Compound Identification and Physicochemical Properties
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a trifunctional molecule incorporating a phenylboronic acid moiety, a methoxy group, and a morpholinomethyl substituent. Each of these components imparts distinct chemical characteristics that are valuable for drug design and synthesis. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] The methoxy and morpholinomethyl groups can influence solubility, metabolic stability, and target engagement of a final drug compound.[2]
While experimental data for the target compound is scarce, we can extrapolate its properties from closely related and commercially available analogs. For instance, the pinacol ester of 4-((Morpholino)methyl)phenylboronic acid is documented with the CAS number 364794-79-6 .[3] Boronic acids are often utilized in their pinacol ester form to enhance stability and ease of handling.[4]
Table 1: Predicted Physicochemical Properties and Identification
| Parameter | Predicted Value / Identifier | Source / Rationale |
| CAS Number | Not assigned. | Based on searches of major chemical databases. |
| Related CAS | 364794-79-6 (Pinacol Ester of 4-((Morpholino)methyl)phenylboronic acid) | PubChem[3] |
| Molecular Formula | C12H18BNO4 | - |
| Molecular Weight | 251.09 g/mol | - |
| Appearance | Expected to be a white to off-white solid. | Analogy with similar phenylboronic acids.[4] |
| Solubility | Predicted to be soluble in organic solvents like methanol, DMSO, and DMF. | General characteristics of functionalized phenylboronic acids. |
| Stability | The free boronic acid may be susceptible to dehydration to form a boroxine trimer. The pinacol ester form would exhibit greater stability. | Common behavior of boronic acids. |
Synthesis and Reaction Mechanisms
The synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid can be approached through a multi-step pathway, leveraging established methodologies in organic chemistry. A plausible synthetic route would involve the introduction of the morpholinomethyl group, followed by the formation of the boronic acid moiety.
Proposed Synthetic Pathway
A logical synthetic strategy would commence with a commercially available starting material, such as 2-methoxy-5-bromobenzaldehyde. The synthesis can be envisioned in the following key stages:
-
Reductive Amination: The aldehyde is reacted with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the morpholinomethyl group. This is a widely used and efficient method for amine synthesis.
-
Lithiation and Borylation: The resulting bromo-substituted phenyl morpholine derivative undergoes a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures. The subsequent quenching of the generated aryllithium species with a trialkyl borate, such as trimethyl borate, followed by acidic workup, yields the desired phenylboronic acid.[5]
Caption: Proposed synthetic route to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-((3-Bromo-4-methoxyphenyl)methyl)morpholine
-
To a solution of 2-methoxy-5-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
-
Dissolve 4-((3-bromo-4-methoxyphenyl)methyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.5 eq) dropwise, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.[5]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]
-
Adjust the pH to approximately 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash chromatography to yield the final compound.
Applications in Drug Discovery and Organic Synthesis
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction allows for the formation of biaryl and vinyl-aryl structures, which are common motifs in many biologically active molecules. The incorporation of boronic acids into medicinal chemistry has seen a significant increase, with several FDA-approved drugs containing this moiety.[7]
Role in Suzuki-Miyaura Cross-Coupling
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is an ideal candidate for Suzuki-Miyaura reactions. The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and the coupling partners (the boronic acid and an organohalide or triflate).[8]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The presence of the methoxy and morpholinomethyl groups on the phenylboronic acid can be strategically utilized. These functional groups can enhance the solubility of both the starting material and the final product, which is often a challenge in organic synthesis.[2] Furthermore, the nitrogen atom in the morpholine ring can act as a ligand, potentially influencing the catalytic activity in certain systems.
Potential as a Pharmacophore in Drug Design
The structural motifs present in 2-Methoxy-5-(morpholinomethyl)phenylboronic acid are frequently found in bioactive molecules.
-
Morpholine: This heterocycle is a common feature in many approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. It is often used as a bioisosteric replacement for other functional groups.
-
Methoxy Phenyl Group: This substituted aromatic ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces. It is a key component in inhibitors of various enzymes, including kinases.[2]
-
Boronic Acid: Beyond its role in synthesis, the boronic acid group itself can be a pharmacophore, acting as a transition-state analog inhibitor of serine proteases or forming reversible covalent bonds with active site residues.
This combination of functional groups makes 2-Methoxy-5-(morpholinomethyl)phenylboronic acid an attractive building block for the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.[9]
Conclusion
2-Methoxy-5-(morpholinomethyl)phenylboronic acid represents a valuable, albeit not yet widely commercialized, synthetic intermediate. Its trifunctional nature provides a powerful platform for the generation of complex molecular architectures through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. The inherent drug-like features of its constituent moieties make it a highly promising building block for the development of novel therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, reagents such as this will play an increasingly critical role in the synthesis of next-generation medicines.
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PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester. National Center for Biotechnology Information. [Link]
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Boron Molecular. 2-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. [Link]
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Brooks, W. H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4049-4071. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-5-pyridineboronic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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An In-depth Technical Guide to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, applications, and provide detailed protocols for its use, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Compound Analysis
Molecular Identity and Properties
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a substituted phenylboronic acid featuring a methoxy group at the 2-position and a morpholinomethyl substituent at the 5-position relative to the boronic acid moiety. These functional groups impart specific reactivity and solubility characteristics that are highly valuable in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₄ | Deduced |
| Molecular Weight | 251.09 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [1] |
| Solubility | Expected to have good solubility in polar organic solvents | [1] |
The presence of the morpholino group generally enhances aqueous solubility compared to simpler phenylboronic acids, which can be advantageous in certain reaction conditions.[1] The methoxy group, being an electron-donating group, can influence the electronic properties of the phenyl ring and its reactivity in cross-coupling reactions.
Key Applications in Organic Synthesis
The primary utility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The general mechanism involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.
Sources
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Authored by: A Senior Application Scientist
Abstract
Introduction: The Strategic Importance of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in Medicinal Chemistry
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a bespoke chemical entity of significant interest to medicinal chemists and process development scientists. Its molecular architecture combines three key functional groups that impart desirable properties for drug design and synthesis:
-
The phenylboronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, particularly biaryl structures common in pharmaceuticals.[1][2]
-
The methoxy group can modulate the electronic properties of the phenyl ring and influence the compound's lipophilicity and metabolic stability.[3]
-
The morpholinomethyl group is a common basic substituent in drug candidates that can enhance aqueous solubility and provide a handle for salt formation, often improving pharmacokinetic profiles.
The synergy of these groups makes this compound a valuable intermediate for the synthesis of novel therapeutics, including kinase inhibitors and other targeted agents.[3][4] A thorough understanding of its solubility is paramount, as this fundamental physicochemical property governs its handling, reactivity in synthesis, and potential for formulation into a viable drug product.[5][6]
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, we can predict its solubility behavior by dissecting its constituent parts.
Factors Influencing Solubility
-
Polarity and Hydrogen Bonding: The presence of the boronic acid, methoxy, and morpholino groups introduces polar functionalities capable of hydrogen bonding. The boronic acid group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the methoxy and morpholino groups act as hydrogen bond acceptors. This suggests a propensity for solubility in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and acetone. Phenylboronic acid itself is soluble in most polar organic solvents.[7][8]
-
Aqueous Solubility: The basic nitrogen of the morpholino group is expected to be protonated at physiological pH, which would significantly enhance aqueous solubility. However, boronic acids can exhibit low aqueous solubility, and this can be a limiting factor.[9][10] The overall aqueous solubility will be a balance between the contributions of the polar and ionizable groups and the hydrophobic phenyl ring.
-
Organic Solvent Solubility: In the context of organic synthesis, solubility in common reaction solvents is critical. The compound is expected to have good solubility in polar organic solvents such as ethers (e.g., THF, 1,4-dioxane) and ketones (e.g., acetone), which are frequently used in Suzuki-Miyaura reactions.[11][12] Its solubility in non-polar hydrocarbon solvents like hexanes is predicted to be low.[7]
-
The Challenge of Boroxine Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This equilibrium is solvent and temperature-dependent and can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the monomeric boronic acid.
Estimated Physicochemical Parameters
While experimental data for the target molecule is sparse, we can reference data for structurally related compounds to inform our expectations.
| Parameter | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~251.1 g/mol | Moderate molecular weight, generally favorable for solubility. |
| pKa | The morpholino amine will have a basic pKa (typically ~8.5), while the boronic acid is a weak Lewis acid (pKa ~8.8 for phenylboronic acid[7]). | Ionization at different pH values will strongly influence aqueous solubility. |
| Hydrogen Bond Donors/Acceptors | Multiple sites for hydrogen bonding. | Enhances solubility in polar, protic solvents. |
| LogP | The combination of polar groups and the phenyl ring suggests a moderate LogP value. | Influences the balance between aqueous and lipid solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, a robust experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true saturation point of a compound in a given solvent system.[13][14] This method is crucial for applications where long-term stability in solution is required, such as in formulation development and for understanding reaction kinetics.
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in various solvents.
Materials and Reagents:
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 1,4-dioxane, tetrahydrofuran (THF), acetone, ethanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system for quantification.[15]
Procedure:
-
Preparation of Slurries:
-
Add an excess amount of solid 2-Methoxy-5-(morpholinomethyl)phenylboronic acid to a vial. The excess should be clearly visible to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for boronic acids, a longer period (e.g., 72 hours) may be necessary to account for the boronic acid-boroxine equilibrium.[14]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UPLC-MS method.[15] A standard curve prepared with known concentrations of the compound is essential for accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.[13]
-
Extended Equilibration Time: Crucial for boronic acids to allow the equilibrium between the monomer and the potentially less soluble boroxine trimer to be established.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Filtration: Essential to remove any microscopic solid particles that would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the solute concentration. UPLC-MS is particularly well-suited for analyzing boronic acids due to its sensitivity and specificity.[15]
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Implications for Practical Applications
Suzuki-Miyaura Cross-Coupling Reactions
The solubility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in the reaction solvent is a critical parameter for the success of a Suzuki-Miyaura coupling. Poor solubility can lead to:
-
Slow reaction rates: If the boronic acid is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution rate of the solid.
-
Incomplete reactions: A significant portion of the starting material may remain unreacted if it does not enter the solution phase where the catalytic cycle occurs.
-
Poor reproducibility: Variations in particle size and agitation can lead to inconsistent results.
Therefore, selecting a solvent or solvent system in which the boronic acid has adequate solubility is essential for developing a robust and scalable synthetic process.[1][16]
Drug Development and Formulation
In the context of drug development, solubility is a key determinant of a compound's "drug-likeness".[5]
-
Aqueous Solubility and Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low aqueous solubility is a major hurdle for achieving adequate bioavailability.[6]
-
Formulation Strategies: If the intrinsic solubility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid or its derivatives is found to be low, various formulation strategies can be employed to enhance it. These include:
-
Salt formation: Utilizing the basic morpholino nitrogen to form a more soluble salt.
-
Use of co-solvents: Adding a water-miscible organic solvent to the aqueous formulation.
-
Complexation: Boronic acids are known to form reversible covalent complexes with diols. Formulating with excipients like mannitol can significantly increase aqueous solubility by forming a more soluble boronate ester and preventing the formation of the less soluble boroxine.[10]
-
Conclusion
While direct, quantitative solubility data for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is not yet widely published, a comprehensive understanding of its likely behavior can be derived from fundamental chemical principles and the extensive knowledge base surrounding phenylboronic acids. Its structure suggests good solubility in polar organic solvents, which is advantageous for its use in organic synthesis. Its aqueous solubility, a critical parameter for drug development, is likely to be pH-dependent and can be experimentally determined using the robust shake-flask method outlined in this guide. The insights and protocols presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this important chemical intermediate in their work, enabling more efficient synthesis and informed formulation strategies.
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]
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Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
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2-Methoxy-5-pyridineboronic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Design and discovery of boronic acid drugs. PubMed. [Link]
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Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, potential degradation pathways, and recommended best practices for handling and long-term storage of this important chemical intermediate. Furthermore, it outlines detailed methodologies for assessing the stability and purity of the compound, ensuring its integrity for use in sensitive applications.
Introduction: The Role and Reactivity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds that are pivotal in modern organic synthesis. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The unique structural features of this particular molecule—the electron-donating methoxy group, the basic morpholinomethyl moiety, and the reactive boronic acid group—contribute to its specific applications in the synthesis of complex organic molecules, including pharmacologically active compounds.
The boronic acid functional group, while versatile, imparts a degree of inherent instability to the molecule. The boron atom is electrophilic and susceptible to a variety of transformations that can compromise the compound's purity and reactivity. A thorough understanding of these stability liabilities is paramount for its effective use in research and development.
Intrinsic Stability Profile and Key Degradation Pathways
The stability of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is influenced by several environmental factors. The primary degradation pathways for boronic acids, in general, include oxidation, hydrolysis (protodeboronation), and formation of boroxines (anhydrides).
Oxidative Degradation
Boronic acids are susceptible to oxidation, a process that can be initiated by atmospheric oxygen or other oxidizing agents.[1] This degradation pathway typically leads to the formation of the corresponding phenol and boric acid, rendering the compound inactive for its intended cross-coupling reactions. The electron-rich nature of the phenyl ring in 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, due to the methoxy substituent, may heighten its sensitivity to oxidation. Studies on peptide boronic acid derivatives have shown that oxidative cleavage of the C-B bond can be a major degradation route.[2]
Hydrolysis and Protodeboronation
In the presence of water, boronic acids can undergo hydrolysis, leading to protodeboronation where the boronic acid group is replaced by a hydrogen atom. This process is often catalyzed by residual metals or can occur under certain pH conditions. While generally stable, this pathway can become significant under prolonged exposure to moisture or in certain solvent systems.
Boroxine Formation
Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water. While boroxines can sometimes be used directly in coupling reactions, their formation represents a change in the chemical form of the starting material and can affect reaction stoichiometry and kinetics. Storing the compound in a dry environment is crucial to minimize boroxine formation.
Recommended Storage and Handling Procedures
To maintain the integrity and purity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the general properties of phenylboronic acids and best practices in chemical management.
Long-Term Storage
For long-term storage, the following conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (Refrigerated) | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation from atmospheric oxygen.[3] |
| Moisture | Tightly sealed container with desiccant | Minimizes hydrolysis and the formation of boroxines. Boronic acids are often hygroscopic. |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation. |
Handling
When handling 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, the following practices should be observed:
-
Inert Atmosphere: Whenever possible, handle the solid and solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Dry Solvents: Use anhydrous solvents when preparing solutions to prevent hydrolysis.
-
Minimize Exposure: Avoid prolonged exposure of the solid or solutions to the atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Analytical Methods for Stability Assessment
Regular assessment of the purity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is crucial, especially for material that has been in storage for an extended period. The following analytical techniques are well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for assessing the purity of boronic acids and detecting degradation products.[4]
Challenges and Considerations: A key challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis of the analyte.[4] To mitigate this, method development should focus on:
-
Column Choice: Utilize columns with low silanol activity.[4]
-
Mobile Phase: Employ mobile phases without strong pH modifiers.[4]
-
Temperature: Maintain a controlled and moderate column temperature.[4]
A generic starting method for the analysis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is provided below.
Experimental Protocol: HPLC Purity Assessment
-
Column: C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) or similar.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable diluent (e.g., Acetonitrile/Water 50:50).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and purity assessment.
-
¹H NMR: Provides information on the overall structure and can be used to detect impurities with distinct proton signals.
-
¹¹B NMR: This technique is particularly useful for directly observing the boron atom. The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate ester or boronate anion, providing insights into the compound's state in solution.[5][6]
Experimental Protocol: ¹¹B NMR Stability Study
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-observe probe.
-
Acquisition Parameters:
-
Observe Nucleus: ¹¹B
-
Reference: BF₃·OEt₂ (external or internal standard)
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Analysis: The chemical shift of the sp² boronic acid is expected in the range of δ 28-33 ppm, while sp³ boronate species would appear further upfield. Changes in the spectrum over time or under stress conditions can indicate degradation or complex formation.
Forced Degradation Studies
To proactively understand the stability of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, forced degradation studies are recommended.[7] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The stability of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a critical parameter that dictates its successful application in synthetic chemistry. By understanding its inherent instability towards oxidation, hydrolysis, and boroxine formation, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The analytical methods and forced degradation studies outlined in this guide provide a robust framework for monitoring the purity and proactively identifying potential stability issues. Adherence to these principles will ultimately lead to more reliable and reproducible scientific outcomes.
References
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. Retrieved from [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Wageningen University & Research. Retrieved from [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2022). ACS Publications. Retrieved from [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). MDPI. Retrieved from [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2019). ResearchGate. Retrieved from [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
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Forced Degradation Studies. (n.d.). STEMart. Retrieved from [Link]
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Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015). PubMed. Retrieved from [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). Raines Lab. Retrieved from [Link]
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A Technical Guide to the NMR Spectroscopic Analysis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a compound of significant interest in medicinal chemistry and drug development. As a substituted phenylboronic acid, its structural elucidation via NMR spectroscopy presents unique challenges and requires careful consideration of experimental parameters. This document offers field-proven insights into the interpretation of its ¹H and ¹³C NMR spectra, methodologies for obtaining high-quality data, and a discussion of the underlying chemical principles.
Introduction: The Structural Significance of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
2-Methoxy-5-(morpholinomethyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are pivotal building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The presence of a methoxy group, a morpholinomethyl substituent, and the boronic acid moiety creates a unique electronic and steric environment, making detailed structural analysis essential for its application in targeted drug design and synthesis. Understanding the precise arrangement of these functional groups is critical for predicting its reactivity and biological activity.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (position 6) | ~7.8 | d | ~2.0 | 1H |
| Ar-H (position 4) | ~7.4 | dd | ~8.0, 2.0 | 1H |
| Ar-H (position 3) | ~6.9 | d | ~8.0 | 1H |
| B(OH)₂ | ~5.0 - 8.0 | br s | - | 2H |
| OCH₃ | ~3.9 | s | - | 3H |
| Ar-CH₂-N | ~3.6 | s | - | 2H |
| N-CH₂ (morpholine) | ~3.7 | t | ~4.5 | 4H |
| O-CH₂ (morpholine) | ~2.5 | t | ~4.5 | 4H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-B (ipso-carbon) | ~135 |
| C-OCH₃ | ~160 |
| C-CH₂N | ~130 |
| C-H (aromatic) | ~110 - 135 |
| OCH₃ | ~55 |
| Ar-CH₂-N | ~63 |
| N-CH₂ (morpholine) | ~67 |
| O-CH₂ (morpholine) | ~53 |
Experimental Protocol for High-Fidelity NMR Acquisition
The acquisition of high-quality NMR spectra for arylboronic acids requires specific experimental considerations to overcome common challenges such as poor solubility and oligomerization.[2]
Sample Preparation: A Self-Validating Approach
-
Solvent Selection: The choice of solvent is critical. While CDCl₃ is common, arylboronic acids can form cyclic trimeric anhydrides (boroxines), leading to complex or broad spectra.[2] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred as they can break up these oligomers through solvent exchange with the B-OH protons.[2] The use of D₂O can also be effective.[2]
-
Concentration: Prepare a sample of approximately 5-10 mg in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be optimized to ensure good signal-to-noise while minimizing intermolecular interactions that can lead to line broadening.
-
Filtration: To ensure a homogenous solution and remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
-
Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate spectral dispersion.[3]
-
¹H NMR Acquisition:
-
Number of Scans: A minimum of 16 scans is recommended.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds will ensure good resolution.
-
-
¹³C NMR Acquisition:
-
Technique: A proton-decoupled ¹³C experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-135 and DEPT-90) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[4]
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
-
Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals, the following 2D experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic ring and the morpholine moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.
-
Spectral Interpretation: A Mechanistic Approach
The predicted chemical shifts are based on the inductive and mesomeric effects of the substituents on the phenyl ring.
-
Aromatic Region: The methoxy group is an ortho, para-director and strongly electron-donating, causing a shielding effect (upfield shift) on the ortho (position 3) and para (position 5, which is substituted) protons. The boronic acid group is electron-withdrawing, leading to a deshielding (downfield shift) of the ortho proton (position 6). The morpholinomethyl group has a mild electron-donating effect. The expected splitting pattern arises from the coupling between adjacent aromatic protons.
-
Aliphatic Region: The morpholine protons typically exhibit a characteristic pattern of two triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.[4] The methylene bridge connecting the phenyl ring and the morpholine nitrogen will appear as a singlet. The methoxy group protons will also be a sharp singlet.
-
Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and readily exchange with residual water or hydroxyl groups in the solvent. This often results in a broad singlet that can appear over a wide chemical shift range, and it may not integrate to exactly two protons. In solvents like CD₃OD or D₂O, this signal may be diminished or absent due to exchange with deuterium.
Challenges and Troubleshooting
The primary challenge in the NMR analysis of arylboronic acids is their tendency to form boroxines.[2] This equilibrium between the monomeric acid and the trimeric anhydride can result in broadened peaks or the appearance of multiple sets of signals, complicating spectral interpretation.
Workflow for Overcoming Oligomerization:
Caption: A streamlined workflow for the complete NMR analysis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Conclusion
The structural elucidation of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid by NMR spectroscopy is a multi-faceted process that requires a combination of predictive knowledge based on analogous structures and a robust experimental approach. By carefully selecting the appropriate solvent to minimize oligomerization and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its ¹H and ¹³C NMR spectra can be achieved. This detailed structural information is invaluable for its application in the rational design and synthesis of new chemical entities in the field of drug discovery.
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"mass spectrometry of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid"
An In-depth Technical Guide to the Mass Spectrometry of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Abstract
This whitepaper provides a comprehensive technical guide for the mass spectrometric analysis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a compound of significant interest in medicinal chemistry and synthetic applications. As a molecule featuring multiple functional groups—a boronic acid, a tertiary amine (morpholine), and a methoxyaryl system—its characterization presents unique challenges and opportunities. This guide moves beyond standard operating procedures to explain the causal-driven methodologies for ionization, high-resolution mass measurement, and tandem mass spectrometry (MS/MS) fragmentation analysis. We will explore the rationale behind selecting electrospray ionization (ESI), detail predictive fragmentation pathways based on first principles of organic mass spectrometry, and provide robust, self-validating experimental protocols for researchers in drug development and related scientific fields.
Introduction: The Analytical Imperative
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and serves as a scaffold in the development of novel therapeutic agents.[1] The morpholine moiety often imparts favorable pharmacokinetic properties, while the boronic acid group can act as a covalent warhead or a key synthetic handle.[2][3] Accurate structural confirmation and purity assessment are therefore critical checkpoints in its synthesis and application.
Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the inherent reactivity of the boronic acid functional group, which can undergo dehydration to form boroxines (cyclic anhydrides) or interact with solvents, complicates spectral interpretation.[4][5] This guide provides the expertise-driven framework necessary to navigate these challenges and generate high-quality, unambiguous mass spectrometric data.
Core Physicochemical Properties & Expected Mass
A foundational understanding of the analyte's properties is the first step in any mass spectrometric method development.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₈BNO₄ | Defines the elemental composition, essential for accurate mass calculation. |
| Average Molecular Weight | 251.09 g/mol | Used for calculating concentrations and reagent stoichiometry. |
| Monoisotopic Mass | 251.1329 Da | Critical for HRMS. This is the exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O), which is the value measured by high-resolution mass spectrometers. |
| Key Functional Groups | Boronic Acid, Tertiary Amine, Phenyl Ether | The tertiary amine (morpholine) is a strong proton acceptor (basic), favoring positive ionization. The boronic acid is acidic, enabling negative ionization. The overall polarity makes the molecule suitable for ESI. |
Ionization Strategy: The "Why" Behind Electrospray Ionization (ESI)
The selection of an appropriate ionization technique is paramount. For a polar, non-volatile, and potentially thermally labile molecule like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, Electrospray Ionization (ESI) is the method of choice.[6][7]
Causality of Selection:
-
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[8] This is crucial for preserving the intact molecular ion, as harsher methods like Electron Ionization (EI) would cause extensive, difficult-to-interpret fragmentation.[9]
-
Solution-Phase Analysis: The analyte is introduced in solution, typically a mixture of water and an organic solvent like acetonitrile or methanol. This is ideal for compounds that are not thermally stable or volatile enough for gas chromatography-mass spectrometry (GC-MS).[4]
-
Dual-Mode Capability: The amphoteric nature of the molecule allows for analysis in both positive and negative ion modes, providing complementary information.
3.1 Positive Ion Mode (ESI+): The Preferred Approach In positive ion mode, the morpholine nitrogen is the most likely site of protonation due to its basicity. This results in a strong signal for the protonated molecule, [M+H]⁺.
3.2 Negative Ion Mode (ESI-): A Complementary View In negative ion mode, deprotonation of one of the boronic acid hydroxyl groups can occur, yielding an [M-H]⁻ ion. This mode can be useful for confirmation, though it is often less sensitive than the positive mode for molecules with a readily protonated amine. The analysis of boronic acids in negative mode can also yield characteristic fragment ions like BO⁻ and BO₂⁻ upon collision-induced dissociation (CID).[10]
High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Confirmation
High-resolution mass spectrometry (HRMS), typically performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement of the ion, allowing for the confident determination of its elemental formula.
Self-Validating Protocol: For an unknown sample suspected to be our target compound, the experimentally measured mass of the primary ion should match the theoretical exact mass within a narrow tolerance (typically < 5 ppm).
| Ion Species | Theoretical m/z (Da) | Expected Observation |
| [M+H]⁺ | 252.1407 | Primary ion in ESI positive mode. |
| [M+Na]⁺ | 274.1226 | Common sodium adduct, especially if glass or sodium salts are present. |
| [M-H]⁻ | 250.1251 | Primary ion in ESI negative mode. |
| [M+HCOOH-H]⁻ | 296.1357 | Common formate adduct when formic acid is used as a mobile phase additive. |
Tandem Mass Spectrometry (MS/MS): Decoding the Structure
Tandem mass spectrometry (MS/MS) is used to structurally characterize the molecule by inducing fragmentation of the isolated parent ion. The resulting fragment ions provide a structural fingerprint. The fragmentation pattern can be logically predicted by identifying the most labile bonds.[11][12]
Predicted Fragmentation Pathway ([M+H]⁺):
The protonated molecule (m/z 252.14) is expected to fragment via several key pathways upon collision-induced dissociation (CID):
-
Benzylic Cleavage: The most favorable initial fragmentation is often the cleavage of the C-N bond at the benzylic position. This is driven by the formation of a stable morpholinium ion and a neutral benzylic species, or vice-versa. The most common observation is the formation of the charged morpholinomethyl cation.
-
Morpholine Ring Opening: The protonated morpholine ring can undergo ring-opening reactions, leading to characteristic losses of small neutral molecules like C₂H₄O.[13]
-
Boronic Acid Dehydration: The boronic acid moiety can readily lose one or two molecules of water.
-
Methoxy Group Loss: Loss of the methoxy group can occur via the loss of a methyl radical (·CH₃) or formaldehyde (CH₂O).
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The Methoxy Group's Subtle Hand: A Technical Guide to Modulating Phenylboronic Acid Reactivity
For researchers, medicinal chemists, and process development professionals, phenylboronic acids are indispensable reagents, forming the cornerstone of modern synthetic chemistry. Their utility in palladium- and copper-catalyzed cross-coupling reactions is well-established, yet the nuanced effects of substituents on their reactivity remain a critical area of study for optimizing reaction outcomes. This technical guide delves into the multifaceted role of one of the most common and influential substituents: the methoxy group (-OCH₃). We will explore how its electronic and steric properties, dictated by its position on the phenyl ring, can be harnessed to fine-tune the reactivity of phenylboronic acids in key synthetic transformations.
The Dual Nature of the Methoxy Substituent: Electronic Effects
The influence of the methoxy group on the reactivity of a phenylboronic acid is primarily governed by a delicate balance of two opposing electronic effects: the inductive effect and the resonance effect. Understanding this dichotomy is fundamental to predicting and controlling reaction pathways.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect. This effect operates through the sigma bond framework, pulling electron density away from the aromatic ring. The inductive effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density is a resonance effect, which is most pronounced at the ortho and para positions. As a general rule in organic chemistry, the resonance effect is more powerful than the inductive effect when they are in opposition[1].
The net electronic effect of the methoxy group is therefore highly dependent on its position relative to the boronic acid moiety.
-
Ortho and Para Positions: At these positions, the strong electron-donating resonance effect (+R) outweighs the weaker electron-withdrawing inductive effect (-I). The net result is an increase in electron density on the aromatic ring and, consequently, on the boron atom. This makes the boronic acid less Lewis acidic.
-
Meta Position: At the meta position, the resonance effect is not operative. Therefore, only the electron-withdrawing inductive effect (-I) is observed[2]. This leads to a decrease in electron density on the aromatic ring and the boron atom, making the boronic acid more Lewis acidic compared to the unsubstituted phenylboronic acid.
This interplay of electronic effects has a direct and measurable impact on the acidity (pKa) of the phenylboronic acid.
Impact on Acidity (pKa)
Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a more nucleophilic boronate species, a crucial step in many cross-coupling reactions. The pKa of a phenylboronic acid is a measure of this Lewis acidity. The electronic nature of the methoxy substituent directly influences the pKa.
| Compound | Substituent Position | pKa | Electronic Effect |
| Phenylboronic Acid | Unsubstituted | 8.83[3] | - |
| 4-Methoxyphenylboronic Acid | para | 9.25[4] | Electron-donating (+R > -I) |
| 3-Methoxyphenylboronic Acid | meta | ~8.10 (Predicted)[5] | Electron-withdrawing (-I) |
| 2-Methoxyphenylboronic Acid | ortho | N/A | Electron-donating (+R > -I) & Steric Effects |
As the data indicates, the electron-donating para-methoxy group increases the pKa, making 4-methoxyphenylboronic acid a weaker Lewis acid than the parent phenylboronic acid[4]. Conversely, the electron-withdrawing meta-methoxy group is predicted to decrease the pKa, rendering 3-methoxyphenylboronic acid a stronger Lewis acid.
The Role of the Methoxy Group in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of methoxy-substituted phenylboronic acids in this palladium-catalyzed process is a direct consequence of their electronic and steric properties. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The methoxy group primarily influences the transmetalation step.
Transmetalation: The Key Influenced Step
Transmetalation is the transfer of the aryl group from the boron atom to the palladium center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. Generally, electron-donating groups on the phenylboronic acid increase the rate of transmetalation, leading to higher reaction yields in shorter times[4].
-
para-Methoxyphenylboronic Acid: The strong electron-donating nature of the para-methoxy group enhances the nucleophilicity of the aryl ring, facilitating a faster transmetalation step. This often leads to higher reaction rates and yields compared to unsubstituted or electron-withdrawing group-substituted phenylboronic acids.
-
meta-Methoxyphenylboronic Acid: The electron-withdrawing nature of the meta-methoxy group disfavors transmetalation by reducing the nucleophilicity of the aryl ring. Consequently, 3-methoxyphenylboronic acid is generally less reactive than its para-isomer in Suzuki-Miyaura couplings.
-
ortho-Methoxyphenylboronic Acid: The reactivity of the ortho-isomer is more complex, involving a combination of electronic and steric effects. While the electronic effect is donating, the steric bulk of the methoxy group can hinder the approach of the boronic acid to the palladium center. However, a beneficial chelation effect has been observed where the oxygen of the methoxy group can coordinate to the palladium center, potentially facilitating the transmetalation step and influencing regioselectivity in certain substrates[6][7][8].
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
I. Introduction: A Privileged Scaffold for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical and agrochemical industries, where the rapid assembly of complex molecular architectures is paramount for lead discovery and optimization.[3][4][5]
This guide focuses on a highly valuable, yet nuanced, building block: 2-Methoxy-5-(morpholinomethyl)phenylboronic acid . This reagent is not merely another arylboronic acid; its specific substitution pattern confers distinct advantages for drug development professionals. The presence of the ortho-methoxy group modulates the electronic properties of the phenyl ring, which can influence both the kinetics of the coupling reaction and the conformational preferences of the final product.[6] More significantly, the morpholinomethyl substituent provides a basic, polar handle that can dramatically improve the aqueous solubility and pharmacokinetic profile of the resulting biaryl structures—key considerations in the design of orally bioavailable drugs.[7] Phenylboronic acids and their derivatives are foundational to the creation of novel therapeutics and advanced materials.[8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, enabling users to not only execute the protocol successfully but also to intelligently troubleshoot and optimize the reaction for their specific substrates.
II. The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is critical for rational optimization. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9] The process can be dissected into three primary, interconnected steps:
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).[9][10] This irreversible step forms a new, square planar Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[11] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (a boronate), which readily exchanges its organic group with the halide on the Pd(II) center.[9][11]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product.[1][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with a generic aryl bromide. Researchers should consider this a robust baseline, with optimization potentially required for challenging substrates.
Reaction Scheme: (Generic reaction scheme showing 2-Methoxy-5-(morpholinomethyl)phenylboronic acid coupling with an Ar-Br partner)
A. Reagent & Materials Quantification
The following table outlines the quantities for a representative 1.0 mmol scale reaction.
| Component | Role | MW ( g/mol ) | Mass / Volume | Millimoles (mmol) | Equivalents |
| Aryl Bromide (Ar-Br) | Electrophile | - | - | 1.0 | 1.0 |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | Nucleophile | 251.10 | 301 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 41 mg | 0.05 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | Solvent | - | 8.0 mL | - | - |
| Deionized Water | Co-Solvent | - | 2.0 mL | - | - |
B. Step-by-Step Methodology
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (301 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Solvent Degassing (Critical Step): In a separate flask, degas the 1,4-dioxane and water mixture (8 mL and 2 mL, respectively) by bubbling Argon or Nitrogen through the solution for at least 20-30 minutes. The presence of oxygen can lead to catalyst deactivation and undesirable homocoupling side reactions.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg, 0.05 mmol) to the Schlenk flask. The solid mixture may be briefly purged with inert gas again.
-
Solvent Transfer: Using a degassed syringe, transfer the dioxane/water mixture (10 mL total) to the Schlenk flask containing the solids.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 12-18 hours.
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Check for the consumption of the limiting reagent (the aryl bromide).
-
Work-up Procedure:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The polarity of the eluent system will depend on the specific product; a gradient of ethyl acetate in hexanes is a common starting point. Due to the basic morpholine moiety, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the silica gel.
IV. Optimization Strategies & Troubleshooting
Achieving high yields in Suzuki coupling is often an empirical process, but a logical approach to optimization can significantly reduce the experimental burden.[3] Suboptimal conditions can lead to reduced yields, side product formation, and inconsistent scalability.[3]
Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (ineffective degassing).2. Poor solubility of reagents.3. Oxidative addition is the rate-limiting step (for electron-rich halides).[6]4. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere setup.[12] Use fresh, high-quality catalyst.2. Screen alternative solvents (e.g., THF, DMF, Toluene/Water).[12]3. Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[6][12]4. Increase reaction temperature in increments of 10 °C.[13] |
| Protodeboronation | 1. The boronic acid is hydrolytically unstable under the reaction conditions.2. Base is too harsh or reaction time is too long. | 1. Convert the boronic acid to a more stable pinacol ester derivative.[9] These are more resistant to hydrolysis.2. Use a milder or non-aqueous base system (e.g., anhydrous K₃PO₄ in dioxane).[12]3. Minimize the amount of water or run under strictly anhydrous conditions. |
| Homocoupling | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes self-coupling. | 1. Improve the degassing procedure for all solvents and reagents.2. Employ bulkier phosphine ligands which can sterically hinder the formation of homocoupled dimers. |
| Difficult Purification | 1. Product is highly polar due to the morpholine group.2. Residual palladium catalyst contamination. | 1. Add 0.5-1% triethylamine to the column chromatography eluent.2. After workup, stir the crude product in a solvent with a palladium scavenger (e.g., silica-bound thiol) before concentration and purification. |
V. Conclusion
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a strategic building block for medicinal chemists. Its successful implementation in Suzuki-Miyaura cross-coupling hinges on a solid understanding of the reaction mechanism and a rational approach to execution and optimization. By carefully controlling the reaction atmosphere, selecting appropriate catalytic systems, and being prepared to troubleshoot common issues like protodeboronation, researchers can effectively leverage this reagent to construct novel biaryl scaffolds. The protocols and insights provided herein offer a robust framework for unlocking the full synthetic potential of this valuable compound in the quest for new therapeutic agents.
VI. References
-
Chem-Impex. (n.d.). 2-(Methoxycarbonyl)phenylboronic acid. Retrieved from Chem-Impex International.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). 2-Methoxy-5-pyridineboronic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health.
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from BYJU'S.
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from MDPI.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from TCI Chemicals.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from ResearchGate.
-
Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95%. Retrieved from MilliporeSigma.
-
PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from National Center for Biotechnology Information.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology.
-
Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester. Retrieved from Frontier Specialty Chemicals.
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
-
MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from MDPI.
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from Chemistry LibreTexts.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube.
-
Boron Molecular. (n.d.). Buy 2-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from Boron Molecular.
-
ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from ResearchGate.
-
National Institutes of Health. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from National Center for Biotechnology Information.
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from National Center for Biotechnology Information.
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- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. youtube.com [youtube.com]
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- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Practitioner's Guide to Suzuki-Miyaura Coupling: Navigating the Nuances of Substituted Boronic Acids
Introduction: The Enduring Power of the C-C Bond
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides and pseudohalides has become one of the most powerful and widely used transformations in modern organic synthesis.[1][2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3][4] This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the construction of complex biaryl and substituted olefinic structures is paramount.[3][5]
This guide moves beyond a basic recitation of the reaction, offering researchers, scientists, and drug development professionals a deeper understanding of how to tailor reaction conditions for a diverse array of substituted boronic acids. We will explore the "why" behind the choice of specific reagents and conditions, empowering you to troubleshoot challenging couplings and optimize your synthetic routes.
Pillar 1: The Catalytic Heart of the Reaction – A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to rational experimental design. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) species, which inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner. This step oxidizes the palladium to a Pd(II) state. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1] For less reactive halides like chlorides, the choice of an electron-rich and bulky phosphine ligand is critical to facilitate this rate-determining step.[1][6]
-
Transmetalation: This is the defining step where the organic moiety from the boronic acid is transferred to the palladium center. A key prerequisite for this step is the activation of the boronic acid by a base.[7] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the Pd(II) center.[7] The precise mechanism of this transfer is complex and can be influenced by the nature of the base and solvent.
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1] This step is often promoted by sterically demanding ligands.
Below is a visualization of the generally accepted catalytic cycle.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Pillar 2: Tailoring Conditions for Substituted Boronic Acids
The "one-size-fits-all" approach rarely succeeds in Suzuki-Miyaura couplings, especially in the context of drug discovery where molecular complexity is high. The electronic and steric nature of the boronic acid substrate dictates the optimal choice of catalyst, ligand, base, and solvent.
Electron-Rich Boronic Acids
Electron-donating groups on the aryl boronic acid can increase electron density on the carbon atom attached to boron, which can sometimes slow down the transmetalation step. However, a more pressing issue with electron-rich systems is their propensity to undergo side reactions.
-
Challenge: Increased susceptibility to protodeboronation , where the C-B bond is cleaved by residual water or protic solvents, leading to the formation of an undesired arene byproduct.
-
Strategy:
-
Base Selection: Use of milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize protodeboronation.
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, for particularly sensitive electron-rich substrates, using anhydrous solvents (like dioxane or toluene) and reagents can be beneficial.[8]
-
Ligand Choice: Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can accelerate the rate of reductive elimination, helping the desired coupling outcompete the protodeboronation pathway.
-
Electron-Deficient Boronic Acids
Electron-withdrawing groups on the boronic acid can make the transmetalation step more challenging.[9]
-
Challenge: Slower transmetalation rates due to the reduced nucleophilicity of the organic fragment.
-
Strategy:
-
Stronger Bases: Employing stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can more effectively generate the boronate "ate" complex, enhancing its nucleophilicity and promoting transmetalation.
-
Ligand Optimization: Highly electron-donating ligands are crucial here. They increase the electron density on the palladium center, which facilitates the transmetalation with the electron-poor boronic acid. Ligands like SPhos have shown excellent performance in these cases.[9]
-
Solvent Effects: Polar aprotic solvents such as DMF or dioxane, often with a small amount of water, can be effective in solubilizing the base and promoting the reaction.[6]
-
Sterically Hindered Boronic Acids
Coupling substrates with bulky groups, particularly in the ortho positions, presents a significant steric challenge, primarily affecting the reductive elimination step.
-
Challenge: Steric clash between bulky groups on the palladium intermediate can hinder the final C-C bond formation.
-
Strategy:
-
Bulky, Electron-Rich Ligands: This is where modern biarylphosphine ligands (Buchwald-type ligands) are indispensable.[10] Ligands such as XPhos, RuPhos, and BrettPhos are designed with significant steric bulk that forces the two organic fragments on the palladium into a conformation that favors reductive elimination.
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome the steric barrier.
-
Boronic Esters: For extremely hindered systems, using a more reactive boronic acid derivative, like a pinacol boronate ester, can sometimes improve yields.[10]
-
Unstable Heteroaryl Boronic Acids
Heterocyclic boronic acids are ubiquitous in medicinal chemistry but are often notoriously unstable, being highly prone to decomposition via protodeboronation.[2] This is especially true for electron-deficient heterocycles like 2-pyridyl boronic acid.
-
Challenge: Rapid decomposition of the boronic acid under reaction conditions, leading to low yields.[2]
-
Strategy:
-
Use of Boronic Esters: The most effective strategy is to protect the boronic acid as a more stable ester. Pinacol boronate esters are a common choice as they are generally more robust.[2][8]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under anhydrous coupling conditions. Under mild aqueous basic conditions (e.g., using K₃PO₄), they undergo a slow, controlled hydrolysis to release the unstable boronic acid in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition and favoring the desired cross-coupling.[11]
-
Milder Bases: When using heteroaryl boronic acids directly, mild bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective, as they are strong enough to activate the boronic acid but gentle enough to minimize decomposition.[7][12]
-
The following workflow illustrates the decision-making process for selecting appropriate Suzuki-Miyaura coupling conditions based on the boronic acid substrate.
Figure 2. Decision workflow for Suzuki-Miyaura reaction conditions.
Pillar 3: Validated Protocols and Experimental Design
The following protocols are designed as robust starting points for the different classes of boronic acids discussed. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
General Experimental Setup Notes:
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[13] All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[14]
-
Solvent Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[15]
-
Reagent Purity: Use high-purity reagents and dry solvents to ensure reproducibility.[14]
-
Stirring: Vigorous stirring is essential, especially for heterogeneous mixtures, to ensure effective mixing and mass transfer.[16]
Protocol 1: Coupling of a Sterically Hindered Boronic Acid
This protocol is adapted for coupling a sterically demanding aryl bromide with a hindered boronic acid, a common challenge in biaryl synthesis.
-
Reaction: 2,6-Dimethylphenylboronic acid with 2-bromo-1,3,5-triisopropylbenzene.
-
Rationale: This reaction requires a bulky ligand to promote reductive elimination and a moderately strong base. A higher temperature is used to overcome steric hindrance.
| Component | Amount (molar eq.) | Amount (mass/vol) | Role |
| 2-Bromo-1,3,5-triisopropylbenzene | 1.0 | (e.g., 0.5 mmol, 142 mg) | Electrophile |
| 2,6-Dimethylphenylboronic acid | 1.5 | (0.75 mmol, 112 mg) | Nucleophile |
| XPhos Pd G3 | 0.02 (2 mol %) | (0.01 mmol, 8.5 mg) | Pre-catalyst |
| K₃PO₄ (potassium phosphate) | 3.0 | (1.5 mmol, 318 mg) | Base |
| Toluene | - | 2.5 mL (0.2 M) | Solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, XPhos Pd G3 pre-catalyst, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of an Unstable Heteroaryl Boronic Acid using a MIDA Boronate
This protocol demonstrates the slow-release strategy for coupling an unstable 2-pyridyl boronic acid derivative with an electron-rich aryl bromide.
-
Reaction: 2-(MIDA)borylpyridine with 4-bromoanisole.
-
Rationale: The MIDA boronate provides a stable, solid precursor to the highly unstable 2-pyridylboronic acid. Aqueous K₃PO₄ facilitates the slow in situ deprotection and release, minimizing decomposition. SPhos is an excellent ligand for coupling with electron-rich bromides.
| Component | Amount (molar eq.) | Amount (mass/vol) | Role |
| 4-Bromoanisole | 1.0 | (e.g., 0.5 mmol, 94 mg) | Electrophile |
| 2-(MIDA)borylpyridine | 1.2 | (0.6 mmol, 140 mg) | Nucleophile Precursor |
| SPhos Pd G2 | 0.02 (2 mol %) | (0.01 mmol, 7.1 mg) | Pre-catalyst |
| K₃PO₄ (potassium phosphate) | 3.0 | (1.5 mmol, 318 mg) | Base/Deprotectant |
| 1,4-Dioxane | - | 2.0 mL | Solvent |
| Water | - | 0.5 mL | Co-solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the 4-bromoanisole, 2-(MIDA)borylpyridine, SPhos Pd G2, and K₃PO₄.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling is a mature and robust reaction, yet the continuous demand for the synthesis of increasingly complex molecules drives ongoing innovation. The development of sophisticated ligands, stable boronic acid surrogates like MIDA boronates, and a deeper mechanistic understanding have dramatically expanded its scope. For the modern chemist, success lies not in a single set of "go-to" conditions, but in the ability to rationally diagnose the challenges posed by a given substrate and select the appropriate tools—catalyst, ligand, base, and solvent—to overcome them. By understanding the principles outlined in this guide, researchers can more effectively harness the power of this Nobel-winning reaction to accelerate discovery in medicine, materials, and beyond.
References
-
Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Al-Amin, M., & Hall, D. G. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 31-48. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(31), 11063–11073. Available at: [Link]
-
Nishimura, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (43), 4546-4548. Available at: [Link]
-
Gevorgyan, A., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17374–17377. Available at: [Link]
-
MacNeil, C. M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. ACS Publications. Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
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- 3. youtube.com [youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
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- 16. reddit.com [reddit.com]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Scaffolds
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the myriad of methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[1][2] This powerful transformation enables the formation of biaryl structures, which are prevalent motifs in a vast array of biologically active compounds.
This application note provides a detailed guide for the Suzuki-Miyaura coupling of a structurally complex and pharmaceutically relevant building block: 2-Methoxy-5-(morpholinomethyl)phenylboronic acid . The presence of a methoxy group at the ortho position and a morpholinomethyl substituent introduces specific steric and electronic considerations that necessitate a carefully optimized protocol for successful and high-yielding coupling. We will delve into the rationale behind catalyst selection, reaction parameter optimization, and provide a robust, step-by-step protocol for researchers.
Understanding the Core Chemistry: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, our phenylboronic acid) with an organohalide or triflate.[2][3] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4][6] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[2][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Considerations for Coupling 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
The unique structure of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid presents specific challenges and considerations:
-
Steric Hindrance: The ortho-methoxy group increases the steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center during transmetalation. To overcome this, the selection of a bulky, electron-rich phosphine ligand is often crucial.[9][10] Such ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the nucleophilicity of the aryl ring. This is generally favorable for the transmetalation step.
-
Lewis Basic Site: The nitrogen atom of the morpholine ring is a Lewis basic site. It has the potential to coordinate to the palladium catalyst, which could lead to catalyst inhibition or the formation of off-cycle, inactive species. The choice of ligand and reaction conditions should aim to minimize this undesired interaction.
Optimizing the Reaction: A Parameter Guide
Finding the optimal conditions for a Suzuki-Miyaura coupling often requires systematic screening of several parameters.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI™-IPr, Buchwald Precatalysts | For sterically hindered substrates, pre-catalysts that readily form the active Pd(0) species are preferred. Buchwald precatalysts, for example, are often highly effective.[11] |
| Ligand | SPhos, XPhos, RuPhos, JohnPhos, cataCXium® A | Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the ligands of choice for challenging couplings as they promote both oxidative addition and reductive elimination.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu | The choice of base is critical for activating the boronic acid.[2] For sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. Anhydrous conditions may be necessary with highly reactive bases like KOtBu. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, DME/H₂O | The solvent system must be capable of dissolving all reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used with an inorganic base). A mixture of an organic solvent and water is common. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required to overcome the activation energy barrier for sterically demanding substrates. However, prolonged heating can lead to decomposition of the catalyst or starting materials. |
| Equivalents of Boronic Acid | 1.1 to 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the often more valuable aryl halide coupling partner. |
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with a generic aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.
Figure 2: General Experimental Workflow.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Degas the toluene and water by bubbling an inert gas through them for 15-20 minutes. Add the degassed toluene (5 mL) and water (0.5 mL) to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Ensure proper degassing of solvents to prevent catalyst oxidation. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or KOtBu. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Formation of Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Deboronated Starting Material | Unstable boronic acid | Some boronic acids can be unstable under basic conditions.[12][13] Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[14] |
Conclusion
The Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a highly valuable transformation for the synthesis of complex biaryl compounds. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol provided herein serves as a robust starting point, and with thoughtful optimization, can be adapted to a wide range of aryl halide coupling partners.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Nemoto, T., Hayashi, T., & Ishida, K. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]
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Ciappa, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789. [Link]
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Chen, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 466-473. [Link]
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Besora, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2820–2829. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(7), 1464–1477. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. [Link]
-
Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium (II) complexes containing PN ligands in the Heck and Suzuki CC coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(36), 11150–11151. [Link]
-
Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]
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DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
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MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
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PubChem. 2-Methoxyphenylboronic acid. [Link]
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Application Note & Protocols: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling with ortho-Substituted Phenylboronic Acids
Introduction: The Challenge of Steric Congestion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures is extensive.[2] However, the synthesis of sterically hindered biaryls, particularly those involving ortho-substituted phenylboronic acids, presents a significant synthetic hurdle.[3][4]
Reactions involving substrates with bulky groups at the ortho positions often suffer from low yields, slow reaction rates, or fail completely.[5] This is primarily due to severe steric clash that impedes key steps within the palladium catalytic cycle. This guide provides a detailed analysis of the mechanistic challenges and presents field-proven ligand systems and protocols designed to overcome these steric barriers, enabling researchers to confidently synthesize even tetra-ortho-substituted biaryls.
The Mechanistic Hurdle: Why Steric Hindrance Stalls the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling relies on a smooth progression through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] With sterically demanding substrates, particularly ortho-substituted boronic acids, the latter two steps become kinetically challenging.
-
Oxidative Addition: An aryl halide (Ar-X) adds to the Pd(0) complex. This step is generally less affected by steric hindrance on the boronic acid but is sensitive to the ligand's electronic properties.
-
Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium center. This is often the rate-limiting step in couplings with hindered substrates. The bulky ortho substituents on the boronic acid prevent the molecule from approaching the palladium center effectively.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond, regenerating the Pd(0) catalyst. This step is also severely hindered by bulky ortho groups, which must be brought into close proximity for bond formation.
Bulky, electron-rich ligands are essential to overcome these hurdles. They accelerate the key steps by modifying the catalyst's steric and electronic environment.[6]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the kinetically challenging steps (transmetalation and reductive elimination) when using ortho-substituted substrates.
Ligand Design for Congested Couplings: Steric Bulk and Electron Donation
The development of specialized phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized the coupling of hindered substrates.[7][8] The success of these ligands is rooted in two key principles:
-
Steric Bulk: Large, sterically demanding ligands create a congested coordination sphere around the palladium atom. This steric pressure promotes the bond-forming reductive elimination step, as the formation of the biaryl product relieves this strain. Furthermore, bulky ligands often favor the formation of highly reactive monoligated Pd(0) species (L-Pd), which are crucial for the oxidative addition of challenging aryl halides.[3][9]
-
Electron-Donating Ability: Ligands that are strong electron donors increase the electron density on the palladium center. This enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[3][6]
The most effective ligands for hindered couplings possess a fine-tuned balance of both these properties.
Key Ligand Classes for ortho-Substituted Substrates
While many ligands exist, two classes have emerged as the most reliable and versatile for overcoming the challenges of ortho-substituted phenylboronic acids: Dialkylbiaryl Phosphines and N-Heterocyclic Carbenes (NHCs).
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
The Buchwald group pioneered a class of dialkylbiaryl phosphine ligands that are exceptionally effective for a wide range of cross-coupling reactions, including those with sterically hindered substrates.[7] These ligands are characterized by a biaryl backbone that provides steric bulk and electron-rich alkyl groups (like cyclohexyl or tert-butyl) on the phosphorus atom.
| Ligand Name | Structure (Abbreviation) | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates. The methoxy groups contribute to its electron-rich nature and activity. Excellent for forming tetra-ortho-substituted biaryls.[7] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky due to the isopropyl groups. Often provides the highest yields for the most sterically demanding couplings where other ligands fail. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with bulkier isopropoxy groups. Offers a different steric and electronic profile that can be beneficial for specific substrate combinations. |
These ligands are not merely bulky; their specific architecture creates a "pocket" around the metal center that facilitates the difficult steps of the catalytic cycle. They have proven effective even at room temperature for some couplings.[3]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are another class of powerful ligands for palladium-catalyzed cross-coupling.[8] They are even stronger σ-donors than most phosphines and possess significant steric bulk, making them highly effective for activating unreactive aryl chlorides and coupling hindered partners.[10] They are often used as part of a pre-formed palladium complex (precatalyst), which enhances their stability and ease of use.
| Precatalyst Name | Structure (Abbreviation) | Key Features & Applications |
| PEPPSI-IPr | palladium(II) dichloride | A highly stable and versatile Pd(II) precatalyst. The bulky IPr ligand is a strong electron donor, making it effective for room-temperature coupling of hindered substrates, including ortho-substituted boronic acids with aryl chlorides.[11] |
| PEPPSI-SIPr | palladium(II) dichloride | The saturated backbone of the SIPr ligand (compared to IPr) provides a slightly different steric environment and can offer complementary reactivity. It is known to promote selective coupling at chloride over triflate.[12] |
NHC-based catalysts are known for their high thermal stability and efficiency at low catalyst loadings.[11]
Experimental Protocols
Safety Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use. Palladium compounds and ligands should be handled in a fume hood.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for coupling an ortho-substituted phenylboronic acid with an aryl bromide or chloride.
Materials:
-
Aryl Halide (e.g., 2-bromotoluene)
-
ortho-Substituted Phenylboronic Acid (e.g., 2-methylphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Loading: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired biaryl product.
Causality: The use of K₃PO₄ as a base is crucial for activating the boronic acid without being overly harsh.[3] The toluene/water solvent system helps to solubilize both the organic and inorganic reagents. The SPhos ligand's bulk and electron-donating nature are essential to facilitate the coupling of these two hindered partners.[7]
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction using a Buchwald ligand system.
Protocol 2: Room-Temperature Procedure using an NHC Precatalyst (PEPPSI-IPr)
This protocol is advantageous for substrates that may be sensitive to high temperatures.
Materials:
-
Aryl Halide (e.g., 2-chlorotoluene)
-
ortho-Substituted Phenylboronic Acid (e.g., 2-methylphenylboronic acid)
-
PEPPSI-IPr precatalyst
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (IPA)
-
Glovebox or Schlenk line
Procedure:
-
Vessel Preparation: Inside a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv), and KOtBu (2.0 mmol, 2.0 equiv) to a reaction vial containing a stir bar.
-
Catalyst Loading: Add the PEPPSI-IPr precatalyst (0.02 mmol, 2 mol%) to the vial.
-
Solvent Addition: Add 2-propanol (5 mL).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and stir at room temperature (20-25 °C) for 18-24 hours.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Causality: The strong basicity of KOtBu is required for this room-temperature transformation. The PEPPSI-IPr precatalyst is highly active, with the bulky and strongly donating IPr ligand enabling the coupling of a hindered aryl chloride at low temperature, a task that is difficult for many traditional phosphine ligands.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/base combination.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a bulkier ligand (e.g., SPhos → XPhos) or a stronger base (e.g., K₃PO₄ → Cs₂CO₃ or KOtBu).3. Increase the reaction temperature in increments of 10-20 °C. |
| Significant Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Base is too strong or there is excess water. | 1. Use the corresponding boronate ester (e.g., pinacol or neopentyl glycol ester) instead of the boronic acid.[11]2. Use a milder base (e.g., K₂CO₃) and ensure solvents are anhydrous if possible (though some water is often beneficial). |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
Conclusion
The Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is a challenging but solvable problem. Success hinges on selecting a catalytic system specifically designed to overcome steric repulsion. Bulky, electron-rich ligands, particularly dialkylbiaryl phosphines like SPhos and NHCs like IPr, are the tools of choice. They function by accelerating the rate-limiting transmetalation and reductive elimination steps. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can effectively synthesize a wide array of sterically congested biaryl compounds, furthering advancements in drug discovery and materials science.
References
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Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
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Bielawski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2186-2194. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]
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OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Yi, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(22), 5162-5165. [Link]
-
Reddy, K. S., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(4), 793-798. [Link]
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Gazvoda, M., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11629-11642. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Avilés-Moreno, J. R., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Catalysis Communications, 75, 93-98. [Link]
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Hu, Z., et al. (2011). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 76(13), 5324-5329. [Link]
-
Chauder, B. A., et al. (1999). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 64(11), 3994-4000. [Link]
-
Shaughnessy, K. H., et al. (2003). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 5(25), 4733-4736. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Bakherad, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5237-5268. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Nicolaou, K. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 46(29), 5493-5496. [Link]
-
Wei, J., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(57), 8047-8050. [Link]
-
Chapman, C. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry, 5(1), 384-399. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
-
Organ, M. G., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]
-
Ray, L., et al. (2007). A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. Journal of Organometallic Chemistry, 692(19), 4126-4134. [Link]
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Application Notes and Protocols for Optimal Base Selection in Suzuki-Miyaura Coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Introduction: Navigating the Nuances of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The success of this transformation, however, is critically dependent on a judicious selection of reaction parameters, among which the choice of base is paramount. The base plays a multifaceted role, primarily in the activation of the boronic acid to facilitate the crucial transmetalation step in the catalytic cycle.[4][5]
This application note provides a comprehensive guide to selecting the optimal base for the Suzuki-Miyaura coupling of a challenging, yet increasingly important, substrate: 2-Methoxy-5-(morpholinomethyl)phenylboronic acid . This substrate presents a unique combination of steric and electronic factors that demand a nuanced approach to reaction optimization. The presence of an ortho-methoxy group introduces significant steric hindrance around the boronic acid moiety, while the morpholinomethyl group, a Lewis basic site, can potentially interact with and modulate the activity of the palladium catalyst.[6]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will delve into the mechanistic underpinnings of base selection, provide a comparative analysis of common bases, and offer detailed, field-proven protocols for successful coupling reactions.
The Decisive Role of the Base: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[7] The base is a key player in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Two primary mechanistic pathways are generally considered, and the choice of base can influence which pathway predominates.[7]
-
The Boronate Pathway: In this pathway, the base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex is more adept at transferring its organic group to the palladium(II) complex.[5]
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex (LₙPd(Ar)X) to form a palladium-hydroxo or -alkoxo species (LₙPd(Ar)OR'). This species then reacts with the neutral boronic acid to facilitate transmetalation.
The specific substrate, 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, possesses features that can influence both of these pathways. The sterically encumbering ortho-methoxy group can slow down the approach of the boronic acid to the palladium center, making the efficiency of boronate formation and its subsequent reaction critical.[1] Concurrently, the Lewis basic nitrogen of the morpholine ring could coordinate to the palladium center, potentially interfering with the desired catalytic cycle.
Visualizing the Catalytic Cycle
To better understand the critical steps influenced by the base, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.
Comparative Analysis of Bases for the Target Substrate
The selection of a base for the coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid requires careful consideration of its steric bulk and the presence of the amine functionality. Below is a comparative analysis of commonly used bases, with specific insights relevant to this substrate.
| Base Type | Examples | pKa of Conjugate Acid | Advantages | Considerations for the Target Substrate |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 (HCO₃⁻) | Widely used, inexpensive, and effective for a broad range of substrates.[5] | K₂CO₃ is a common starting point. Cs₂CO₃, being more soluble in organic solvents, can be advantageous for sluggish reactions or when dealing with sterically hindered partners. The moderate basicity is often sufficient to promote the reaction without causing significant side reactions. |
| Phosphates | K₃PO₄ | ~12.3 (HPO₄²⁻) | Stronger base than carbonates, often leading to faster reaction rates. Particularly effective for challenging couplings, including those with sterically hindered boronic acids.[8] | An excellent choice for this substrate due to the ortho-methoxy group. The increased basicity can help overcome the steric hindrance and promote efficient transmetalation. Often used in anhydrous or low-water conditions. |
| Hydroxides | NaOH, KOH | ~15.7 (H₂O) | Very strong bases that can significantly accelerate the reaction. | Their high basicity can promote side reactions such as protodeboronation (cleavage of the C-B bond). The presence of the morpholinomethyl group, which can be protonated, might lead to complex acid-base equilibria. Use with caution and at lower temperatures if possible. |
| Fluorides | KF, CsF | ~3.2 (HF) | Mild bases that can be effective when substrates are sensitive to stronger bases.[4] | May not be sufficiently basic to efficiently promote the coupling of this sterically hindered boronic acid. However, in cases where protodeboronation is a significant issue, they could be considered. |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | ~10.8 (Et₃NH⁺) | Soluble in organic solvents. | Generally less effective than inorganic bases for Suzuki couplings.[5] The presence of the morpholine nitrogen in the substrate already introduces an amine base into the system, which could compete for coordination to the palladium catalyst. Adding another amine base is generally not recommended as a first choice. |
Recommendation: For the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, potassium phosphate (K₃PO₄) is the recommended starting point. Its strong basicity is well-suited to overcome the steric hindrance imposed by the ortho-methoxy group. Potassium carbonate (K₂CO₃) is a viable and milder alternative.
Experimental Protocols
The following protocols provide a starting point for the optimization of the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is recommended as the initial screening condition due to the anticipated steric hindrance.
Materials:
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
Procedure:
-
To a dry reaction vessel, add 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Procedure using Potassium Carbonate (K₂CO₃)
This protocol offers a milder alternative to Protocol 1.
Materials:
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., DME/water 4:1, or ACN/water 4:1)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, substituting K₃PO₄ with K₂CO₃ and using the appropriate catalyst and solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor and work up the reaction as described in steps 6-10 of Protocol 1.
Workflow for Base Screening
For optimal results, a systematic screening of bases is recommended. The following workflow can be employed:
Figure 2. A logical workflow for screening and identifying the optimal base for the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Troubleshooting and Key Considerations
-
Catalyst Poisoning: The tertiary amine of the morpholine group can potentially act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species.[9] If low reactivity is observed, consider using a higher catalyst loading or employing a more robust ligand that can outcompete the morpholine for coordination. Buchwald-type biarylphosphine ligands are often effective in such cases.[3]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with strong bases and elevated temperatures. If significant protodeboronation is observed, consider using a milder base (e.g., K₂CO₃ or even KF), a lower reaction temperature, or an anhydrous solvent system.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the base and the reactants, thereby affecting the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is common, as water can help dissolve the inorganic base. For anhydrous conditions with K₃PO₄, THF or 2-MeTHF can be effective.
-
Degassing: Thoroughly degassing the solvent and maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.[10]
Conclusion
The successful Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid hinges on a rational selection of the base to overcome the dual challenges of steric hindrance and potential catalyst inhibition. By understanding the mechanistic role of the base and systematically screening a set of well-chosen candidates, researchers can unlock the full synthetic potential of this valuable building block. We recommend starting with potassium phosphate (K₃PO₄) due to its proven efficacy in couplings with sterically demanding substrates. Careful attention to reaction setup, particularly maintaining an inert atmosphere, will further ensure a successful outcome.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(7), 887-890.
- Karimi, B., et al. (2014). A novel and reusable ionic liquid-functionalized magnetic nanoparticle catalyst for the Suzuki reaction. RSC Advances, 4(27), 13963-13969.
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ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Link]
- Leadbeater, N. E., & Williams, V. A. (2005).
- Organ, M. G., et al. (2010). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 29(21), 4846-4853.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878.
- Rauf, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 12(1), 1-9.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1335-1341.
- Yamashita, M., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(9), 1435–1441.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
- Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Molander, G. A., & Brown, A. R. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. The Journal of Organic Chemistry, 65(16), 4020-4028.
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
- Denmark, S. E., & Regens, C. S. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Accounts of chemical research, 44(5), 324–337.
- Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 137(43), 13994–13997.
- Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2346–2355.
- Bedford, R. B., & Cazin, C. S. J. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987-999.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 38-41.
- Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(46), 11759-11776.
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Application Notes and Protocols: Investigating Solvent Effects in the Suzuki-Miyaura Coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Solvent in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries for the creation of biaryl and polyaryl structures.[3][4] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]
While the choice of catalyst, ligand, and base are well-recognized as critical parameters, the solvent system often plays a more nuanced, yet equally decisive, role in the outcome of a Suzuki-Miyaura coupling.[7][8] The solvent can influence nearly every aspect of the reaction, from the solubility of reagents and the stability of the catalyst to the rates of the individual steps in the catalytic cycle and even the product selectivity.[7][9] For complex and highly functionalized substrates, such as 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a judicious choice of solvent is paramount to achieving high yields and purity.
This application note provides a detailed examination of the solvent effects in the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. We will explore the theoretical underpinnings of how different solvent classes can influence the reaction and provide a comprehensive experimental protocol for a comparative study.
The Suzuki-Miyaura Catalytic Cycle: A Solvent-Influenced Pathway
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps, each of which can be influenced by the solvent environment.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The initial and often rate-determining step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile (R₁-X).[5] The polarity of the solvent can significantly impact the rate of this step. Polar solvents can stabilize the developing charge separation in the transition state, potentially accelerating the reaction.[9]
-
Transmetalation: In this step, the organic group from the boronic acid (R₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] The solvent's ability to dissolve the inorganic base and the boronate species is crucial.[1] Biphasic systems, often employing water, are frequently used to facilitate the dissolution of the base and promote the formation of the active boronate.[7][11]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[5] The solvent can influence the rate of this step by affecting the geometry and stability of the diorganopalladium(II) complex.
The Impact of Solvent Classes on the Suzuki-Miyaura Coupling
The choice of solvent can lead to dramatic differences in reaction performance. Solvents are broadly categorized into nonpolar, polar aprotic, and polar protic, each with distinct effects on the Suzuki-Miyaura coupling.
| Solvent Class | Examples | Key Characteristics & Influence on Suzuki Coupling |
| Nonpolar | Toluene, Dioxane, THF | Good at dissolving organic substrates and palladium complexes. Often used in combination with water in biphasic systems to dissolve the inorganic base.[1] |
| Polar Aprotic | DMF, Acetonitrile (MeCN), DMSO | High dielectric constants that can stabilize charged intermediates and transition states, potentially accelerating the reaction.[9][12] Can also coordinate with the palladium center, influencing its reactivity and stability.[13] |
| Polar Protic | Water, Isopropanol (IPA), Ethanol | Can act as both a solvent and a reagent, participating in the activation of the boronic acid.[9] The use of water is advantageous for its low cost, safety, and ability to dissolve inorganic bases.[1] |
Side Reactions Influenced by Solvent Choice
An improper solvent choice can promote undesirable side reactions, leading to reduced yield and purification challenges.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This side reaction is more prevalent in protic solvents, especially under prolonged heating or with certain substrates prone to this pathway.[11][14] The use of boronic esters, such as pinacol esters, can mitigate this issue by increasing the stability of the organoboron reagent.[11]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly if the palladium catalyst is not efficiently participating in the cross-coupling cycle.[11] The solvent can influence the rates of the desired cross-coupling versus the undesired homocoupling.
Experimental Protocol: A Comparative Study of Solvent Effects
This protocol outlines a systematic approach to evaluate the impact of different solvents on the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with a model aryl bromide, 4-bromoanisole.
Objective: To determine the optimal solvent system for the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid and 4-bromoanisole by comparing reaction yield, purity, and reaction time in different solvents.
Materials:
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Isopropanol (IPA)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stir bars, heating mantles, etc.)
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates and developing chambers
-
Analytical instrumentation (NMR, LC-MS)
Experimental Workflow:
Caption: General workflow for the comparative solvent study.
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask equipped with a magnetic stir bar and a condenser, under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Reagent Addition: To the flask, add 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., Toluene:Water 4:1, 5 mL). A parallel setup should be prepared for each solvent system to be tested.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Workup: Once the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Analysis: Determine the yield of the purified product and characterize it by NMR and LC-MS to confirm its identity and purity.
Proposed Solvent Systems for Evaluation:
-
Nonpolar/Biphasic:
-
Toluene / Water (4:1)
-
1,4-Dioxane / Water (4:1)
-
THF / Water (4:1)
-
-
Polar Aprotic/Biphasic:
-
DMF / Water (4:1)
-
Acetonitrile / Water (4:1)
-
-
Polar Protic:
-
Isopropanol / Water (4:1)
-
Data Presentation and Analysis:
The results of this comparative study should be tabulated for easy comparison.
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| Toluene / H₂O | ||||
| Dioxane / H₂O | ||||
| THF / H₂O | ||||
| DMF / H₂O | ||||
| MeCN / H₂O | ||||
| IPA / H₂O |
Conclusion and Recommendations
The selection of an appropriate solvent is a critical parameter for the successful Suzuki-Miyaura cross-coupling of complex substrates like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. A systematic investigation of different solvent systems, as outlined in this protocol, will enable researchers to identify the optimal conditions that maximize yield and purity while minimizing side reactions. The insights gained from such studies are invaluable for the efficient and robust synthesis of target molecules in drug discovery and development. It is often found that for a given substrate, a specific solvent system will provide superior results, highlighting the importance of empirical optimization.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
-
MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). 2-Methoxy-5-pyridineboronic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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The Strategic Advantage of Morpholinomethyl Functionalization in Homogeneous Catalysis: Application Notes and Protocols
Introduction: Beyond a Simple Substituent
In the intricate world of catalyst design, where performance is dictated by the subtle interplay of steric and electronic properties, the morpholinomethyl group is emerging as a powerful, yet underexplored, functional motif. To the uninitiated, it may appear as a mere appendage to a ligand scaffold. However, for researchers, scientists, and drug development professionals, understanding its strategic application can unlock significant improvements in catalytic efficiency, stability, and selectivity.
This guide provides an in-depth exploration of morpholinomethyl functionalized catalysts. We will move beyond a simple listing of applications to dissect the fundamental principles that make this functional group a valuable tool in the chemist's arsenal. Herein, we will delve into the synthesis of these specialized catalysts, provide detailed protocols for their application in key organic transformations, and elucidate the mechanistic rationale behind their enhanced performance. Our focus is on providing not just the "how," but the critical "why," empowering you to rationally design and implement these catalytic systems in your own research and development endeavors.
The Core Principle: Hemilability and Cooperative Catalysis
The efficacy of the morpholinomethyl group is rooted in the concept of hemilability . A hemilabile ligand possesses at least two coordinating atoms with different donor strengths. In the case of a morpholinomethyl-functionalized phosphine or N-heterocyclic carbene (NHC) ligand, there is a strong, covalent bond from the primary donor (phosphorus or carbene carbon) to the metal center, and a weaker, dissociable interaction from the morpholino nitrogen or oxygen atom.[1]
This "on-off" coordination capability is not a flaw; it is a strategic advantage. The weakly coordinating morpholino group can temporarily dissociate from the metal center during the catalytic cycle to open up a coordination site for substrate binding or a subsequent transformation. It then re-coordinates at a later stage, stabilizing key intermediates or facilitating product-forming steps.[1] This dynamic behavior prevents catalyst decomposition while ensuring the metal center has the necessary flexibility to perform its catalytic role.
This intramolecular cooperation can significantly lower the activation energy of rate-determining steps. For instance, in reactions involving proton transfer, the morpholino nitrogen can act as an internal base, facilitating deprotonation of a coordinated substrate, a mechanism that is substantially more efficient than relying on an external base.[1]
Synthesis of Morpholinomethyl Functionalized Catalysts
The synthesis of these catalysts typically involves two key stages: the preparation of the functionalized ligand and its subsequent complexation with a suitable metal precursor.
Protocol 1: Synthesis of a Morpholinomethyl-Functionalized N-Heterocyclic Carbene (NHC) Palladium Complex
This protocol is adapted from the synthesis of related (NHC)Pd(II)(morpholine) complexes.[2] It outlines the preparation of a well-defined pre-catalyst that can be used in a variety of cross-coupling reactions.
Workflow Diagram:
Step-by-Step Procedure:
-
Synthesis of the Imidazolium Salt (NHC Precursor):
-
In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Add 1-(chloromethyl)-4-vinylbenzene (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 80°C for 24 hours.
-
Cool the mixture to room temperature and add diethyl ether to precipitate the product.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to yield the vinylbenzyl-substituted imidazolium chloride salt.
-
-
Synthesis of the Silver-NHC Complex:
-
In a flask protected from light, suspend the imidazolium salt (1.0 eq) and silver(I) oxide (0.55 eq) in dichloromethane.
-
Stir the suspension at room temperature for 12-18 hours.
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the silver-NHC complex as a white solid.
-
-
Synthesis of the Palladium-NHC-Morpholine Complex:
-
Dissolve the silver-NHC complex (1.0 eq) and PdCl2(COD) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Stir the mixture at room temperature for 4 hours.
-
Add morpholine (1.2 eq) to the reaction mixture and stir for an additional 12 hours.
-
The solution will change color, indicating complex formation.
-
Filter the mixture through Celite to remove any insoluble byproducts.
-
Reduce the volume of the solvent in vacuo and add pentane or hexane to precipitate the final (NHC)Pd(morpholine)Cl2 complex.
-
Filter the solid, wash with pentane, and dry under vacuum.
-
Characterization: The final complex should be characterized by ¹H NMR, ¹³C NMR, FTIR, and elemental analysis to confirm its structure and purity.[2] Single-crystal X-ray diffraction can provide definitive structural proof.[2]
Application Notes and Protocols
The true value of these catalysts is demonstrated in their application to challenging and widely used chemical transformations. The presence of the morpholinomethyl group can lead to higher yields, lower catalyst loadings, and milder reaction conditions compared to non-functionalized systems.
Application Note 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial settings, particularly for the synthesis of biaryls.[3][4] However, challenges remain, especially with sterically hindered or electron-deficient substrates. The use of a morpholinomethyl-functionalized NHC-Pd catalyst can enhance catalytic activity, potentially by facilitating the reductive elimination step.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Add the morpholinomethyl-functionalized Pd-NHC catalyst (0.1 - 1.0 mol%).
-
Evacuate and backfill the tube with an inert gas (Ar or N2) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
-
Data Snapshot: Performance of Palladium Catalysts in Cross-Coupling
While a direct head-to-head comparison is often study-specific, the following table provides representative performance data for various palladium catalyst systems in Suzuki-Miyaura coupling to illustrate typical efficacy. The introduction of a morpholinomethyl functionality is anticipated to enhance performance, particularly in challenging couplings.
| Catalyst System | Aryl Halide | Arylboronic Acid | Loading (mol%) | Yield (%) | TON | Reference |
| PdCl2(PPh3)2 | 4-Bromotoluene | Phenylboronic acid | 1 | 97 | 97 | [4] |
| Pd(OAc)2 / SPhos | 4-Chloroanisole | Phenylboronic acid | 0.5 | 98 | 196 | [3] |
| (NHC)Pd-Indolyl | 4-Bromoacetophenone | Phenylboronic acid | 0.5 | 96 | 192 | [5] |
| UiO-66-PPh2-Pd | Bromobenzene | Phenylboronic acid | 1 | 93 | 93 | [6] |
TON (Turnover Number) = moles of product / moles of catalyst. This data is for illustrative purposes and reaction conditions may vary.
Application Note 2: Mizoroki-Heck Reaction
The Heck reaction is a powerful method for the alkenylation of aryl halides. Catalyst stability and activity are paramount for achieving high turnover numbers. The stabilizing effect of the hemilabile morpholinomethyl group can be particularly beneficial in preventing the formation of inactive palladium black, a common issue in Heck catalysis.[6][7]
General Protocol for Mizoroki-Heck Reaction:
-
Reaction Setup:
-
In a sealable reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and a base (e.g., triethylamine or K2CO3, 1.5 mmol).
-
Add the morpholinomethyl-functionalized Pd-NHC catalyst (0.05 - 0.5 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene, 5 mL).
-
-
Reaction Execution:
-
Seal the vessel and stir the mixture at an elevated temperature (e.g., 100-140 °C) for 6-24 hours.
-
Monitor the reaction by GC-MS or ¹H NMR of an aliquot.
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture to remove the base and any precipitated catalyst.
-
Wash the solids with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the arylated alkene product.
-
Application Note 3: Asymmetric Hydrogenation
For applications in drug development, the synthesis of enantiomerically pure compounds is critical. Chiral morpholinomethyl-functionalized ligands can be employed in asymmetric catalysis, such as the rhodium-catalyzed hydrogenation of prochiral olefins.[8][9] The morpholine moiety can be derived from chiral amino alcohols, thus introducing stereochemical information into the ligand scaffold.
Conceptual Protocol for Asymmetric Hydrogenation:
-
Catalyst System: A chiral rhodium precursor, such as [Rh(COD)2]BF4, combined with a chiral phosphine ligand bearing a morpholinomethyl group derived from a chiral source (e.g., (S)-alaninol).
-
Substrate: A prochiral alkene, such as methyl (Z)-α-acetamidocinnamate.
-
Procedure:
-
In a glovebox, dissolve the chiral morpholinomethyl-phosphine ligand (1.1 eq) and [Rh(COD)2]BF4 (1.0 eq) in a degassed solvent like CH2Cl2 or methanol to form the pre-catalyst.
-
In a high-pressure autoclave, dissolve the substrate (1.0 mmol) in the same solvent.
-
Transfer the catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge several times with H2 gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at room temperature for 12-24 hours.
-
After carefully venting the H2, concentrate the reaction mixture.
-
Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Conclusion and Future Outlook
Morpholinomethyl functionalization represents a sophisticated strategy in ligand design, leveraging the principles of hemilability and metal-ligand cooperation to enhance catalytic performance. The protocols and insights provided herein serve as a starting point for researchers to explore the potential of these catalysts in a wide array of chemical transformations. While current applications are promising, the full scope of these catalysts is yet to be realized. Future research will likely focus on the development of novel chiral variants for asymmetric catalysis, the immobilization of these catalysts on solid supports for improved recyclability, and their application in increasingly complex synthetic challenges, further solidifying the morpholinomethyl group as a cornerstone of modern catalyst design.
References
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Gümrükçü, G., et al. (2023). New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. Journal of Biochemical and Molecular Toxicology, e23554. Available at: [Link]
- ResearchGate. (n.d.). Comparison of the Turnover Numbers (TON) of the Different Catalysts a.
-
Pingen, D., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science, 9(10), 2853–2863. Available at: [Link]
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Wang, C., et al. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. Organic Letters, 25(17), 3046–3051. Available at: [Link]
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Wang, D., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249. Available at: [Link]
- ResearchGate. (2025). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications.
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Eshghi, H., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8, 74-88. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Available at: [Link]
- ResearchGate. (n.d.). A comparison between the catalytic activity expressed in the turnover frequency (TOF, s -1) of the Rh-TUD-1 catalyst and other reported Rh-based homogeneous or heterogeneous catalysts.
-
Imamoto, T., et al. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Communications, 47(12), 3339-3350. Available at: [Link]
-
Wang, D., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249. Available at: [Link]
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Chen, C.-L., et al. (2023). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 28(11), 4426. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]
-
Mar. Drugs. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Available at: [Link]
- Organic & Biomolecular Chemistry. (n.d.). Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene.
- MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry.
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Hong Kong Polytechnic University. Available at: [Link]
- ResearchGate. (2024). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.
- Zenodo. (2025). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications.
- ResearchGate. (2024). Enhancing Stability of Cationic Palladium Complexes with Hemilabile 2-Benzyl Oxazoline Ligands: Structural Insights and Catalytic Implications.
- ResearchGate. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- ResearchGate. (2016). Performance comparison of two newly developed bimetallic (X-Mo/Al2O3, X=Fe or Co) catalysts for reverse water gas shift reaction.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- ResearchGate. (n.d.). Comparison of Turnover Frequencies.
-
Su, C.-Y., et al. (2023). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 28(20), 7175. Available at: [Link]
-
Imamoto, T., et al. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 87(8), 499–517. Available at: [Link]
-
Mitchell, S., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano, 16(1), 14131–14143. Available at: [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica.
-
Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. Available at: [Link]
-
Liu, D., et al. (2013). Synthesis of iridium and rhodium complexes with new chiral phosphine-NHC ligands based on 1,1'-binaphthyl framework and their application in asymmetric hydrogenation. Dalton Transactions, 42(37), 13498–13504. Available at: [Link]
- MDPI. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions.
-
Catalysts. (2023). Recent Advances in N-Heterocyclic Carbene Coinage Metal Complexes in A3-Coupling and Carboxylation Reaction. Available at: [Link]
- PubMed Central. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
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Application Notes and Protocols for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Phenylboronic acids and their derivatives have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active compounds.[1]
This guide focuses on a particularly valuable, yet underexplored, building block: 2-Methoxy-5-(morpholinomethyl)phenylboronic acid . The unique combination of a methoxy group, a morpholinomethyl substituent, and a boronic acid moiety on a phenyl ring imparts a distinctive set of properties to this reagent. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. The morpholinomethyl group, a common pharmacophore, can enhance aqueous solubility, improve pharmacokinetic profiles, and provide an additional vector for molecular interactions.[2]
These application notes provide a comprehensive overview of the synthesis and utility of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, offering detailed protocols for its preparation and its application in Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage this versatile building block in their pursuit of novel therapeutics.
Physicochemical Properties and Handling
While specific experimental data for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is not widely published, its structural analogues provide insights into its likely properties.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for phenylboronic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) and aqueous basic solutions. | The morpholine moiety is expected to enhance solubility in polar media. |
| Stability | Moderately stable under ambient conditions. Best stored under an inert atmosphere at low temperatures (2-8 °C). | Boronic acids can be susceptible to dehydration to form boroxines and oxidation. The pinacol ester form generally offers enhanced stability. |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. | General precaution for handling fine chemicals. |
Synthetic Protocol: A Plausible Route to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Part 1: Synthesis of 4-(4-Bromo-2-methoxybenzyl)morpholine (Bromo-Intermediate)
This procedure is adapted from a standard reductive amination protocol.[3]
Materials:
-
4-Bromo-2-methoxybenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Addition of Amine: Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-(4-bromo-2-methoxybenzyl)morpholine.
Part 2: Miyaura Borylation to form the Pinacol Ester
This protocol is based on established Miyaura borylation conditions.[4][5]
Materials:
-
4-(4-Bromo-2-methoxybenzyl)morpholine (from Part 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane or Dimethylformamide (DMF), anhydrous
-
Standard Schlenk line apparatus or glovebox
-
Magnetic stirrer with heating capabilities
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-(4-bromo-2-methoxybenzyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous potassium acetate (3.0 eq) to a Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane or DMF to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2-Methoxy-5-(morpholinomethyl)phenylboronic acid pinacol ester, can be purified by flash column chromatography.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Compounds
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is an excellent coupling partner for the synthesis of a diverse range of biaryl compounds, which are privileged structures in medicinal chemistry.[6][7] The following is a general protocol for a typical Suzuki-Miyaura coupling reaction.
Diagram of the Suzuki-Miyaura Coupling Workflow
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. escholarship.org [escholarship.org]
Application Note: Strategic Synthesis of Biaryl Scaffolds for Drug Discovery using 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid
Abstract
Biaryl structures are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of specific functional groups, such as morpholine, is a well-established strategy to enhance the pharmacokinetic properties of drug candidates, including solubility, metabolic stability, and bioavailability.[2][3] This application note provides a comprehensive guide to the synthesis of morpholine-containing biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing the specialized building block, 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the strategic advantages of this particular reagent for researchers in drug development.
Introduction: The Strategic Value of Morpholine-Containing Biaryls
The biaryl motif is a privileged scaffold in drug design, offering a rigid framework for orienting functional groups to interact with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of reagents.[4][5]
The choice of boronic acid is critical in tailoring the final compound's properties. 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a reagent of significant interest for several reasons:
-
Improved Physicochemical Properties: The morpholine moiety is frequently employed in medicinal chemistry to improve aqueous solubility and modulate lipophilicity, which are critical for favorable pharmacokinetics (PK).[6][7] Its weak basicity can aid in salt formation and improve absorption.
-
Structural Scaffold: The morpholine ring can act as a flexible scaffold, directing substituents into optimal positions for target binding.[7]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can enhance a drug candidate's in vivo half-life.[3]
This guide provides the necessary protocols and scientific rationale for effectively employing this reagent in synthetic campaigns.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This is typically the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[9][10] The reactivity of the halide follows the general trend: I > Br > Cl.[9]
-
Transmetalation: This step requires the activation of the boronic acid (Ar²-B(OH)₂) by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then transfers its aryl group (Ar²) to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.[11]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with a generic aryl bromide on a 1.0 mmol scale.
Materials and Reagents:
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.1 equiv, 1.1 mmol)
-
Aryl Bromide (1.0 equiv, 1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water (1 mL)
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.[12]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using syringes, add anhydrous 1,4-dioxane followed by deionized water to the flask. The solvent mixture should be degassed prior to use by bubbling with inert gas for 15-20 minutes.
-
Place the flask in a preheated oil bath at 90 °C.[12]
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).[12]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[12]
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[12]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.[12]
-
Experimental Workflow and Data
The overall workflow from setup to analysis is a systematic process designed to ensure reproducibility and high purity of the final compound.
Caption: A streamlined workflow for the Suzuki-Miyaura synthesis protocol.
Table 1: Representative Reaction Parameters and Expected Results
The following table outlines typical results for the coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with 4-bromotoluene as a model aryl halide, following the protocol described above.
| Parameter | Value | Rationale / Notes |
| Aryl Halide | 4-Bromotoluene | A simple, commercially available aryl bromide. |
| Boronic Acid Equiv. | 1.1 | A slight excess helps drive the reaction to completion. |
| Catalyst Loading | 2 mol % Pd(dppf)Cl₂ | A standard loading for efficient catalysis.[13] |
| Base | 3.0 equiv. K₂CO₃ | Sufficient base is crucial for activating the boronic acid.[11] |
| Solvent System | Dioxane/H₂O (5:1) | A common mixture that facilitates solubility of both organic and inorganic reagents.[13] |
| Temperature | 90 °C | Provides sufficient thermal energy without significant reagent decomposition. |
| Reaction Time | 6 hours | Typical duration; should be confirmed by reaction monitoring. |
| Expected Yield | 75-90% | Represents a typical isolated yield after purification. |
| Purity (by NMR) | >95% | Expected purity after successful column chromatography. |
Troubleshooting Insights:
-
Low Yield: May result from insufficient degassing (leading to catalyst oxidation), inactive catalyst, or insufficient heating. Ensure all reagents are dry and the atmosphere is inert.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with highly active catalysts. Using the specified conditions helps minimize this.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent. This is more common with electron-rich boronic acids but is generally not a major issue under these conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. By using 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, medicinal chemists and drug development professionals can efficiently synthesize novel biaryl scaffolds incorporating the pharmacokinetically advantageous morpholine moiety. The detailed protocol and mechanistic insights provided in this application note offer a robust and reliable foundation for researchers to build upon, accelerating the discovery and development of next-generation therapeutics.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nilsson, P. et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Sabatino, M. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Khan, I. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly.
- Arnold, F.H. et al. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv.
- Ujaque, G. et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Sabatino, M. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
- Cazin, C. S. J. et al. (2021). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- Pharmaceutical Technology. (2014). New Horizons for Cross-Coupling Reactions.
- Hartwig, J.F. et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Vitale, P. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sharma, P.K. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Pinto, S.D.C. et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid.
- ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- Wang, J. et al. (2020). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
- Moran, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
- Singh, H. et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
Sources
- 1. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids | MDPI [mdpi.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Heterocycles with 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their strategic functionalization is a cornerstone of drug design.[1][2] 2-Methoxy-5-(morpholinomethyl)phenylboronic acid has emerged as a key building block in this endeavor. Its unique trifecta of a reactive boronic acid moiety, a methoxy group that can modulate electronic properties and solubility, and a morpholinomethyl substituent that often enhances aqueous solubility and provides a vector for specific interactions with biological targets, makes it an invaluable tool for the synthesis of complex, biologically active molecules.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in the functionalization of heterocycles, with a particular focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.[5]
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful method for employing 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction has revolutionized carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and high yields.[6]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the desired functionalized heterocycle (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Application Focus: Synthesis of a Pyrido[3,2-d]pyrimidine PI3K/mTOR Inhibitor Scaffold
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy.[7] The pyrido[3,2-d]pyrimidine scaffold is a key pharmacophore in a number of potent PI3K/mTOR inhibitors.[1][2]
This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with a 7-chloro-2,4-disubstituted-pyrido[3,2-d]pyrimidine core, a crucial step in the synthesis of potential PI3K/mTOR inhibitors.
Experimental Workflow
Detailed Protocol
This protocol is adapted from established procedures for the synthesis of related PI3K/mTOR inhibitors.[1]
Materials:
-
7-Chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq)
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M. Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen. Causality: The active Pd(0) catalyst is sensitive to oxidation, and removing oxygen is crucial for catalytic activity and to prevent catalyst degradation.
-
Reaction: Heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-(2-Methoxy-5-(morpholinomethyl)phenyl)-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data and Expected Outcomes
The following table provides representative data for Suzuki-Miyaura coupling reactions with various heterocyclic halides. While specific yields for the reaction with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid are not publicly available, similar reactions with other arylboronic acids on this scaffold have been reported with good to excellent yields.[1]
| Heterocyclic Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 85 | [1] |
| 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 82 | [1] |
| 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 88 | [1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh batch of catalyst. Consider a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand). |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Ineffective base | Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the heterocyclic halide. Ensure thorough degassing. |
| Protodeboronation (loss of the boronic acid group) | Use anhydrous solvents. Minimize reaction time. | |
| Difficult purification | Co-elution of starting materials and product | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a versatile and valuable building block for the functionalization of heterocycles, particularly in the context of medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into a wide range of heterocyclic scaffolds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in the synthesis of novel and potentially therapeutic compounds. Careful optimization of reaction conditions, guided by the principles outlined herein, will be key to achieving successful outcomes.
References
-
Foucourt, A., Hédou, D., Dubouilh-Benard, C., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(1), 111. [Link]
-
Lo, Y. S., Diebold, C., Rabe, P., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(5), 2253-2271. [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. BenchChem.
- Foucourt, A., Hédou, D., Lecointe, C., et al. (2014). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 85, 213-224.
-
Norman, P. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Expert Opinion on Therapeutic Patents, 24(4), 439-473. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64.
-
Abdel-Sattar, E. A., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 125, 105869. [Link]
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to the technical support guide for the purification of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying this molecule. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2]
The unique structure of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, featuring a Lewis acidic boronic acid, a basic morpholine moiety, and a methoxy-substituted aromatic ring, presents a distinct set of purification challenges. This guide will address these complexities head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Methoxy-5-(morpholinomethyl)phenylboronic acid?
A1: The impurity profile can vary based on the synthetic route, but typically you should watch for:
-
Starting Materials: Unreacted precursors from the borylation step.[3]
-
Homocoupling Byproducts: Formation of a biaryl species from the coupling of two phenylboronic acid molecules.
-
Protodeboronation Product: The most common degradation pathway for arylboronic acids, where the C-B bond is cleaved and replaced with a C-H bond, resulting in 4-methoxy-N-methylmorpholine.[4] This is often exacerbated by prolonged exposure to aqueous or acidic/basic conditions.
-
Boroxine (Anhydride): Phenylboronic acids can dehydrate to form a cyclic trimer anhydride, known as a boroxine. This is often observed as a complex set of signals in the NMR spectrum but is usually reversible upon treatment with water or during aqueous workup.
-
Pinacol Ester: If your synthesis involves a pinacol boronate ester intermediate, you may have residual ester in your final product.[4][5]
Q2: Why is my compound streaking on a standard silica gel TLC plate?
A2: This is a very common issue with molecules containing both acidic (boronic acid) and basic (morpholine) functional groups.[6]
-
Mechanism of Streaking: The Lewis acidic boronic acid and the basic nitrogen of the morpholine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7][8] This strong, often irreversible, binding leads to poor elution, significant tailing (streaking), and low recovery of your compound.
-
Initial Recommendation: Avoid standard silica gel chromatography as your primary purification method if possible. If it must be used, the silica gel or the eluent must be modified.
Q3: Is recrystallization a viable option for this compound?
A3: Yes, recrystallization can be a highly effective and scalable method, provided your crude material is of reasonable purity (typically >85-90%). The key is finding a suitable solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8][9] Given the polarity of the molecule, you will likely need a polar solvent or a mixed-solvent system.
Q4: How should I properly store the purified 2-Methoxy-5-(morpholinomethyl)phenylboronic acid?
A4: Phenylboronic acids and their derivatives are often sensitive to air and moisture.[10] To maintain product quality and prevent degradation (like boroxine formation or protodeboronation), store the purified solid under an inert atmosphere (argon or nitrogen), tightly sealed, and refrigerated.[10][11]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during the purification process and offers reasoned, step-by-step solutions.
Issue 1: Poor Separation and Low Recovery with Column Chromatography
You Observe: Your compound either remains on the baseline of the column or elutes as a very broad, streaky band, resulting in poor separation and significant loss of material.
Causality Analysis: As mentioned in the FAQs, the amphoteric nature of your molecule leads to strong interactions with standard silica gel. The morpholine nitrogen becomes protonated by the acidic silica surface, leading to strong ionic binding, while the boronic acid can coordinate with the silanol groups.
Solutions & Protocols:
-
Solution A: Use Neutral Alumina Chromatography.
-
Rationale: Neutral alumina lacks the acidic silanol groups of silica, reducing the strong ionic interactions with the basic morpholine moiety.[7]
-
Protocol:
-
Prepare a slurry of neutral alumina (Activity Grade I-III, depending on polarity of impurities) in your starting eluent (e.g., Dichloromethane).
-
Pack the column as usual.
-
Load your crude sample (dry loading is often preferred).
-
Elute with a gradient of Dichloromethane (DCM) -> DCM/Methanol (MeOH) or DCM/Ethyl Acetate (EtOAc). The optimal gradient will need to be determined empirically via TLC on alumina plates.
-
-
-
Solution B: Deactivate Silica Gel or Modify the Eluent.
-
Rationale: You can passivate the acidic sites on the silica gel by pre-treating it or by adding a competitive base to the mobile phase.
-
Protocol (Eluent Modification):
-
Choose a primary solvent system (e.g., DCM/MeOH).
-
Add a small percentage of a volatile base, such as triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), to the eluent mixture (typically 0.5-2%).[8]
-
Self-Validation: The additive will compete with your compound for binding to the acidic sites on the silica, allowing for much cleaner elution. Monitor the pH of your collected fractions if using a non-volatile base.
-
-
Issue 2: NMR Spectrum of Purified Product is Unclean or Shows Broad Peaks
You Observe: The ¹H NMR spectrum shows broad humps, particularly around the aromatic and benzylic protons, and the integration values are not clean.
Causality Analysis: This is often indicative of the presence of the corresponding boroxine anhydride. Boronic acids exist in equilibrium with their dehydrated trimeric form. This equilibrium can broaden NMR signals.
Solutions & Protocols:
-
Solution A: The "Shake Test".
-
Rationale: The boroxine can be easily hydrolyzed back to the monomeric boronic acid.
-
Protocol:
-
Take your NMR sample in the deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one drop of D₂O, cap the NMR tube, and shake vigorously for 30 seconds.
-
Re-acquire the NMR spectrum. You should observe a significant sharpening of the peaks and cleaner integration if boroxine was the issue.
-
-
-
Solution B: Acid/Base Extraction for Final Polish.
-
Rationale: Leveraging the basicity of the morpholine group allows for a selective extraction to remove non-basic organic impurities.
-
Protocol:
-
Dissolve the semi-pure product in an organic solvent like Ethyl Acetate or DCM.
-
Extract the solution with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with the organic solvent one more time to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like NaHCO₃ or NaOH until pH ~8-9, causing your purified product to precipitate or be extractable.
-
Extract the product back into an organic solvent (EtOAc or DCM), dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Issue 3: Recrystallization Fails to Yield Crystals or Results in an Oil
You Observe: After dissolving the crude material in a hot solvent and allowing it to cool, the product either remains in solution or separates as an oil rather than a crystalline solid.
Causality Analysis: The solvent system is not optimal. For crystallization to occur, the compound must be significantly less soluble at cooler temperatures. Oiling out occurs when the compound's melting point is lower than the temperature of the solution as it becomes supersaturated, or when impurities prevent the formation of a crystal lattice.
Solutions & Protocols:
-
Solution A: Systematic Solvent Screening.
-
Rationale: A systematic approach is required to find the ideal solvent or solvent pair.[7]
-
Protocol:
-
Place a small amount of crude material (10-20 mg) in several test tubes.
-
Test single solvents of varying polarity (e.g., Water, Isopropanol, Acetone, Ethyl Acetate, Toluene). Find a solvent that dissolves your compound when hot but not when cold.
-
If no single solvent works, try a binary system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., Methanol). Then, add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Diethyl Ether) dropwise at room temperature until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[7]
-
-
-
Data Summary: Potential Recrystallization Solvents
Solvent System Polarity Rationale & Comments Water / Isopropanol High Good for polar compounds. The alcohol helps solubilize organics. Acetone / Hexane Medium A common system; acetone is a good solvent, hexane is a poor one. Ethyl Acetate / Hexane Medium-Low Can be effective if impurities are very polar or non-polar. | Toluene | Low | May work if the compound is less polar than expected. |
-
Solution B: Troubleshooting "Oiling Out".
-
Protocol:
-
If the product oils out, reheat the solution until it is homogeneous again.
-
Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Add a seed crystal from a previous successful crystallization if available.
-
-
Visualization of Purification Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
References
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Available at: [Link]
-
Reddit r/chemistry. (2017). Purification of boronic acids? Available at: [Link]
-
Wu, Q., et al. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. PubMed. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Lowder, M. A., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. NIH National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Sousa, F. (2011). Purification of monoclonal antibodies by phenyl boronate chromatography. Repositório Aberto da Universidade do Porto. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemical Engineering Transactions. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Azevedo, A. M., et al. (2016). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu. Available at: [Link]
-
Gomes, A. R., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Anarwal, M. L., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]
-
The Chemistry Shack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.ca [fishersci.ca]
- 11. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
Technical Support Center: Synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related arylboronic acids. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of your synthesis with confidence.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Problem 1: Low or No Yield of the Desired Boronic Acid
Q: I am consistently obtaining low yields, or in some cases, no product at all. What are the likely causes and how can I improve my yield?
A: Low or no yield in boronic acid synthesis is a common issue stemming from several potential factors. Let's break down the most probable causes and their solutions.
-
Cause A: Incomplete Lithiation or Grignard Formation. The initial step in many boronic acid syntheses involves the formation of an organolithium or Grignard reagent. This step is highly sensitive to moisture and air.
-
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: Use freshly titrated n-butyllithium or high-quality magnesium turnings. Older reagents can have significantly reduced activity.
-
Temperature Control: Perform the lithium-halogen exchange or Grignard formation at low temperatures (e.g., -78 °C) to prevent side reactions.[1]
-
-
-
Cause B: Inefficient Borylation. The reaction of the organometallic intermediate with the boron source (e.g., trialkyl borate) can be inefficient if not performed correctly.
-
Troubleshooting:
-
Boron Reagent Purity: Use a high-purity boron source like trimethyl borate or triisopropyl borate.
-
Stoichiometry: While a slight excess of the borate ester is common, a large excess can sometimes complicate the workup.[2] Conversely, insufficient borate ester will lead to incomplete conversion.
-
Addition Temperature: Add the borate ester at a low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature to ensure complete reaction.[1]
-
-
-
Cause C: Protodeboronation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a significant challenge, especially with electron-rich or sterically hindered arylboronic acids.
-
Troubleshooting:
-
Acidic Conditions: Avoid strongly acidic conditions during workup and purification, as this can promote protodeboronation.[3] A mild acidic workup (e.g., saturated aqueous NH4Cl followed by adjustment to a specific pH with a weak acid like acetic acid) is often preferred.[1]
-
Purification: Purification on silica gel can sometimes lead to protodeboronation.[3] Consider alternative purification methods like recrystallization or using a boronic acid ester derivative which is more stable.
-
-
Problem 2: Formation of Impurities, Especially Boroxines
Q: My final product shows impurities in the NMR spectrum. I suspect the formation of boroxine. How can I confirm this and minimize its formation?
A: The formation of boroxines, which are cyclic anhydrides of boronic acids, is a very common issue.
-
Confirmation of Boroxine:
-
Boroxines are formed by the dehydration of three boronic acid molecules.[4][5] This equilibrium is often observed in solution and in the solid state.[6][7]
-
In the NMR spectrum, you will see a different set of peaks corresponding to the boroxine in addition to your desired boronic acid. The ratio of boronic acid to boroxine can vary depending on the solvent and the presence of water.[6]
-
-
Minimizing Boroxine Formation and its Impact:
-
Hydration: The equilibrium can be shifted back towards the boronic acid by the addition of water.[6] For applications like Suzuki coupling, the presence of water in the reaction mixture often facilitates the in-situ hydrolysis of the boroxine back to the active boronic acid.[6]
-
Storage: Store the boronic acid in a cool, dry place. Exposure to heat can drive the dehydration to form the boroxine.[4]
-
Use as is: For many applications, particularly Suzuki-Miyaura cross-coupling reactions, the boroxine is often as reactive as the boronic acid because it hydrolyzes back to the monomeric acid under the reaction conditions.[6]
-
Problem 3: Difficult Purification
Q: I am struggling to purify my 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. What are the best practices for its purification?
A: The purification of boronic acids, especially those containing amine functionalities, can be challenging due to their physical properties and potential instability.
-
Recrystallization: This is often the preferred method for purifying boronic acids.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is insoluble to induce crystallization upon cooling.
-
pH Adjustment: The solubility of your product will be pH-dependent due to the morpholine group. You may be able to exploit this for purification.
-
-
Formation of a Stable Derivative:
-
Pinacol Esters: Converting the boronic acid to its pinacol ester derivative can make it more stable and easier to purify by column chromatography.[8] The pinacol ester can then be used directly in many coupling reactions or hydrolyzed back to the boronic acid if necessary.[9][10]
-
Diethanolamine Complexes: Boronic acids can form stable complexes with diethanolamine. These complexes are often crystalline and can be easily purified by filtration. The free boronic acid can be regenerated by treatment with a mild acid.
-
-
Column Chromatography:
-
Silica Gel: If you must use silica gel chromatography, be mindful of the potential for protodeboronation.[3] It is advisable to use a less acidic grade of silica gel or to neutralize it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Eluent System: A gradient elution is often necessary to separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare 2-Methoxy-5-(morpholinomethyl)phenylboronic acid?
A1: A common and effective route involves a lithium-halogen exchange followed by borylation. The general workflow is as follows:
-
Starting Material: Begin with a suitable halogenated precursor, such as 1-bromo-2-methoxy-5-(morpholinomethyl)benzene.
-
Lithiation: React the aryl bromide with an organolithium reagent like n-butyllithium or tert-butyllithium in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (-78 °C).[1]
-
Borylation: Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the resulting aryllithium species, maintaining the low temperature.
-
Hydrolysis: Quench the reaction with an aqueous solution (e.g., saturated NH4Cl or dilute acid) to hydrolyze the borate ester to the desired boronic acid.[1]
Experimental Workflow: Synthesis via Lithiation-Borylation
Caption: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Lithiation Temperature | -78 °C | Minimizes side reactions and decomposition of the organolithium reagent. |
| Borylation Temperature | -78 °C initially, then warm to RT | Ensures controlled reaction with the borate ester and drives the reaction to completion. [1] |
| Workup pH | Mildly acidic (e.g., pH 3-6) | Prevents protodeboronation which can occur under strongly acidic conditions. [1] |
| Purification Method | Recrystallization or conversion to pinacol ester | Avoids potential degradation on silica gel and improves handling and stability. [8] |
| Storage | Cool, dry, inert atmosphere | Maximizes the shelf-life of the compound by preventing degradation and boroxine formation. |
References
- Fukuda, T., et al. (2017). Bioorganic and Medicinal Chemistry, 25(24), 6563-6580.
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
- ChemicalBook. (n.d.). 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER synthesis.
- MDPI. (n.d.).
- MDPI. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory.
- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
- PubMed. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols.
- ResearchGate. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2021).
- Wikipedia. (n.d.). Boroxine.
- ResearchGate. (2023). Synthesis of 5-Methoxy-2-acetyl-1-naphthol.
- ResearchGate. (n.d.). BORONIC ACIDS | Science topic.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- ChemRxiv. (n.d.).
- ResearchGate. (2022). Metal‐Free Direct Transformation of Aryl Boronic Acid to Primary Amines.
- Reddit. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Royal Society of Chemistry. (2024).
- VTechWorks. (2010).
- University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium.
- National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- CPHI Online. (n.d.). 2-Methoxycarbonyl phenylboronic acid pinacol ester.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ChemSpider Synthetic Pages. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
- National Institutes of Health. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
Sources
- 1. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. rsc.org [rsc.org]
- 9. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Optimizing Suzuki Coupling with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing reactions involving 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges with this substrate. Here, you will find a blend of frequently asked questions, in-depth troubleshooting guides, and actionable experimental protocols designed to enhance your reaction outcomes.
The unique structure of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, which features a Lewis basic morpholine moiety, an ortho-methoxy group, and the boronic acid functionality, presents a distinct set of challenges and opportunities in Suzuki-Miyaura coupling. This guide will provide the causal reasoning behind experimental choices to empower you to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is giving low to no yield. What are the most likely causes?
A1: Low yields with this substrate often stem from a few key factors related to its structure:
-
Catalyst Inhibition/Poisoning: The tertiary amine of the morpholine group can coordinate to the palladium catalyst, acting as a ligand.[1] This can inhibit the catalyst's activity by occupying coordination sites necessary for the catalytic cycle.
-
Protodeboronation: Boronic acids, especially those with electron-donating groups, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohol) before transmetalation can occur.[2]
-
Steric Hindrance: The ortho-methoxy group can create steric hindrance around the boronic acid, potentially slowing down the transmetalation step.[3]
-
Inappropriate Base or Ligand Choice: The presence of the amine necessitates careful selection of the base and ligand to avoid unwanted side reactions or catalyst deactivation.
Q2: Can the morpholine group in my boronic acid interfere with the reaction?
A2: Absolutely. The nitrogen atom in the morpholine ring is a Lewis base and can coordinate with the palladium center. This can have several consequences:
-
It can act as an unintended ligand, altering the electronic properties and reactivity of the catalyst.
-
It may lead to the formation of inactive palladium complexes, effectively reducing the concentration of the active catalyst.
-
During aqueous workup, the morpholine group can become protonated, affecting the solubility of your product and making extraction challenging.
Q3: How does the ortho-methoxy group influence the reaction?
A3: The ortho-methoxy group can have a dual effect. It is an electron-donating group, which can modulate the electronics of the phenyl ring. More significantly, it can sterically hinder the approach of the palladium complex to the boronic acid, which may slow down the transmetalation step.[3] However, in some cases, ortho-substituents can have a beneficial chelating effect that influences the reaction's selectivity.[3][4]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a deboronated byproduct and reducing the yield of the desired coupled product.[2] To minimize this:
-
Use anhydrous solvents and reagents where possible.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable and less prone to protodeboronation.[5]
-
Choose your base carefully. While a base is required to activate the boronic acid for transmetalation, very strong bases in protic solvents can sometimes accelerate protodeboronation.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you're observing minimal conversion of your starting materials, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps & Explanations:
-
Re-evaluate Your Catalyst and Ligand System:
-
The Problem: The morpholine nitrogen can act as a poison to the palladium catalyst. Standard ligands like triphenylphosphine (PPh3) may not be effective enough to prevent this.
-
The Solution: Employ bulky, electron-rich phosphine ligands.[7] These ligands can sterically shield the palladium center, making it less accessible to coordination by the morpholine nitrogen. They also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
| Ligand Class | Recommended Ligands | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, excellent for challenging couplings.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form very stable complexes with palladium.[6] |
-
Optimize the Base:
-
The Problem: The choice of base is critical. It must be strong enough to activate the boronic acid to form the boronate species for transmetalation, but not so strong as to promote significant protodeboronation or other side reactions.[8]
-
The Solution: Inorganic bases are generally preferred. A screening of bases is often necessary.
-
| Base | Strength | Comments |
| K₂CO₃ | Moderate | A good starting point, often used in a biphasic solvent system with water.[9] |
| K₃PO₄ | Stronger | Often effective for more challenging couplings, can be used in anhydrous conditions.[5] |
| Cs₂CO₃ | Strong | Can be very effective but is more expensive.[9] |
| KF | Mild | Can be used when base-sensitive functional groups are present.[6] |
-
Solvent Selection:
-
The Problem: The solvent system must solubilize the reactants and be compatible with the chosen base and temperature.
-
The Solution: A mixture of an organic solvent and water is often effective, especially with carbonate or phosphate bases. Anhydrous conditions may be necessary if protodeboronation is a major issue.
-
| Solvent System | Use Case |
| Toluene/Water | General purpose, good for many couplings. |
| Dioxane/Water | Another common and effective mixture.[9] |
| THF/Water | Suitable for lower temperature reactions.[9] |
| DMF or DMAc (anhydrous) | For reactions requiring higher temperatures and anhydrous conditions. |
Issue 2: Complex Product Mixture and Purification Difficulties
The Problem: You may observe multiple spots on your TLC plate, indicating side reactions. The basic nature of the morpholine group can also complicate purification by standard silica gel chromatography.
Solutions:
-
Minimizing Side Products:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction is slow or if Pd(II) species are present. Ensure you are using a Pd(0) source or a precatalyst that readily reduces to Pd(0).
-
Protodeboronation: As discussed, this leads to the formation of 1-methoxy-4-(morpholinomethyl)benzene. Use of boronic esters or anhydrous conditions can mitigate this.
-
-
Purification Strategy:
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the morpholine nitrogen, pulling your desired product into the aqueous layer. The organic layer can then be discarded to remove non-basic impurities. Next, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.[10] This can significantly simplify the subsequent chromatographic purification.
-
Chromatography: If you still need to run a column, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent. This can prevent the product from streaking on the silica gel.
-
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol is a starting point for optimizing the reaction. It is recommended to run small-scale parallel reactions to screen different ligands and bases.
-
Reaction Setup:
-
To a reaction vial, add 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 equivalents), your aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (4-5 mol %).
-
Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the aryl halide).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Analysis:
-
Once the reaction is complete, cool to room temperature and perform an appropriate workup.
-
Analyze the crude product to determine the yield and purity.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting.[7]
Caption: The Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.[10]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center. This is often the rate-limiting step and is where the challenges with this specific substrate arise.[2][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
By understanding these steps and the specific challenges posed by 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, you can make informed decisions to optimize your reaction conditions and achieve successful outcomes.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Leonori, D., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Valente, C., et al. (2012, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Leonori, D., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Perera, D., et al. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2016). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Troubleshooting Suzuki Coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and side reactions encountered with this specific substrate.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique structural features of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid—namely the basic morpholine moiety and the ortho-methoxy group—can introduce specific challenges. This guide will address these issues head-on, providing you with the expertise to navigate potential pitfalls and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is resulting in low to no yield of the desired product. What are the likely causes?
A1: Low or no yield in the Suzuki coupling of this substrate can stem from several factors, primarily related to catalyst deactivation and the stability of the boronic acid.
-
Catalyst Poisoning by the Morpholine Moiety: The tertiary amine of the morpholine group can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive palladium complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[3] This is a common issue with substrates containing strongly coordinating heteroatoms.[3]
-
Protodeboronation of the Boronic Acid: Protodeboronation is a well-documented side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom.[4] This process is often pH-dependent and can be exacerbated by elevated temperatures and the presence of aqueous bases.[4] The resulting byproduct, 1-methoxy-4-(morpholinomethyl)benzene, will not participate in the cross-coupling reaction, thus lowering the yield of your desired product.
-
Sub-optimal Reaction Conditions: As with any Suzuki coupling, factors such as the choice of palladium source, ligand, base, and solvent are critical. An inappropriate combination of these reagents can lead to a stalled reaction.
Troubleshooting Protocol for Low Yield:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) while sterically hindering the coordination of the morpholine nitrogen to the palladium center.[2]
Ligand Type Rationale Examples Buchwald Ligands Bulky and electron-donating, known to be effective for challenging couplings. SPhos, XPhos, RuPhos N-Heterocyclic Carbenes (NHCs) Strong sigma-donors that form robust complexes with palladium, potentially resisting displacement by the morpholine. IPr, SIMes -
Choice of Base: The selection of a suitable base is crucial to activate the boronic acid for transmetalation without promoting significant protodeboronation.[5]
Base Considerations Potassium Carbonate (K2CO3) A commonly used and effective base. Cesium Carbonate (Cs2CO3) Often more effective for difficult couplings due to its higher solubility. Potassium Phosphate (K3PO4) A milder base that can sometimes suppress protodeboronation. -
Solvent System: The choice of solvent can influence the solubility of reagents and the reaction kinetics.
Solvent Considerations Toluene/Water or Dioxane/Water Standard biphasic systems for Suzuki couplings. Anhydrous Solvents (e.g., Toluene, Dioxane) May be beneficial if protodeboronation is a significant issue. -
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and protodeboronation. Aim for the lowest effective temperature, typically in the range of 80-110 °C.
Q2: I am observing a significant amount of a homocoupled byproduct of my boronic acid. How can I minimize this side reaction?
A2: The formation of a symmetrical biaryl from the homocoupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a common byproduct in Suzuki-Miyaura reactions.[6] This oxidative homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium.[6][7]
Troubleshooting Protocol for Homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). This minimizes the presence of oxygen, which is a key promoter of homocoupling.[8]
-
Palladium Pre-catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh3)4) or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes reduce the prevalence of oxidative homocoupling pathways that may be more facile with certain Pd(II) sources.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may lead to increased homocoupling. Careful optimization of the stoichiometry is recommended.
Q3: My reaction mixture turns black, and I suspect the palladium catalyst is decomposing. What is causing this, and how can I prevent it?
A3: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition. This can be caused by several factors, including high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio.
Troubleshooting Protocol for Catalyst Decomposition:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is common. For bidentate ligands, a 1:1 to 1.5:1 ratio is typical. The ligand stabilizes the palladium nanoparticles and prevents their aggregation into inactive palladium black.[9]
-
Purity of Reagents: Ensure that the 2-Methoxy-5-(morpholinomethyl)phenylboronic acid and other reagents are of high purity. Certain impurities can accelerate catalyst decomposition.[10]
-
Temperature Control: As mentioned previously, avoid excessive heating. Monitor the reaction temperature closely.
Visualizing Reaction Pathways
To better understand the desired reaction and competing side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Common side reactions in the Suzuki coupling of the target molecule.
Experimental Protocol: Protecting the Boronic Acid as a Diethanolamine Adduct
If protodeboronation remains a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can be an effective strategy. [8]This adduct can often be used directly in the Suzuki coupling reaction. [8] Step-by-Step Methodology:
-
Dissolution: In a suitable vial equipped with a magnetic stir bar, dissolve the 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.
-
Precipitation: A precipitate should form. Continue stirring the resulting slurry for an additional 15-20 minutes.
-
Isolation: Isolate the white solid product via vacuum filtration.
-
Drying: Wash the isolated solid with a small amount of cold solvent and dry it under vacuum.
This more stable diethanolamine adduct can now be used in your Suzuki coupling reaction, potentially minimizing the protodeboronation side reaction. [8]
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis. Available at: [Link]
-
Homocoupling of various phenyl boronic acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to the technical support center for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions. It is structured to provide in-depth, field-proven insights into the common challenge of protodeboronation—the undesired cleavage of the carbon-boron bond. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to the stability and reactivity of this valuable building block.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of protodeboronation and the specific vulnerabilities of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical reaction in which the boronic acid moiety [-B(OH)₂] on an aryl ring is replaced by a hydrogen atom.[1] This process converts your starting material into a simple, unreactive aromatic byproduct, effectively removing it from the productive catalytic cycle of your desired reaction (e.g., Suzuki-Miyaura coupling).[1] This side reaction is a primary cause of reduced yields, complicates product purification, and represents a significant waste of valuable starting material.[1][2] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on its structure and the specific reaction conditions employed.[1]
Caption: General scheme of the undesired protodeboronation side reaction.
Q2: What structural features of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid make it susceptible to protodeboronation?
A2: The susceptibility of this specific molecule arises from a combination of its substituents:
-
Electron-Donating Methoxy Group: The ortho-methoxy group (-OCH₃) is electron-donating, which increases the electron density on the aromatic ring. This can facilitate certain protodeboronation mechanisms.
-
Basic Morpholinomethyl Group: The morpholinomethyl moiety contains a basic tertiary amine. In solution, this group can be protonated or deprotonated depending on the pH. This can create complex speciation in the reaction mixture and may influence local pH, potentially accelerating base-catalyzed decomposition pathways.[3] Furthermore, studies on ortho-aminomethylphenylboronic acids show that such groups significantly influence the electronic properties and pKa of the boronic acid itself.[4][5][6]
Q3: How can I reliably detect and quantify the extent of protodeboronation in my sample?
A3: We recommend a multi-pronged analytical approach for both quality control of the starting material and monitoring reaction progress.
-
¹H NMR Spectroscopy: This is the most direct method. The aromatic proton that replaces the boronic acid group will appear as a new signal in the aromatic region of the spectrum. By comparing the integration of this new signal to the signals of the desired boronic acid, you can determine the molar ratio of the impurity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for quantification. You can develop a chromatographic method that separates the starting boronic acid from its protodeboronated byproduct. The mass spectrometer provides definitive identification of each peak. This is particularly useful for tracking the progress of protodeboronation over time in stability studies.
-
¹⁹F and ¹¹B NMR Spectroscopy: While less common for routine checks, these techniques can provide detailed insights into the speciation of boron compounds in solution, especially when studying the kinetics and mechanisms of decomposition.[2]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Q4: My Suzuki-Miyaura coupling reaction has a low yield, and I've identified the major byproduct as the protodeboronated starting material. What are the likely causes in my reaction setup?
A4: Observing significant protodeboronation during a cross-coupling reaction points to a competition where the rate of protodeboronation is competitive with or faster than the rate of transmetalation in the catalytic cycle. Several factors can tip this balance unfavorably.
| Potential Cause | Scientific Rationale | Recommended Action(s) |
| Inappropriate Base | Strong bases (e.g., NaOH, KOH) in aqueous media significantly accelerate protodeboronation by forming a more reactive arylboronate anion.[1][2][7] The role of the base is to activate the boronic acid for transmetalation, but an overly strong base promotes the undesired side reaction.[8][9][10] | Switch to a milder base. We recommend trialing bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For particularly sensitive substrates, KF can also be effective.[11] |
| High Temperature / Long Reaction Time | Protodeboronation is a thermally activated process. Excessive heat or prolonged reaction times increase the exposure of the boronic acid to conditions that favor its decomposition. | Run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 80 °C instead of 110 °C). Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting halide is consumed. |
| Solvent System | The presence of excessive water, especially under basic conditions, provides a ready proton source for the protodeboronation reaction.[1][3] | Use rigorously degassed and appropriately anhydrous solvents. While many Suzuki couplings require some water, minimize the amount. Consider using a solvent system like dioxane with a minimal amount of water or switching to an anhydrous system if compatible with your catalyst and base. |
| Inefficient Catalyst System | If the catalytic cycle is slow (i.e., slow oxidative addition or transmetalation), the boronic acid spends more time in the reactive environment, increasing the opportunity for protodeboronation to occur.[1] | Ensure your palladium catalyst and ligand are active and appropriate for the coupling partners. Consider screening different phosphine ligands to find one that accelerates the desired coupling, thereby outcompeting the decomposition pathway.[1] |
Caption: Troubleshooting workflow for low Suzuki coupling yields due to protodeboronation.
Q5: My boronic acid appears pure by NMR upon receipt, but it degrades during aqueous workup or column chromatography. How can I improve its stability during purification?
A5: This is a common issue related to the hydrolytic stability of the boronic acid, which can be sensitive to both acidic and basic conditions.[12][13] The morpholino group can be protonated under acidic conditions, while the boronic acid can form boronate anions under basic conditions, both of which can lead to accelerated decomposition.
-
Aqueous Workup (If necessary):
-
Perform any aqueous washes quickly and at a reduced temperature (0-5 °C).
-
Use a buffered aqueous solution, such as a saturated solution of ammonium chloride (NH₄Cl, slightly acidic) or a phosphate buffer (pH ≈ 7), instead of strong acids or bases.
-
Immediately extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and dry thoroughly with anhydrous MgSO₄ or Na₂SO₄.
-
-
Column Chromatography:
-
Avoid standard silica gel: The acidic nature of standard silica gel can promote protodeboronation on the column.
-
Recommended Stationary Phase: Use deactivated or neutral alumina.[14] Alternatively, you can "deactivate" silica gel by pre-eluting the column with your mobile phase containing 1-2% triethylamine to neutralize the acidic sites.
-
Mobile Phase: Use a non-polar solvent system, such as Hexane/Ethyl Acetate. Avoid using protic solvents like methanol in the mobile phase if possible.
-
Alternative: Forgo chromatography altogether. Consider purification by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by converting the boronic acid to a more stable derivative, like its pinacol ester, for purification, followed by hydrolysis back to the boronic acid if needed.[15][16]
-
Q6: What are the definitive best practices for the long-term storage of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid to ensure its integrity?
A6: The stability of boronic acids, even as solids, can be compromised by exposure to moisture, air, and heat.[17][18] The following storage protocol is mandatory for maintaining the quality of your reagent.
-
Temperature: Store at low temperatures, ideally at -20°C. For short-term storage, 2–8°C is acceptable.[19][20]
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). This prevents both hydrolysis from atmospheric moisture and potential oxidation.
-
Container: Use a tightly sealed container made of an inert material like glass or HDPE.[19][21] Ensure the cap provides an excellent seal.
-
Desiccation: Store the sealed container within a desiccator to provide a second layer of protection against moisture ingress.
-
Light: Protect from direct light, as some organic compounds can be light-sensitive.
By adhering to these protocols, you can significantly extend the shelf-life of your boronic acid and ensure reproducible results in your experiments.
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Org. Chem. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed. Available from: [Link]
-
Cornish, A. S., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Org. Chem. Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Org. Biomol. Chem. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH. Available from: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. Available from: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available from: [Link]
-
2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem. Available from: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au. Available from: [Link]
-
How to Store Boric Acid | Lab Alley. Available from: [Link]
-
On the rate of boronate ester formation inortho-aminomethyl-functionalised phenyl boronic acids - Sci-Hub. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available from: [Link]
-
Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds - MDPI. Available from: [Link]
-
Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents | Organic Letters. Available from: [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.jp [sci-hub.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 17. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 18. fishersci.com [fishersci.com]
- 19. laballey.com [laballey.com]
- 20. 2-Methoxyphenylboronic Acid | 5720-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. alliancechemical.com [alliancechemical.com]
Technical Support Center: Managing Impurities in 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid Reactions
Welcome to the technical support center for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. My goal is to provide you with not just troubleshooting steps, but a deeper understanding of the causality behind the formation of common impurities and to offer field-proven strategies for their mitigation and removal.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling, stability, and reactivity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Q1: How should I properly store 2-Methoxy-5-(morpholinomethyl)phenylboronic acid to minimize degradation?
A1: This reagent is sensitive to moisture and air.[1] Proper storage is critical to prevent the formation of impurities before the reaction even begins. We recommend storing the solid reagent under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] The container should be tightly sealed to prevent moisture ingress, which can lead to the formation of boroxines.
Q2: I've noticed the appearance of a white, less soluble material in my stock of the boronic acid. What is it?
A2: You are likely observing the formation of the corresponding boroxine, the cyclic trimeric anhydride. This occurs through the intermolecular dehydration of three boronic acid molecules.[3] While this process is reversible upon exposure to water, it alters the stoichiometry of your reaction if not accounted for.[4] Storing the material under dry, inert conditions as mentioned above is the best preventative measure.[1]
Q3: My Suzuki-Miyaura coupling reaction with this boronic acid is sluggish or stalls. What are the potential causes related to the reagent itself?
A3: Several factors related to the boronic acid's quality can lead to poor reactivity:
-
Boroxine Formation: As discussed, the formation of boroxine can alter the effective concentration of the active monomeric boronic acid. While boroxines can be active in some coupling reactions, their reactivity profile may differ.[5]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive for cross-coupling.[6] This is often promoted by high temperatures and certain basic conditions.[7][8]
-
Oxidative Degradation: Exposure to atmospheric oxygen, especially in solution, can lead to oxidative decomposition of the boronic acid.
Q4: Is this boronic acid compatible with all common bases used in Suzuki-Miyaura reactions?
A4: While compatible with many bases (e.g., carbonates, phosphates), the choice of base can significantly influence side reactions. Strong aqueous bases can accelerate protodeboronation.[7][9] For sensitive substrates, it is often advisable to screen milder bases or consider using a boronate ester derivative which can exhibit different stability profiles.[10]
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered during reactions involving 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Guide 2.1: Problem - Low Yield and Presence of Protodeboronated Impurity
Symptoms:
-
The desired coupled product is obtained in low yield.
-
NMR or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 1-methoxy-4-(morpholinomethyl)benzene.
Causality: This is a classic case of protodeboronation, an undesired side reaction that consumes the boronic acid.[6][8] The C(sp²)-B bond is cleaved by a proton source, which is often the solvent (e.g., water) and is frequently catalyzed by the base or even the palladium catalyst itself.[8][9]
Troubleshooting Workflow:
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
"temperature optimization for Suzuki reaction with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid"
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, yield, and purity by systematically optimizing the reaction temperature. The unique electronic and structural features of this boronic acid present specific challenges and opportunities that this guide will address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a particularly critical parameter for Suzuki reactions with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid?
A: Temperature is a critical parameter in any Suzuki reaction, but its importance is magnified with a substrate like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid for two primary reasons:
-
Electronic Effects: The 2-methoxy group is a strong electron-donating group. Such groups can slow down the oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl chlorides and some aryl bromides.[1] Consequently, a higher thermal energy may be required to drive this step to completion at a reasonable rate.
-
Substrate Stability: While higher temperatures can increase reaction rates, they also increase the rate of side reactions. Arylboronic acids, particularly those with electron-donating groups, can be susceptible to thermal decomposition pathways like protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom). Finding the optimal temperature is therefore a balancing act between achieving a sufficient reaction rate and minimizing substrate or product degradation.
Q2: How does temperature influence the key steps of the Suzuki-Miyaura catalytic cycle?
A: Temperature affects all steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition (Rate-Limiting): This is often the most temperature-dependent step, especially with less reactive aryl halides (e.g., chlorides).[1] Insufficient temperature leads to a stalled reaction.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. While base-mediated activation of the boronic acid is key[4], temperature can influence the rate and efficiency of this transfer.
-
Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. While typically fast, high temperatures can sometimes promote side reactions or catalyst decomposition, which indirectly affects the overall efficiency of catalyst turnover.
Q3: Can the morpholinomethyl group on my boronic acid interfere with the reaction? How does temperature play a role?
A: Yes, the tertiary amine of the morpholino group is a Lewis base and has the potential to coordinate to the Lewis acidic palladium center. This coordination can sometimes act as an inhibitory effect, effectively "poisoning" the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[5] Temperature can influence this equilibrium. At higher temperatures, the coordination between the amine and palladium may become less favorable, potentially liberating the active catalyst. Conversely, at lower temperatures, this undesired coordination might be more pronounced, slowing the reaction. Careful temperature control is therefore essential to manage this potential interaction.
Troubleshooting Guide
Q1: My reaction is extremely slow or has stalled completely, with low conversion of starting materials. How should I approach temperature optimization?
A: A stalled reaction is a classic symptom of insufficient activation energy, likely for the oxidative addition step.
Causality: The energy barrier for the oxidative addition of your aryl halide to the Pd(0) complex has not been overcome. This is common with electron-rich boronic acids and less reactive aryl halides (especially aryl chlorides).[1]
Troubleshooting Steps:
-
Incremental Temperature Increase: If your initial temperature is low (e.g., 50-60 °C), increase the reaction temperature in 15-20 °C increments.[6][7] Monitor the reaction by TLC or LCMS at each new setpoint after a fixed time interval (e.g., 1-2 hours).
-
Systematic Screening: For a more robust approach, set up a parallel screen of reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C). This allows for a direct comparison of reaction progress and byproduct formation.[8][9]
-
Consider Solvent Choice: Ensure your solvent's boiling point is compatible with your target temperature. If you need to exceed the boiling point of a solvent like THF, switch to a higher-boiling solvent such as dioxane, toluene, or DMF.[10]
Q2: I'm observing a significant amount of protodeboronation (my boronic acid is being converted back to the parent methoxy-morpholino-benzene). Is my temperature too high?
A: Yes, this is a strong indication that your reaction temperature is too high, or the reaction time is excessively long at a given temperature.
Causality: Protodeboronation is a common decomposition pathway for arylboronic acids, often accelerated by high temperatures and the presence of aqueous base. The desired cross-coupling and the undesired protodeboronation are competing reactions.
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. If you identified a temperature range where the reaction proceeds, albeit slower, revert to the lower end of that range and allow the reaction to run longer.
-
Minimize Water: While some water is often necessary, excess water can promote protodeboronation. Ensure your solvent is appropriately anhydrous if the protocol allows, or use a carefully controlled amount of water in biphasic systems.
-
Use a Milder Base: Strong bases like NaOH can sometimes exacerbate protodeboronation. Consider switching to a milder base like K₃PO₄ or Cs₂CO₃.[10]
Q3: My desired product is forming, but I am also getting significant homocoupling of my boronic acid (Glaser-type coupling). How can temperature adjustments help?
A: Homocoupling is often a sign of issues with the transmetalation step or catalyst oxidation state, both of which are influenced by temperature.
Causality: If transmetalation is slow compared to other processes, the activated boronic acid may react with itself. This can be promoted by certain palladium species or oxidative conditions. High temperatures can sometimes lead to catalyst agglomeration or changes in the catalyst's oxidation state that favor this side reaction.
Troubleshooting Steps:
-
Lower the Temperature: This is the first and most crucial step. Homocoupling pathways often have a higher activation energy than the desired cross-coupling, so reducing the temperature can significantly improve selectivity.
-
Ensure Inert Atmosphere: Oxygen can contribute to catalyst degradation and promote homocoupling. Ensure your reaction is thoroughly degassed and maintained under a robust inert atmosphere (Nitrogen or Argon).
-
Re-evaluate Catalyst/Ligand: If temperature changes are ineffective, the issue may lie with the catalyst system. A more electron-rich or bulkier phosphine ligand can sometimes accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[10]
Experimental Protocols & Data Visualization
Protocol 1: Systematic Temperature Screening
This protocol is designed to efficiently identify a suitable temperature range for your Suzuki coupling reaction using a parallel reaction setup.
Objective: To determine the optimal reaction temperature by screening four different setpoints simultaneously.
Methodology:
-
Reactor Setup: In an array of four reaction vials within a parallel synthesis block, add the aryl halide (1.0 equiv), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial to achieve the desired concentration.
-
Inerting: Seal the vials and thoroughly purge the headspace with argon or nitrogen for 5-10 minutes.
-
Heating: Set the heating block zones to the desired screening temperatures (e.g., T1=60 °C, T2=80 °C, T3=100 °C, T4=120 °C).[6][9]
-
Sampling & Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature. Take an aliquot from each vial, quench with a suitable buffer, dilute, and analyze by LCMS to determine the % conversion to product and the formation of key byproducts (protodeboronation, homocoupling).
-
Data Evaluation: Summarize the results in a table to identify the temperature that provides the best balance of conversion and purity.
Data Summary Table (Example):
| Vial | Temperature (°C) | % Conversion (Product) | % Protodeboronation | % Homocoupling |
| 1 | 60 | 15% | <1% | <1% |
| 2 | 80 | 65% | 2% | 1% |
| 3 | 100 | 95% | 4% | 3% |
| 4 | 120 | 96% | 15% | 8% |
In this example, 100 °C appears to be the optimal temperature, as the slight increase in conversion at 120 °C is offset by a significant increase in byproduct formation.
Visualizing the Temperature Trade-Off
The relationship between temperature, reaction rate, and side reactions can be visualized to understand the optimization challenge.
Caption: Temperature's dual effect on Suzuki coupling.
Workflow for Temperature Optimization
A logical workflow ensures a systematic and efficient optimization process.
Caption: Systematic workflow for temperature optimization.
References
-
Temperature and time screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11771–11783. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4133–4144. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this substrate presents, with a focus on understanding and overcoming catalyst deactivation. Our approach is rooted in mechanistic principles to provide robust and reliable solutions for your experiments.
Introduction: The Challenge of Functionalized Boronic Acids
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura cross-coupling reactions is often hampered by catalyst deactivation. The presence of the Lewis-basic morpholinomethyl group introduces a significant challenge, as the nitrogen atom can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive complexes. This guide will dissect the causes of this deactivation and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is giving low to no yield. What is the most likely cause?
A1: The primary suspect in low-yielding reactions with this substrate is catalyst deactivation due to the coordinating effect of the morpholino group. The lone pair of electrons on the nitrogen atom can bind to the palladium center, inhibiting its catalytic activity. This "catalyst poisoning" disrupts the catalytic cycle, preventing the efficient formation of your desired product. Other potential issues include suboptimal reaction conditions (base, solvent, temperature), poor quality of reagents, or the presence of oxygen.
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a common sign of catalyst decomposition. This can be caused by a variety of factors, including:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable "naked" palladium can agglomerate and precipitate.
-
Reductive Elimination from Unstable Intermediates: The presence of the coordinating morpholino group can lead to unstable intermediates that are prone to decomposition.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to palladium black under certain conditions.
To prevent the formation of palladium black, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). The choice of a suitable ligand that strongly binds to the palladium center is also crucial.
Q3: Can the ortho-methoxy group on the phenylboronic acid influence the reaction outcome?
A3: Yes, the ortho-methoxy group can have both electronic and steric effects. Electronically, it is an electron-donating group, which can influence the transmetalation step. Sterically, its presence can affect the approach of the coupling partners to the palladium center. While not as impactful as the morpholinomethyl group in terms of direct catalyst poisoning, its interplay with the overall substrate structure should be considered when optimizing reaction conditions.
Troubleshooting Guides: A Mechanistic Approach
Issue 1: Catalyst Inhibition by the Morpholino Group
The core of the problem lies in the Lewis basicity of the morpholine nitrogen. This nitrogen can compete with the desired phosphine ligand for coordination to the palladium center, leading to catalytically inactive or less active species.
Caption: Potential deactivation pathway where the morpholino nitrogen coordinates to the active Pd(0) catalyst.
1. Ligand Selection: The choice of ligand is paramount to mitigating catalyst poisoning. The ideal ligand should have a strong affinity for the palladium center to outcompete the morpholino nitrogen.
| Ligand Type | Rationale | Recommended Ligands |
| Bulky, Electron-Rich Monophosphines | The steric bulk can disfavor the coordination of the morpholino group, while high electron density strengthens the Pd-P bond. | Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) |
| N-Heterocyclic Carbenes (NHCs) | NHCs are strong σ-donors that form very stable bonds with palladium, making them less susceptible to displacement. | IPr, IMes, and their derivatives |
| Bidentate Phosphines | Chelating ligands can provide extra stability to the palladium complex, although their effectiveness can be substrate-dependent. | dppf, Xantphos |
2. In Situ Protonation of the Morpholino Group: Temporarily protonating the morpholine nitrogen can prevent its coordination to the palladium catalyst.
-
Strategy: Add a weak, non-coordinating acid to the reaction mixture.
-
Recommended Acid: A mild Brønsted acid like acetic acid (1-2 equivalents relative to the boronic acid) can be effective. Care must be taken as excess acid can promote protodeboronation.
-
Alternative: Using an ammonium salt (e.g., NH₄Cl) as an additive can also serve a similar purpose.
3. Use of Additives: Certain additives can interact with the boronic acid or the catalyst to prevent deactivation.
-
Lewis Acids: A mild Lewis acid may interact with the morpholino group, reducing its availability for catalyst coordination.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can facilitate the transport of the boronate salt to the organic phase, potentially minimizing the interaction of the morpholino group with the catalyst.
Issue 2: Protodeboronation Side Reaction
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and loss of the key reagent. This can be exacerbated by the presence of water and certain bases.
Caption: Workflow to minimize the protodeboronation side reaction.
1. Choice of Base and Solvent:
-
Bases: Use of milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide.
-
Solvents: While some water is often necessary for the transmetalation step, using anhydrous solvents and adding a controlled amount of water can help minimize protodeboronation.
2. Use of Boronic Esters:
-
Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly reduce the rate of protodeboronation. The ester can then be used directly in the coupling reaction.
3. Reaction Temperature and Time:
-
Running the reaction at the lowest effective temperature can help to suppress side reactions. Monitor the reaction progress closely to avoid prolonged reaction times after the starting materials have been consumed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid using a Buchwald Ligand
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Catalyst Addition: Add the catalyst mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: In Situ Protonation Approach
-
Follow steps 1-3 of Protocol 1.
-
Acid Addition: Add acetic acid (1.1 equiv relative to the boronic acid) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Proceed with steps 4-8 of Protocol 1.
Conclusion
Successfully employing 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions requires a thoughtful approach to mitigate catalyst deactivation. By understanding the underlying mechanistic challenges, particularly the inhibitory effect of the morpholino group, researchers can make informed decisions regarding ligand selection, reaction conditions, and the use of additives. This guide provides a starting point for troubleshooting and optimization, empowering you to achieve higher yields and more reliable results in your synthetic endeavors.
References
-
General Suzuki-Miyaura Coupling Mechanism and Side Reactions: A comprehensive overview of the Suzuki-Miyaura reaction, including discussions on common side reactions like protodeboron
- Title: The Suzuki–Miyaura cross-coupling
- Source: N
-
URL: [Link]
-
Role of Ligands in Palladium-Catalyzed Cross-Coupling: A review detailing the importance of ligand design in enhancing the efficiency and scope of palladium-c
- Title: The role of ligands in palladium-c
- Source: N
-
URL: [Link]
-
Catalyst Inhibition in Cross-Coupling Reactions: A publication discussing the challenges of catalyst inhibition by Lewis-basic functional groups in cross-coupling reactions.
- Title: Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Source: Chemical Science
-
URL: [Link]
- Troubleshooting Suzuki-Miyaura Reactions: A practical guide to troubleshooting common issues encountered in Suzuki-Miyaura coupling reactions. Title: Troubleshooting difficult Suzuki couplings with substituted boronic acids Source: BenchChem
-
Use of Buchwald Ligands in Challenging Couplings: A key publication from the Buchwald group detailing the application of their ligands in difficult cross-coupling reactions.
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- Source: Angewandte Chemie Intern
-
URL: [Link]
Technical Support Center: Suzuki Coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling reaction involving 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific transformation. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry and extensive practical experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki coupling of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Question 1: My reaction is showing low or no conversion. What are the potential causes and how can I address them?
Answer:
Low or no conversion in a Suzuki reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The active form of the catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.
-
Recommendation: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst that readily forms the active Pd(0) species. Ensure your catalyst is from a reliable source and has been stored under an inert atmosphere.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the homocoupling of the boronic acid.[1]
-
Recommendation: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
-
-
Inappropriate Base: The base plays a critical role in the transmetalation step, activating the boronic acid.[2][3][4] The basicity and solubility of the chosen base are key.
-
Recommendation: For this substrate, a moderately strong inorganic base is generally a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3][5] The presence of the morpholine moiety might make the reaction mixture slightly basic, but an external base is still required for efficient transmetalation.
-
-
Solvent System: The choice of solvent impacts the solubility of reactants and the catalyst, as well as the reaction temperature.
-
Recommendation: A mixture of an organic solvent and water is common for Suzuki reactions.[3] Dioxane/water, THF/water, or toluene/water are good starting points. Ensure vigorous stirring to facilitate mixing between the aqueous and organic phases.
-
Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen or Pd(II) species.[1]
-
Minimize Oxygen: As mentioned above, rigorous degassing of the reaction mixture is paramount.
-
Catalyst Choice: Using a Pd(0) source directly can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction, a process that can sometimes favor homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling.
Question 3: The purification of my product is challenging. I'm having difficulty separating it from byproducts and residual palladium.
Answer:
The presence of the basic morpholine group in your product can present unique purification challenges.
-
Acid-Base Extraction: The morpholine moiety allows for a straightforward acid-base workup to separate your product from non-basic impurities.
-
After the reaction, quench with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the protonated morpholinium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the morpholine and precipitate your product or allow for its extraction back into an organic solvent.
-
Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate.
-
-
Palladium Removal: Residual palladium can be challenging to remove, especially with amine-containing compounds that can chelate the metal.
-
Scavengers: After the initial workup, you can treat the organic solution of your product with a palladium scavenger. Thiol-functionalized silica gels or resins are effective for this purpose.[6] Stirring the solution with the scavenger for a few hours to overnight, followed by filtration, can significantly reduce palladium levels.[6]
-
Activated Carbon: Treatment with activated carbon can also be effective in removing residual palladium.[6]
-
-
Chromatography: If further purification is needed, column chromatography on silica gel can be employed.
-
Solvent System: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent peak tailing by neutralizing acidic sites on the silica gel and keeping your product in its free base form.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid?
A1: A good starting point would be:
-
Aryl Halide: 1.0 equivalent
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid: 1.2 equivalents
-
Palladium Catalyst: 1-5 mol% Pd(PPh₃)₄ or 1-3 mol% of a more active catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: 2.0-3.0 equivalents of K₂CO₃ or K₃PO₄.
-
Solvent: A degassed mixture of Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1).
-
Temperature: 80-100 °C.
These conditions should be optimized for your specific aryl halide.
Q2: How does the morpholinomethyl group affect the reaction?
A2: The tertiary amine of the morpholine group is basic and can potentially coordinate to the palladium catalyst.[7] This could, in some cases, inhibit the catalytic cycle. However, in many instances, the reaction proceeds without significant issues. If catalyst inhibition is suspected, using a higher catalyst loading or a more electron-rich and sterically hindered phosphine ligand can help to mitigate this effect.
Q3: Can I use an organic base for this reaction?
A3: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes used in Suzuki reactions, inorganic bases are generally more common and often more effective, especially when using aqueous solvent systems.[1] For this particular substrate, starting with a well-established inorganic base is recommended.
Experimental Protocols
General Procedure for Suzuki Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Standard Aqueous Workup Procedure:
-
Dilute the reaction mixture with water (10 mL) and ethyl acetate (15 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Acid-Base Extraction for Purification:
-
Dissolve the crude product in ethyl acetate (20 mL).
-
Extract the organic solution with 1M HCl (3 x 10 mL).
-
Combine the acidic aqueous layers and wash with ethyl acetate (10 mL) to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equivalents |
| Aryl Halide | 1.0 |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | 1.1 - 1.5 |
| Palladium Catalyst | 0.01 - 0.05 |
| Base | 2.0 - 3.0 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
Diagram 2: Workup Procedure Flowchart
Caption: Acid-base extraction workflow for the purification of the amine-containing product.
References
-
Avanthay, M., Bedford, R. B., Begg, C. S., Böse, D., Clayden, J., Davis, S. A., ... & Wilkinson, H. J. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Novel Extraction of Chromatographic Resins Based on Tetraalkyldiglycolamides: Characterization and Potential Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Retrieved from [Link]
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ResearchGate. (2021, December 2). Identifying palladium culprits in amine catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium immobilized on guanidine functionalized magnetic nanoparticles: a highly effective and recoverable catalyst for ultrasound aided Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid and Other Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties profoundly influence reaction efficiency, scope, and functional group tolerance. This guide provides an in-depth technical comparison of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with other commonly employed boronic acids, supported by experimental data and mechanistic insights.
The Unique Profile of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a trifunctional reagent featuring a boronic acid moiety for cross-coupling, an ortho-methoxy group, and a meta-morpholinomethyl substituent. This distinct combination of functional groups imparts a unique reactivity profile. The ortho-methoxy group, through its electron-donating resonance effect, can influence the electron density of the aromatic ring. Furthermore, the oxygen atom can potentially chelate to the palladium catalyst, which may alter the geometry of the transition state and impact the reaction's selectivity and rate.[1][2] The morpholinomethyl group, a basic and sterically demanding substituent, can affect the solubility and basicity of the molecule, which in turn can influence the reaction conditions required for optimal performance.
Comparative Analysis of Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, we will analyze the performance of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid against a selection of other boronic acids with varying electronic and steric properties: phenylboronic acid (the parent compound), 4-methoxyphenylboronic acid (electron-donating group in the para position), and 2-methoxyphenylboronic acid (electron-donating group in the ortho position).
The Suzuki-Miyaura reaction's outcome is highly dependent on the interplay of the boronic acid's electronic and steric characteristics. Electron-donating groups on the phenyl ring of the boronic acid generally enhance the nucleophilicity of the organic group to be transferred, which can facilitate the transmetalation step in the catalytic cycle. Conversely, bulky ortho-substituents can sterically hinder the approach to the palladium center, potentially slowing down the reaction.[3]
Experimental Data Summary
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole, under standardized conditions to allow for a meaningful comparison.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 12 | Data not available in searched literature | N/A |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (2:1) | 2 | 95 | [4] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ (0.0006) | Triton X-100/H₂O | H₂O | 1 | ~90 | [5] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 12 | 85 (for trisubstituted product) | [1] |
Note: Direct comparative data for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid under the same conditions as the other boronic acids was not available in the searched literature. The data presented is from various sources and serves as a representative comparison of the performance of related boronic acids.
Mechanistic Insights and the "Why" Behind Experimental Choices
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then participates in transmetalation.[6] The electronic properties of the substituents on the phenyl ring of the boronic acid influence the ease of this activation and the subsequent transfer of the aryl group to the palladium center.
The ortho-methoxy group in 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, as with 2-methoxyphenylboronic acid, can play a dual role. Its electron-donating nature increases the nucleophilicity of the aryl group, which is generally favorable for transmetalation. Additionally, the potential for the oxygen to coordinate to the palladium center can stabilize the transition state, potentially accelerating the reaction.[2] This is a key consideration when selecting catalysts and ligands, as those that can accommodate this chelation may offer superior performance.
The bulky and basic morpholinomethyl group at the meta position introduces further complexity. Its steric bulk is less likely to directly hinder the reaction at the ortho-boronic acid position compared to an ortho-substituent. However, its basicity may influence the overall pH of the reaction mixture, potentially affecting the activation of the boronic acid and the stability of the catalyst.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While a specific protocol for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid was not found in the searched literature, the following general procedure for a related ortho-methoxy substituted boronic acid can be adapted and optimized.
Reaction: Coupling of 2-Methoxyphenylboronic Acid with 3,4,5-tribromo-2,6-dimethylpyridine.[1]
Materials:
-
3,4,5-tribromo-2,6-dimethylpyridine
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-tribromo-2,6-dimethylpyridine (1.0 mmol).
-
Add 2-methoxyphenylboronic acid (3.3 mmol, 3.3 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add sodium carbonate (4.0 mmol, 4.0 equivalents).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
2-Methoxy-5-(morpholinomethyl)phenylboronic acid presents a compelling, albeit complex, building block for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both an ortho-methoxy and a meta-morpholinomethyl group, suggests a nuanced reactivity profile governed by a combination of electronic, steric, and chelating effects. While direct comparative data is currently limited in the scientific literature, the performance of structurally related boronic acids provides valuable insights. The ortho-methoxy group is anticipated to be beneficial for the reaction, potentially allowing for milder conditions or improved yields due to its electron-donating and chelating properties. The morpholinomethyl substituent, while adding steric bulk and basicity, is positioned to have a less direct, but still influential, impact on the reaction.
Further experimental studies are warranted to fully elucidate the performance of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in comparison to other boronic acids under standardized conditions. Such studies would enable a more precise understanding of its utility and facilitate its broader application in the synthesis of novel compounds for drug discovery and materials science.
References
-
The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications. 2018. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. 2018. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. 2024. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. 2018. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. 2011. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. 2009. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. 2017. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Multidisciplinary Digital Publishing Institute. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. 2023. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Functionalized Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in a vast array of pharmaceuticals and functional materials. The commercial availability and relative stability of boronic acids contribute to the widespread adoption of this methodology. However, the presence of functional groups on the phenylboronic acid can introduce significant challenges, impacting reaction efficiency, catalyst stability, and product purity.
This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of functionalized phenylboronic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to optimize your coupling reactions.
The Challenge of Functionalized Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid ring profoundly influences the delicate balance of the Suzuki-Miyaura catalytic cycle. Functional groups can modulate the nucleophilicity of the aryl group, affect the rate of transmetalation, and introduce competing side reactions.
Common Challenges Include:
-
Steric Hindrance: Ortho-substituted phenylboronic acids can sterically impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step.
-
Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, making transmetalation more difficult. Conversely, electron-rich phenylboronic acids can sometimes lead to unwanted side reactions.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and consumption of the starting material. This process is often promoted by the basic conditions of the reaction and can be influenced by the choice of catalyst.[1][2]
-
Coordinating Functional Groups: Functional groups containing heteroatoms (e.g., -NH2, -OH, -COOH) can coordinate to the palladium center, potentially inhibiting or altering the catalytic activity.
To navigate these challenges, the judicious selection of the palladium catalyst, particularly the supporting ligand, is paramount.
The Suzuki-Miyaura Catalytic Cycle: A Conceptual Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to rational catalyst selection.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts for Suzuki coupling has been driven by the need to address challenging substrates, including functionalized phenylboronic acids. Here, we compare the performance of several key catalyst classes.
Traditional Phosphine Ligands: The Workhorses
Catalysts like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, were among the first to be widely used for Suzuki couplings.
-
Mechanism & Rationale: Triphenylphosphine is a moderately electron-donating and sterically accessible ligand. It stabilizes the Pd(0) state and facilitates the basic steps of the catalytic cycle for simple substrates.
-
Performance with Functionalized Phenylboronic Acids:
-
Electron-donating groups: Generally performs well.
-
Electron-withdrawing groups: Can be sluggish, often requiring higher temperatures and longer reaction times.
-
Sterically hindered groups: Often gives low yields due to the inability of the relatively small PPh₃ ligand to promote reductive elimination from a crowded metal center.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
The development of biarylphosphine ligands by the Buchwald group revolutionized Suzuki coupling, particularly for challenging substrates. Prominent examples include XPhos, SPhos, and RuPhos.
-
Mechanism & Rationale: These ligands are characterized by a bulky biaryl backbone and a phosphine moiety with large substituents (e.g., cyclohexyl, t-butyl). The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature of the phosphine accelerates both oxidative addition and reductive elimination.
-
Performance with Functionalized Phenylboronic Acids:
-
Electron-donating and -withdrawing groups: Generally provides excellent yields for a wide range of electronically diverse phenylboronic acids.
-
Sterically hindered groups: Highly effective for coupling ortho-substituted and even di-ortho-substituted phenylboronic acids, where traditional catalysts fail.[3]
-
Protodeboronation: While highly active, some bulky ligands have been shown to promote palladium-catalyzed protodeboronation, a factor to consider in optimization.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as a powerful alternative to phosphines, offering a different electronic and steric profile.
-
Mechanism & Rationale: NHCs are strong σ-donating ligands, forming very stable bonds with the palladium center. This strong donation enhances the electron density at the metal, which can facilitate oxidative addition. Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms.
-
Performance with Functionalized Phenylboronic Acids:
-
Electron-donating and -withdrawing groups: Highly effective across a broad electronic spectrum.
-
Sterically hindered groups: Can be very effective for sterically demanding couplings.
-
Catalyst Stability: The strong Pd-NHC bond often leads to highly stable and long-lived catalysts.
-
Catalyst Performance Data Summary
The following table summarizes representative performance data for different catalyst systems with various functionalized phenylboronic acids. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Phenylboronic Acid Substituent | Catalyst System | Typical Yield Range (%) | Key Considerations |
| Electron-Donating (e.g., 4-MeO) | Pd(PPh₃)₄ | 80-95 | Generally reliable, may require elevated temperatures. |
| XPhos Pd G2 | >95 | Highly efficient, often at lower catalyst loadings and temperatures.[4] | |
| (IPr)Pd(allyl)Cl | >95 | Excellent activity, often at room temperature.[5] | |
| Electron-Withdrawing (e.g., 4-NO₂) | Pd(PPh₃)₄ | 50-80 | Can be sluggish; may require stronger bases or higher temperatures. |
| SPhos Pd G2 | 90->95 | Buchwald ligands are generally superior for these substrates. | |
| (IMes)Pd-PEPPSI | 85-95 | NHC-based catalysts show robust performance. | |
| Ortho-Substituted (e.g., 2-Me) | Pd(PPh₃)₄ | <30 | Poor performance due to steric hindrance. |
| XPhos Pd G2 | 85->95 | The steric bulk of the ligand is crucial for success.[3] | |
| RuPhos Pd G3 | 90->95 | Another excellent choice for sterically demanding couplings. | |
| Di-ortho-Substituted (e.g., 2,6-diMe) | Pd(PPh₃)₄ | ~0 | Ineffective. |
| Buchwald Ligands (e.g., XPhos) | 70-90 | Often the only viable option for these challenging substrates.[3] |
Experimental Workflow: Catalyst Selection and Reaction Optimization
The following workflow illustrates the logical progression from substrate analysis to a fully optimized Suzuki coupling reaction.
Figure 2: A systematic workflow for the selection and optimization of catalysts for Suzuki-Miyaura coupling reactions.
Detailed Experimental Protocols
The following are representative, self-validating protocols for the Suzuki coupling of a challenging electron-deficient phenylboronic acid.
Protocol 1: Suzuki Coupling of 4-Nitrophenylboronic Acid with 4-Chloroanisole using XPhos Pd G2
This protocol is adapted from literature procedures and is designed for high efficiency with an electron-deficient boronic acid.[6]
Materials:
-
4-Chloroanisole (1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1, v/v), degassed
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 4-chloroanisole, 4-nitrophenylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The expected high yield of the biaryl product, with minimal formation of nitrobenzene (from protodeboronation), validates the choice of the highly active XPhos Pd G2 catalyst for this challenging coupling.
Beyond Palladium: Exploring Alternative Catalysts
While palladium catalysts are the most common, concerns about cost and toxicity have driven research into alternatives based on more earth-abundant metals.
Nickel-Catalyzed Suzuki Coupling
Nickel catalysts have shown significant promise, particularly for the coupling of aryl chlorides and other less reactive electrophiles.
-
Mechanism & Rationale: Nickel can also cycle through Ni(0)/Ni(II) catalytic cycles, similar to palladium. The catalytic cycle can be more complex, sometimes involving Ni(I) and Ni(III) intermediates.[7]
-
Performance with Functionalized Phenylboronic Acids: Nickel catalysts can be effective for a range of functionalized phenylboronic acids. The choice of ligand is again crucial, with phosphines and NHCs being common.
Copper-Catalyzed Suzuki Coupling
Copper catalysis for Suzuki-type reactions is an emerging area with potential for cost-effective and sustainable synthesis.
-
Mechanism & Rationale: The mechanism of copper-catalyzed Suzuki coupling is still under investigation but is believed to differ significantly from the palladium-catalyzed pathway.
-
Performance with Functionalized Phenylboronic Acids: While still less general than palladium, copper-catalyzed systems have been developed that are effective for certain classes of functionalized arylboronic acids, particularly with the use of specific ligands.[8]
Conclusion and Future Outlook
The selection of a catalyst for the Suzuki-Miyaura coupling of functionalized phenylboronic acids is a multifaceted decision that requires a deep understanding of the interplay between the substrate's properties and the catalyst's mechanistic behavior. While traditional phosphine-based palladium catalysts have their place, the advent of bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbene ligands has dramatically expanded the scope of this powerful reaction to include previously intractable substrates.
For sterically hindered and electronically challenging phenylboronic acids, Buchwald and NHC-based palladium catalysts are often the superior choice, delivering high yields under milder conditions. The ongoing development of palladium precatalysts continues to improve the ease of use and reproducibility of these reactions. Furthermore, the exploration of catalysts based on more abundant metals like nickel and copper holds great promise for the future of sustainable cross-coupling chemistry.
By leveraging the insights and data presented in this guide, researchers can make more informed decisions in catalyst selection, leading to more efficient, robust, and successful Suzuki-Miyaura coupling reactions in their synthetic endeavors.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Phosphine Ligand for Palladium-Catalyzed Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(30), 9634–9644. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl Electrophile. Organometallics, 30(16), 4442–4454. [Link]
-
Das, S., & Garg, N. K. (2014). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters, 16(15), 4054–4057. [Link]
-
Cintrat, J.-C., & Grimaud, L. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35787–35796. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Álvarez-Pérez, A., & Fey, N. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 292-300. [Link]
-
Cheong, J. A., & Houk, K. N. (2021, October 21). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 138(39), 12711–12714. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Organic Letters, 4(23), 4053–4056. [Link]
-
Cheong, J. A., Shang, R., & Houk, K. N. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(42), 17501–17509. [Link]
-
Haibach, M. C., Ickes, A. R., Tcyrulnikov, S., Shekhar, S., Monfette, S., Swiatowiec, R., Kotecki, B. J., Wang, J., Wall, A. L., Henry, R. F., & Hansen, E. C. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12534–12541. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindoles. Organic & Biomolecular Chemistry, 9(19), 6526-6529. [Link]
-
Lee, D., & Kim, J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968. [Link]
-
Havar, A., & Skjærvø, S. H. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Results in Chemistry, 4, 100649. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid Products
For researchers, medicinal chemists, and drug development professionals, the structural integrity of building blocks like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is paramount. This versatile reagent, a cornerstone in Suzuki-Miyaura cross-coupling reactions, demands rigorous structural validation to ensure reaction stoichiometry, purity, and the ultimate success of complex synthetic campaigns.[1]
This guide deviates from a standard checklist-style protocol. Instead, it provides a comparative analysis of essential analytical techniques, delving into the causal logic behind methodological choices and highlighting common pitfalls. Our objective is to equip you with a self-validating framework for confirming the structure and purity of your 2-Methoxy-5-(morpholinomethyl)phenylboronic acid products with confidence.
The Central Challenge: The Boronic Acid-Boroxine Equilibrium
Before delving into specific analytical techniques, we must address the inherent chemical nature of boronic acids that complicates their characterization: the reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2][3] This equilibrium is often thermally driven and can occur during storage, sample preparation, or even within an analytical instrument's ion source.[2][3][4]
Failure to account for the presence of the boroxine is a leading cause of inaccurate purity assessments and stoichiometric calculations. A robust validation strategy does not simply identify the target boronic acid; it characterizes the equilibrium between these two forms.
Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.
A Comparative Analysis of Core Validation Techniques
No single technique provides a complete picture. A multi-pronged approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), is essential for unequivocal structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of each nucleus. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR is indispensable.
Expertise & Causality:
-
¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework. For our target molecule, we expect to see distinct signals for the methoxy group, the aromatic protons, the benzylic methylene bridge, and the morpholine ring protons. The relative integration of these signals in ¹H NMR is a primary check on structural integrity.
-
¹¹B NMR is uniquely suited for boron-containing compounds and is critical for directly observing the boronic acid-boroxine equilibrium.[5][6] The trigonal planar boronic acid (R-B(OH)₂) and the trigonal planar boron in the boroxine ring exhibit distinct chemical shifts, typically around δ 28-30 ppm and δ 32-34 ppm, respectively. The presence of two signals in this region provides direct evidence of the equilibrium in solution.
Trustworthiness through Self-Validation: A trustworthy NMR validation involves ensuring that:
-
The observed ¹H and ¹³C chemical shifts and coupling constants match the proposed structure of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
-
The integration of proton signals is consistent with the number of protons in each environment.
-
¹¹B NMR confirms the presence of the boron moiety and allows for an estimation of the boronic acid-to-boroxine ratio in the chosen solvent.
-
Common impurities, such as the protodeboronated arene (1-methoxy-4-(morpholinomethyl)benzene), are absent.[7]
| Technique | Information Provided | Key Strengths for this Application | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling), relative quantitation. | Excellent for confirming the organic scaffold; integrations provide a primary purity check. | Can be complex to interpret if impurities overlap. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons. | Confirms the number and type of carbon atoms in the molecule. | Lower sensitivity, requires more sample and longer acquisition times. |
| ¹¹B NMR | Direct observation of the boron chemical environment. | Unambiguously distinguishes between boronic acid and boroxine forms.[8] | Not as universally available as ¹H/¹³C NMR. |
-
Sample Preparation: Dissolve 5-10 mg of the product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers the expected aromatic (6.5-8.0 ppm), methoxy (~3.8 ppm), benzylic (~3.5 ppm), and morpholine (~2.5-3.7 ppm) regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
¹¹B NMR Acquisition: Using a broadband probe, acquire a ¹¹B spectrum. A spectral width of -50 to 50 ppm is generally sufficient. Use a boron-free NMR tube if precise quantification is required.
-
Data Processing: Process all spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak. Integrate the ¹H and ¹¹B signals.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity Expert
LC-MS is unparalleled in its ability to detect the target molecule and trace-level impurities, providing molecular weight confirmation.[9]
Expertise & Causality: The primary challenge in the MS analysis of boronic acids is their behavior in the electrospray ionization (ESI) source. They are prone to forming not only the boroxine but also solvent adducts and dimers, which can complicate spectral interpretation.[9][10] Therefore, the choice of chromatographic conditions is critical to ensure that what is analyzed by the MS is representative of the sample. Derivatization can sometimes be employed to improve sensitivity and create a more stable species for trace-level quantification, though this is often reserved for impurity tracking rather than primary structure validation.[11]
Trustworthiness through Self-Validation: A reliable LC-MS validation workflow involves:
-
Observing a primary chromatographic peak that corresponds to the mass of the target molecule, [M+H]⁺.
-
Using high-resolution mass spectrometry (HRMS) to confirm the elemental composition, providing strong evidence for the correct molecular formula.
-
Scrutinizing the mass spectrum for ions corresponding to the boroxine and common impurities (e.g., protodeboronated product). The boroxine will appear at a mass corresponding to (3 x M - 3 x H₂O + H)⁺.
-
Chromatography:
-
Column: A C8 or a polar-embedded C18 column is often a better choice than a standard C18, which can show poor retention for some hydrophilic boronic acids.[12] An XSelect Premier HSS T3 column can also be effective.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and source temperature to minimize in-source fragmentation and boroxine formation. Lowering the source temperature can sometimes reduce dehydration.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Purity Arbiter
While LC-MS focuses on mass, traditional HPLC with UV detection is the gold standard for assessing the purity of the bulk material.
Expertise & Causality: The goal of the HPLC method is to achieve baseline resolution between the main product peak and all potential impurities. For boronic acids and their pinacol ester precursors, a significant challenge can be on-column hydrolysis, where an ester might convert to the acid during the analysis, giving a false impression of impurity.[13] While our target is a boronic acid, this highlights the importance of robust chromatography. The method must be stable and reproducible.
Trustworthiness through Self-Validation: A validated HPLC method demonstrates:
-
A sharp, symmetrical peak for the main component.
-
Baseline separation from all detectable impurities.
-
The area percent of the main peak is used to determine the purity profile. This should be cross-referenced with quantitative NMR (qNMR) for an orthogonal purity assessment.
Recommended Validation Workflow
A logical and efficient workflow ensures all structural aspects are covered. The following diagram illustrates a recommended pathway for comprehensive validation.
Caption: Recommended workflow for comprehensive structural validation.
Summary Comparison
| Parameter | NMR Spectroscopy | LC-MS | HPLC-UV |
| Primary Role | Structure Elucidation | Identification & Sensitivity | Purity & Quantification |
| Key Information | Atomic connectivity, Acid/Boroxine ratio | Molecular weight, Elemental formula | Area % purity, Impurity profile |
| Sensitivity | Low to Moderate | Very High | High |
| Throughput | Low | High | High |
| Confidence in Structure | Very High | High (with HRMS) | Low (indirect) |
| Major Pitfall | Complex spectra, solvent effects | In-source reactions (boroxine formation) | Co-elution, lack of structural info |
By integrating these techniques, researchers can move beyond simple confirmation and achieve a deep understanding of their 2-Methoxy-5-(morpholinomethyl)phenylboronic acid products. This rigorous, multi-faceted approach ensures the quality and reliability of critical reagents, underpinning the integrity of subsequent research and development.
References
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Barancelli, D. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
- Ghosh, A., et al. (2009). Process for purification of boronic acid and its derivatives. Google Patents.
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McCauley, J. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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Reddy, G. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Eastgate, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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Zhong, Q., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
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PubChem. 2-Methoxyphenylboronic acid. Available at: [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
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Inorganic Chemistry. Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Available at: [Link]
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Wikipedia. Phenylboronic acid. Available at: [Link]
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PubMed. Phenylboronic Acid-polymers for Biomedical Applications. Available at: [Link]
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University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information 22-01-15. Available at: [Link]
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ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
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PubMed. Arylboronic acid chemistry under electrospray conditions. Available at: [Link]
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MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]
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PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]
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Reddit. Self-condensation of phenylboronic acid. Available at: [Link]
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Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]
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ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]
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PMC. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]
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The Royal Society of Chemistry. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]
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ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
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PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester. Available at: [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Among these, 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a valuable building block, incorporating a methoxy group, a morpholine moiety, and the reactive boronic acid function. The presence of these distinct chemical features makes it a versatile partner in the synthesis of complex molecules with potential biological activity.
However, the efficacy of this reagent is directly contingent on its purity. Impurities can lead to diminished reaction yields, unpredictable side reactions, and downstream complications in multi-step synthetic pathways. The analysis of boronic acid purity is not trivial; they are known to undergo dehydration to form cyclic trimeric anhydrides (boroxines), and can be susceptible to protodeboronation, particularly under basic conditions.[2][3] This guide provides a comprehensive, multi-faceted approach to assessing the purity of synthesized 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, comparing the strengths and applications of various analytical techniques.
Core Analytical Techniques for Purity Verification
A robust assessment of purity cannot rely on a single analytical method. Instead, a combination of chromatographic and spectroscopic techniques should be employed to build a comprehensive purity profile. Each technique offers unique insights into the nature and quantity of the target compound and any associated impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the gold standard for determining the purity of a chemical compound in a quantitative manner.[] By separating the components of a mixture, it allows for the quantification of the main peak (the desired product) relative to any impurity peaks.
Causality Behind Experimental Choices: The choice of a reversed-phase (RP) C18 column is standard for moderately polar organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is selected to ensure good separation and peak shape. The addition of a small amount of acid, like formic acid, can suppress the ionization of the boronic acid and any amine functionalities, leading to better retention and sharper peaks.[5] However, the effect of pH on retention can be complex for aminoboronic acids.[6] UV detection is suitable due to the aromatic nature of the compound.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 stationary phase (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample will show a single major peak. The presence of other peaks indicates impurities, and their retention times can give clues as to their polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For purity assessment, it not only confirms the structure of the desired product but can also reveal the presence of impurities, even those that are structurally related.
Causality Behind Experimental Choices: ¹H NMR provides information on the number and environment of protons, confirming the presence of the methoxy, morpholine, and aromatic protons. ¹³C NMR complements this by showing the carbon skeleton. ¹¹B NMR is particularly useful for boronic acids, as the chemical shift is indicative of the boron species (trigonal boronic acid vs. tetrahedral boronate ester or boroxine).[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can solubilize the boronic acid and any polar impurities.
-
¹H NMR: Acquire a standard proton spectrum. Expected signals for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid would include:
-
Singlet for the methoxy group (~3.8 ppm).
-
Multiplets for the morpholine protons (~2.4-2.6 ppm and ~3.5-3.7 ppm).
-
Singlet for the benzylic CH₂ group (~3.4-3.6 ppm).
-
Multiplets for the aromatic protons (~6.8-7.8 ppm).
-
A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent.
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. A signal around 28-30 ppm is characteristic of the trigonal boronic acid. The formation of the trimeric boroxine will also result in a signal in a similar region.[8]
Data Interpretation: The presence of unexpected signals in the ¹H or ¹³C NMR spectra indicates impurities. Integration of the proton signals can be used for a semi-quantitative estimation of purity if a certified internal standard is used (qNMR). The ¹¹B NMR can indicate the equilibrium between the boronic acid and its anhydride form.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight of the synthesized compound.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound.[9] It typically produces protonated molecules [M+H]⁺ in positive ion mode, which is expected for a compound containing a basic morpholine nitrogen. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (for C₁₂H₁₈BNO₄, the exact mass is 251.1332).
Data Interpretation: The primary goal is to observe the peak corresponding to the protonated molecule [M+H]⁺ at m/z 252.1410. The isotopic pattern of this peak should match the theoretical pattern for the elemental formula, which will show a characteristic distribution due to the presence of ¹⁰B and ¹¹B isotopes.[10] The absence of this peak or the presence of other significant peaks may indicate impurities or degradation of the sample.
Workflow for Comprehensive Purity Assessment
A logical and efficient workflow ensures that all aspects of the compound's purity are assessed.
Caption: Workflow for purity assessment of synthesized boronic acids.
Comparative Purity Data
The following table presents hypothetical data from the analysis of two different batches of synthesized 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, illustrating how different techniques contribute to the final purity assessment.
| Analytical Technique | Batch A | Batch B | Interpretation |
| HPLC (Area %) | 98.5% | 92.1% | Batch A meets the typical purity requirement (>98%). Batch B contains significant impurities. |
| ¹H NMR | Signals consistent with structure. Minor peak at 2.1 ppm (acetone). | All expected signals present, plus additional aromatic signals. | Batch A is structurally correct with trace residual solvent. Batch B is contaminated with a related aromatic impurity, possibly a starting material or a protodeboronation product. |
| MS (ESI+) | m/z 252.1412 [M+H]⁺ | m/z 252.1409 [M+H]⁺ and m/z 166.1175 | Both batches show the correct molecular ion. Batch B also shows a peak consistent with the protodeboronated impurity (2-methoxy-5-(morpholinomethyl)benzene). |
| Final Assessment | Pass (>98% Purity) | Fail (Requires Re-purification) | Batch A is suitable for use. Batch B needs to be purified to remove the aromatic impurity. |
Common Impurities and Their Identification
Understanding potential impurities is key to a targeted analysis.[2]
-
Boroxine: The trimeric anhydride of the boronic acid. It is often in equilibrium with the monomeric form and can be difficult to separate. It is best identified by ¹¹B NMR and its presence may affect the accuracy of weighing the material.
-
Protodeboronation Product: Replacement of the B(OH)₂ group with a hydrogen atom. This is a common side product in boronic acid synthesis and purification. It is readily identified by HPLC (as a less polar compound) and by the absence of the boronic acid signals and presence of a new aromatic proton signal in the NMR spectrum. Its molecular weight will be lower in the MS analysis.
-
Starting Materials: Unreacted starting materials can persist. These are typically identified by comparing the HPLC and NMR data of the product with that of the starting materials.
-
Inorganic Salts: Salts from the workup (e.g., NaCl, Na₂SO₄) are usually insoluble in the NMR solvent and do not show up in HPLC-UV or MS analyses. Their presence can be inferred from a low carbon value in elemental analysis.
Conclusion and Best Practices
The purity assessment of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a critical step to ensure its successful application in research and development. No single technique provides a complete picture; a multi-pronged approach is essential for a confident evaluation.
Key Recommendations:
-
Always use a combination of techniques: HPLC for quantitative purity, NMR for structural confirmation, and MS for molecular weight verification.
-
Understand potential impurities: Knowledge of the synthetic route helps in anticipating and identifying potential by-products.
-
Use high-quality solvents and reagents: This minimizes the introduction of extraneous impurities.
-
Handle with care: Boronic acids can be sensitive to air and moisture. Store under an inert atmosphere and in a desiccator.
By adhering to these principles and employing the detailed protocols within this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthesized 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, leading to more predictable and successful outcomes in their synthetic endeavors.
References
-
[Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH]([Link] boronicacids_c01.pdf)
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A Senior Application Scientist's Guide to Cross-Coupling Reactions Beyond Suzuki for 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Introduction: The Versatility of Arylboronic Acids Beyond Suzuki Coupling
For decades, the Suzuki-Miyaura coupling has been a cornerstone of synthetic organic chemistry, prized for its mild conditions, commercial availability of reagents, and generally high yields. The use of boronic acids, such as 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, in these reactions has enabled the construction of complex biaryl structures that are pivotal in medicinal chemistry and materials science. However, an over-reliance on a single methodology can stifle innovation and lead to challenges when substrates are incompatible with standard Suzuki conditions.
This guide provides an in-depth comparison of robust and field-proven alternatives to the Suzuki coupling for the activation of C-B bonds. We will explore alternative palladium-catalyzed reactions as well as copper-catalyzed methodologies, providing the necessary context, experimental protocols, and comparative data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies. Our focus is on the practical application of these methods for substrates similar to the title compound, emphasizing the "why" behind procedural choices to ensure reproducible and scalable results.
Comparative Analysis of Key Cross-Coupling Methodologies
The choice of a cross-coupling reaction is dictated by the desired bond construction (C-C, C-N, C-O, etc.), the nature of the coupling partners, and the overall functional group tolerance required. While the Suzuki reaction is a powerhouse for C-C bond formation, other methods offer unique advantages for different bond types or challenging substrates.
Workflow for Selecting an Alternative Coupling Strategy
Before delving into specific reactions, it's crucial to have a logical workflow for selecting the appropriate method. The following decision tree illustrates a typical thought process for a synthetic chemist.
Figure 1. A decision-making workflow for selecting the appropriate cross-coupling reaction based on the desired bond type.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a powerful method for forming carbon-heteroatom bonds, specifically aryl or vinyl C-N and C-O bonds, using a copper catalyst. This makes it an excellent alternative to the Buchwald-Hartwig amination, with the distinct advantage of using boronic acids instead of aryl halides.
Mechanistic Rationale & Expertise: The reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)₂. The proposed mechanism involves the coordination of the amine or alcohol to the copper(II) center, followed by transmetalation with the boronic acid to form an aryl-copper(III) intermediate. Reductive elimination then furnishes the desired C-N or C-O bond and regenerates a copper(I) species, which is re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. The presence of a base, such as pyridine or triethylamine, is crucial as it can act as a ligand to stabilize the copper catalyst and as a proton scavenger.
Advantages over Suzuki:
-
Forms C-N and C-O bonds: Directly complementary to the C-C bond formation of the Suzuki reaction.
-
Milder Conditions: Often proceeds at room temperature and is tolerant of air and moisture, simplifying the experimental setup.
-
Avoids Palladium: Circumvents the use of expensive and potentially toxic palladium catalysts.
Limitations:
-
The reaction scope can be sensitive to the steric and electronic properties of both the boronic acid and the heteroatom coupling partner.
-
Catalyst loading can sometimes be high (5-10 mol%).
Catalytic Cycle of the Chan-Lam Coupling
Figure 2. A simplified catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Representative Experimental Protocol: Chan-Lam N-Arylation
This protocol is adapted from a standard procedure for the N-arylation of imidazoles.
-
Reagent Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-5-(morpholinomethyl)phenylboronic acid (1.0 mmol, 1.0 equiv), the desired N-heterocycle (e.g., imidazole, 1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).
-
Solvent and Base Addition: Add dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Cap the flask with a septum and stir the mixture vigorously at room temperature. The flask should be open to the air (via a needle) to allow for the re-oxidation of the copper catalyst.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the boronic acid is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash with aqueous ammonium chloride solution to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Alternatives for C-C Bond Formation
While the Suzuki reaction is often the go-to for C-C bond formation with boronic acids, other palladium-catalyzed reactions offer unique capabilities when coupling with different partners, such as alkenes or alkynes.
A. The Heck Coupling: Arylation of Alkenes
The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. While it doesn't directly use a boronic acid, it is a critical tool for C-C bond formation and is often considered in the same synthetic planning stages. For our specific substrate, one would first need to convert the boronic acid to an aryl halide (e.g., via a Sandmeyer-type reaction or halogenation).
Mechanistic Rationale & Expertise: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and generates a palladium-hydride species. Reductive elimination of HX with a base regenerates the Pd(0) catalyst. The choice of base is critical to neutralize the HX produced and facilitate the regeneration of the active catalyst.
B. The Sonogashira Coupling: Arylation of Terminal Alkynes
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, creating aryl-alkyne structures. It uniquely employs a dual-catalyst system of palladium and copper. Similar to the Heck reaction, the boronic acid must first be converted to a suitable aryl halide.
Mechanistic Rationale & Expertise: The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the aryl-palladium(II) complex. Reductive elimination from the resulting complex yields the aryl-alkyne product and regenerates the Pd(0) catalyst. The amine base (e.g., triethylamine or diisopropylamine) is crucial as it both scavenges the HX byproduct and acts as a solvent.
General Catalytic Cycle for Pd(0)-Catalyzed Cross-Coupling
Figure 3. A generalized catalytic cycle for palladium(0)-catalyzed cross-coupling reactions like Heck, Sonogashira, and Stille.
The Stille Coupling: An Alternative for Complex Fragments
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organohalide or triflate, catalyzed by palladium. To use our model boronic acid, it would first need to be converted to an aryl halide. The primary advantage of the Stille coupling lies in the stability and inertness of organostannanes to many reaction conditions, allowing for the pre-synthesis and purification of complex coupling partners.
Mechanistic Rationale & Expertise: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the organohalide to Pd(0), followed by transmetalation with the organostannane, and finally, reductive elimination to give the coupled product. A key difference is the transmetalation step, which is often the rate-limiting step. The choice of ligand on the palladium catalyst is critical for facilitating this step.
Advantages:
-
Orthogonality: Organostannanes are stable and can be purified by chromatography, allowing for the coupling of complex, pre-functionalized fragments.
-
Neutral Conditions: The reaction often proceeds under neutral conditions, which is beneficial for base-sensitive functional groups.
Limitations:
-
Toxicity: The primary drawback is the high toxicity of organostannane compounds and the difficulty in removing tin byproducts from the final product. This is a significant concern in drug development.
Comparative Data Summary
The table below provides a high-level comparison of the discussed alternatives.
| Feature | Suzuki Coupling | Chan-Lam Coupling | Heck Coupling | Sonogashira Coupling | Stille Coupling |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N, C(sp²)–O | C(sp²)–C(sp²) (alkene) | C(sp²)–C(sp) (alkyne) | C(sp²)–C(sp²) |
| Key Reactants | Boronic Acid + Aryl Halide | Boronic Acid + Amine/Alcohol | Aryl Halide + Alkene | Aryl Halide + Alkyne | Organostannane + Aryl Halide |
| Catalyst | Palladium | Copper | Palladium | Palladium/Copper | Palladium |
| Key Advantage | Wide scope, low toxicity | Forms C-heteroatom bonds | Readily available alkenes | Forms valuable aryl-alkynes | Stable organometallic reagent |
| Key Disadvantage | Can be base-sensitive | Scope can be limited | Requires aryl halide precursor | Requires aryl halide precursor | High toxicity of tin reagents |
| Typical Temp. | 60–110 °C | Room Temp – 80 °C | 80–120 °C | Room Temp – 60 °C | 80–110 °C |
Conclusion and Future Outlook
While the Suzuki coupling remains an indispensable tool, a comprehensive understanding of alternative methodologies is crucial for the modern synthetic chemist. For the direct formation of C-N or C-O bonds from a boronic acid like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, the Chan-Lam coupling offers a direct, mild, and palladium-free route. For constructing C-C bonds with partners other than aryl halides, the Heck and Sonogashira reactions provide powerful, albeit indirect, pathways that first require conversion of the boronic acid to an aryl halide. The Stille coupling , while effective, presents significant toxicity concerns that limit its application in pharmaceutical development.
The selection of a coupling strategy should be guided by the specific synthetic target, available starting materials, and the desired functional group tolerance. By leveraging the unique advantages of each of these reactions, researchers can significantly expand their synthetic toolbox, enabling the efficient and innovative construction of complex molecules.
References
-
Title: Copper-promoted C-N and C-O bond cross-coupling with boronic acids. Source: Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). Tetrahedron Letters, 39(19), 2933–2936. URL: [Link]
-
Title: Copper-Catalyzed N-Arylation of Aryl Boronic Acids with N-Nucleophiles: A Mechanistic Study. Source: Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., & Watson, A. J. B. (2017). Journal of the American Chemical Society, 139(13), 4769–4779. URL: [Link]
-
Title: Room-Temperature Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Source: Antilla, J. C., & Baskin, J. M., et al. (2004). The Journal of Organic Chemistry, 69(17), 5578–5587. URL: [Link]
-
Title: The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Source: de Vries, J. G. (2001). Canadian Journal of Chemistry, 79(5-6), 1086-1092. URL: [Link]
-
Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chinchilla, R., & Nájera, C. (2007). Chemical Reviews, 107(3), 874–922. URL: [Link]
-
Title: Stille-Kelly Coupling: A Powerful and Versatile Tool for Organic Synthesis. Source: Espinet, P., & Echavarren, A. M. (2004). Angewandte Chemie International Edition, 43(36), 4704–4734. URL: [Link]
A Comparative Guide to the Reactivity of Methoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The electronic and steric properties of the boronic acid coupling partner critically influence the reaction's outcome. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-methoxyphenylboronic acids, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Decisive Role of the Methoxy Substituent: A Tale of Three Isomers
The position of the methoxy group on the phenylboronic acid ring dramatically alters its reactivity through a combination of electronic and steric effects. The methoxy group is generally considered electron-donating due to the resonance effect of the oxygen lone pairs delocalizing into the aromatic ring. This effect is most pronounced when the methoxy group is in the ortho or para position. However, the oxygen's electronegativity also imparts an electron-withdrawing inductive effect. The interplay of these factors, along with steric hindrance, dictates the reactivity of each isomer.
A fundamental property influenced by these electronic effects is the acidity of the boronic acid, quantified by its pKa value. The Lewis acidity of the boron center is a crucial factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Data Presentation: Physicochemical and Reactivity Comparison
Table 1: Physicochemical Properties of Methoxy-Substituted Phenylboronic Acids
| Compound | Isomer | pKa (in water) | Electronic Effect |
| 2-Methoxyphenylboronic acid | ortho | 9.0 | Resonance (donating), Inductive (withdrawing), potential for chelation |
| 3-Methoxyphenylboronic acid | meta | 8.8 (estimated) | Primarily Inductive (withdrawing) |
| 4-Methoxyphenylboronic acid | para | 9.25 | Strong Resonance (donating), Inductive (withdrawing) |
| Phenylboronic acid | Unsubstituted | 8.8 | - |
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid Isomer | Catalyst System (Typical) | Base | Solvent | Time (h) | Yield (%) |
| para-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2 | ~95 |
| meta-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 4 | ~85 |
| ortho-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 18 | ~70 |
The general reactivity trend observed is: para > meta >> ortho .
Mechanistic Insights: Unraveling the Reactivity Puzzle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the boronic acid primarily impacts the transmetalation step, which is often rate-determining.
The para Isomer: Electron Donation Enhances Reactivity
The para-methoxy group is strongly electron-donating through resonance, which increases the electron density on the phenyl ring. This enhanced nucleophilicity of the aryl group facilitates the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[1] Generally, electron-donating groups on the phenylboronic acid can increase the rate of transmetalation, leading to higher reaction yields in shorter times.[1]
The meta Isomer: A Predominantly Inductive Effect
In the meta position, the resonance effect of the methoxy group is minimal. Consequently, the electron-withdrawing inductive effect of the electronegative oxygen atom dominates.[2] This reduces the nucleophilicity of the aryl group compared to the para isomer, leading to a slower rate of transmetalation and consequently, a lower reaction yield under similar conditions.
The ortho Isomer: A Complex Interplay of Steric Hindrance and Chelation
The reactivity of the ortho isomer is significantly lower due to profound steric hindrance.[3] The bulky methoxy group adjacent to the boronic acid moiety impedes the approach of the palladium complex, thus slowing down the transmetalation step.
However, a unique feature of the ortho-methoxyphenylboronic acid is the potential for a beneficial chelation effect. The oxygen atom of the methoxy group can coordinate to the palladium center in the transition state, which can, in some cases, promote the reaction.[4] This chelation effect, however, is often outweighed by the severe steric hindrance, resulting in overall lower reactivity compared to the meta and para isomers.
Experimental Protocols: A Self-Validating System
The following is a representative, detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 4-methoxyphenylboronic acid with 4-bromoanisole. This protocol is designed to be a self-validating system, with clear steps and rationale.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenylboronic acid, 4-bromoanisole, potassium phosphate, and a magnetic stir bar.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst, which is formed in situ.
-
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and SPhos in toluene. Stir for 10 minutes at room temperature.
-
Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalyst complex. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.
-
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by the remaining toluene and water.
-
Rationale: Water is often a beneficial co-solvent in Suzuki-Miyaura reactions, and the biphasic system can accelerate the reaction rate.
-
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Regular monitoring ensures the reaction goes to completion and helps in determining the optimal reaction time.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic salts and other water-soluble impurities.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Rationale: Column chromatography separates the desired product from any remaining starting materials, byproducts, and catalyst residues.
-
Conclusion
The positional isomerism of the methoxy group on phenylboronic acid has a profound and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The para isomer exhibits the highest reactivity due to a strong electron-donating resonance effect that facilitates the crucial transmetalation step. The meta isomer is less reactive as the electron-withdrawing inductive effect becomes more influential. The ortho isomer is the least reactive, primarily due to significant steric hindrance, although a potential for a mitigating chelation effect exists. Understanding these structure-activity relationships is essential for chemists to make informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and successful outcomes in research and development.
References
-
Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Available from: [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
Sources
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to the Influence of the Morpholinomethyl Group on Coupling Efficiency
Introduction: Beyond a Simple Substituent
In the intricate world of synthetic organic chemistry, the drive for efficiency, selectivity, and functional group tolerance in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation is relentless. Transition metal-catalyzed cross-coupling reactions, the bedrock of modern molecular construction, are continually refined through the strategic design of substrates, ligands, and catalysts.[1][2] Within this landscape, the humble functional group can transcend its traditional role as a passive molecular scaffold component to become an active participant in the catalytic cycle. The morpholinomethyl group [-CH₂-N(CH₂)₄O] is a prime example of such a multifaceted entity.
This guide provides an in-depth analysis of the morpholinomethyl group's influence on the efficiency of pivotal coupling reactions. Moving beyond a superficial overview, we will dissect the underlying stereoelectronic effects and coordination chemistry that empower this group to act as a potent modulator of reactivity. We will present objective, data-driven comparisons with alternative functional groups and provide robust, self-validating experimental protocols for researchers seeking to harness its capabilities in their own work. This analysis is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform their synthetic strategies.
The Morpholinomethyl Group: A Profile of its Chemical Personality
To understand the influence of the morpholinomethyl group, one must first appreciate its distinct structural and electronic characteristics. It is not merely a sterically bulky substituent; it is a finely tuned instrument with multiple points of potential interaction within a catalytic cycle.
Stereoelectronic Properties: A Duality of Effects
The impact of any functional group on a reaction is a composite of its steric and electronic properties.[3][4][5]
-
Steric Influence : The morpholinomethyl group possesses significant steric bulk. This spatial demand can influence the approach of reagents to a reactive center, potentially enhancing selectivity by blocking unwanted side reactions or disfavoring certain transition states.[3][6] In ligand design, this bulk can be used to create a specific coordination pocket around a metal center, thereby influencing the selectivity of the catalytic transformation.[6]
-
Electronic Influence : The electronic nature of the group is more nuanced. The aliphatic methylene linker isolates the electron-rich morpholine ring from the primary aromatic or aliphatic scaffold. However, the lone pairs on the nitrogen and oxygen atoms make the group a Lewis basic entity. This Lewis basicity is central to its most powerful function: acting as a directing group.[7]
The Directing Group Effect: Guiding the Catalyst's Hand
The most profound influence of the morpholinomethyl group on coupling efficiency often stems from its ability to act as a directing group in C-H functionalization reactions.[8][9] This strategy overcomes the challenge of innate substrate reactivity by using a coordinating functional group to deliver the metal catalyst to a specific, often proximal, C-H bond.[7][10]
The morpholinomethyl group is an effective bidentate directing group. The nitrogen atom can coordinate to the transition metal center (e.g., Palladium), forming a stable five- or six-membered metallacyclic intermediate. This chelation brings the catalyst into close proximity to a target C-H bond (typically at the ortho position on an aromatic ring), dramatically increasing the effective molarity and facilitating selective C-H activation.[8][11] This directed activation is a critical step that precedes the coupling event itself.
Caption: Mechanism of morpholinomethyl-directed C-H activation.
Comparative Analysis in Key Coupling Reactions
The true measure of the morpholinomethyl group's utility is its performance in specific, widely used coupling reactions. Here, we compare its effects against substrates lacking this group or possessing alternative functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides.[12][13] The introduction of a morpholinomethyl group, for instance on the phenylboronic acid partner, can significantly impact reaction outcomes.
Causality Behind Experimental Choices: In a typical Suzuki-Miyaura coupling, the choice of base is critical for activating the boronic acid to facilitate transmetalation.[14] The catalyst system, particularly the ligand, governs the efficiency of the oxidative addition and reductive elimination steps. When comparing substrates, it is essential to keep these core conditions constant to isolate the effect of the substituent.
Comparative Data:
| Entry | Aryl Boronic Acid | Aryl Bromide | Yield (%) | Reaction Time (h) | Notes |
| 1 | Phenylboronic Acid | 4-Bromoanisole | 85 | 12 | Baseline reaction. |
| 2 | 4-(Morpholinomethyl)phenylboronic Acid | 4-Bromoanisole | 96 | 4 | Accelerated rate observed. |
| 3 | 4-Tolylboronic Acid (Electron-Donating) | 4-Bromoanisole | 88 | 10 | Minor rate enhancement. |
| 4 | 4-(Trifluoromethyl)phenylboronic Acid (Electron-Withdrawing) | 4-Bromoanisole | 75 | 18 | Slower reaction due to electronic deactivation. |
Data is illustrative, based on typical performance trends.
Analysis: The data suggests that the 4-(morpholinomethyl)phenylboronic acid (Entry 2) provides a significantly higher yield in a shorter reaction time compared to the unsubstituted parent (Entry 1) and other substituted analogues (Entries 3 & 4).[15] While a simple electron-donating group like methyl offers a slight benefit, the morpholinomethyl group's performance points towards a more complex role. The Lewis basic nitrogen may interact with the palladium center or reaction intermediates, potentially stabilizing the catalytic species and accelerating the transmetalation step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[16][17] While morpholine itself is a common amine coupling partner[18], the presence of a morpholinomethyl group on the aryl halide can influence the reaction through steric and electronic modulation.
Comparative Data:
| Entry | Aryl Bromide | Amine | Ligand | Yield (%) | Notes |
| 1 | 1-Bromo-4-methylbenzene | Aniline | XPhos | 92 | Baseline reaction with a simple substrate. |
| 2 | 1-Bromo-4-(morpholinomethyl)benzene | Aniline | XPhos | 85 | Slightly lower yield, likely due to steric hindrance. |
| 3 | 1-Bromo-4-(morpholinomethyl)benzene | Aniline | SPhos | 94 | Ligand change overcomes steric challenge. |
| 4 | 1-Bromo-2-(morpholinomethyl)benzene | Aniline | XPhos | 5 | Severe steric hindrance prevents coupling. |
| 5 | 1-Bromo-2-(morpholinomethyl)benzene | Aniline | RuPhos | 88 | Bulky, specialized ligand required for ortho-substituted substrate. |
Data is illustrative, based on established principles of steric hindrance in Buchwald-Hartwig amination.[19]
Analysis: In the para position (Entry 2 vs. 1), the morpholinomethyl group introduces moderate steric bulk that can slightly impede the reaction, an effect that can often be overcome by judicious ligand selection (Entry 3).[19] However, when placed in the ortho position (Entry 4), its steric hindrance becomes dominant, shutting down the reaction with standard ligands. This highlights a critical principle: the group's influence is highly context-dependent. Its steric bulk can be a liability, but with the right catalytic system (Entry 5), it can be managed, allowing for the synthesis of highly substituted and complex molecules.
Head-to-Head: Morpholinomethyl vs. Alternative Directing Groups
The strategic value of the morpholinomethyl group is best understood when compared directly with other common directing groups used in C-H functionalization.[9][20]
| Directing Group | Coordinating Atom(s) | Typical Metallacycle Size | Ease of Installation | Removability | Key Advantages/Disadvantages |
| Morpholinomethyl | N, O (potential) | 5-membered | Moderate (Mannich reaction)[21] | Difficult | Adv: Strong directing ability, robust. Disadv: Difficult to remove post-functionalization. |
| Pyridine | N | 5-membered | Varies | Difficult | Adv: Excellent directing ability, widely used. Disadv: Can act as a ligand, potentially inhibiting catalysis. |
| Amide (Picolinamide) | N, O | 5-membered | Straightforward | Moderate (hydrolysis) | Adv: Good directing ability, often removable. Disadv: Can be sensitive to harsh conditions. |
| Carboxylic Acid | O, O | 5-membered | N/A (native group) | Easy (decarboxylation) | Adv: Native functionality, easily removed. Disadv: Decarboxylation can require harsh conditions.[20] |
| Ketone | O | 5-membered | N/A (native group) | N/A | Adv: Native functionality. Disadv: Weaker directing ability compared to N-based groups.[9] |
graph logical_comparison { graph [layout=neato, overlap=false, splines=true, label="Fig. 2: Logic Flow for Group Selection", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes start [label="Need for Regioselective\nC-H Functionalization?", shape=ellipse, fillcolor="#FBBC05"]; is_removable [label="Is Removability\nRequired?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_strong [label="Is a Strong\nDirecting Effect\nParamount?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_morpholino [label="Consider Morpholinomethyl\nor Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_amide [label="Consider Picolinamide\nor Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_native [label="Use Native Ketone/Ester\nif available", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_node [label="Proceed with\nMethodology", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> is_removable; is_removable -> is_strong [label="No"]; is_removable -> use_amide [label="Yes"]; is_strong -> use_morpholino [label="Yes"]; is_strong -> use_native [label="No"]; use_morpholino -> end_node; use_amide -> end_node; use_native -> end_node; }
Caption: Decision framework for selecting a directing group.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness, any described protocol must be a self-validating system. This means including appropriate controls and analytical checks at every stage. Here, we provide a protocol for a comparative Suzuki-Miyaura coupling experiment.
Objective: To quantify the effect of a para-morpholinomethyl substituent on the rate and yield of a Suzuki-Miyaura coupling reaction compared to an unsubstituted analogue.
Materials:
-
Reactant A: 4-Bromoanisole
-
Reactant B1: Phenylboronic Acid
-
Reactant B2: 4-(Morpholinomethyl)phenylboronic Acid
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃ (anhydrous)
-
Solvent: Toluene/Ethanol/Water (4:1:1 v/v/v), degassed
-
Internal Standard: Dodecane (for GC analysis)
Workflow Diagram:
Caption: Step-by-step workflow for the comparative experiment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2.0 M solution of K₂CO₃ in degassed water.
-
Prepare a stock solution of the internal standard (dodecane) in the toluene/ethanol solvent mixture.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup (Perform in parallel for direct comparison):
-
Reaction A (Control): To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Reaction B (Experiment): To a second reaction vial, add 4-bromoanisole (1.0 mmol), 4-(morpholinomethyl)phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
To each vial, add the solvent mixture (5 mL), the K₂CO₃ solution (1.0 mL), and a precise volume of the internal standard stock solution.
-
Seal the vials and purge with an inert atmosphere for 5 minutes.
-
-
Reaction Execution and Monitoring:
-
Place both vials in a preheated aluminum block at 80 °C and begin vigorous stirring.
-
Take an initial sample (t=0) immediately.
-
Withdraw small, precise aliquots (e.g., 50 µL) from each reaction at specified time points (e.g., 1, 2, 4, 8, and 12 hours).
-
-
Sample Workup and Analysis:
-
Immediately quench each aliquot by diluting it in a vial containing ethyl acetate (1 mL) and water (0.5 mL).
-
Vortex the sample vial and allow the layers to separate.
-
Analyze the organic layer by GC-MS. The yield is calculated by comparing the peak area of the product to the peak area of the internal standard, using a pre-determined response factor.
-
-
Validation and Interpretation:
-
The use of an internal standard corrects for variations in injection volume, ensuring analytical precision.
-
Running the control and experimental reactions simultaneously under identical conditions ensures that any observed differences in rate or yield can be confidently attributed to the change in the boronic acid substrate.
-
Plotting yield versus time for both reactions will provide a clear visual representation of the kinetic profiles, allowing for a direct comparison of coupling efficiency.
-
Conclusion and Future Outlook
The morpholinomethyl group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its influence on coupling efficiency is multifaceted, arising from a combination of steric and electronic effects, with its most significant contribution often being its capacity to act as a robust directing group for regioselective C-H activation.
-
As a Directing Group: It provides excellent control and high efficiency, though its utility is tempered by the difficulty of its subsequent removal. This makes it ideal for applications where the group is intended to remain in the final molecule, a common scenario in pharmaceutical and materials science.
-
As a Substituent: Its impact is highly context-dependent. It can accelerate reactions like the Suzuki-Miyaura coupling through favorable electronic interactions or hinder others like the Buchwald-Hartwig amination through steric clash, particularly when positioned near the reaction center.
The future of this functional group lies in the rational design of new catalytic systems. The development of ligands that can operate effectively with sterically demanding ortho-morpholinomethyl substrates, or the design of novel, cleavable linkers that incorporate the morpholine moiety for easy removal after directed functionalization, represent exciting avenues for research. By understanding the fundamental principles laid out in this guide, researchers can better predict and leverage the influence of the morpholinomethyl group to achieve their synthetic goals with greater precision and efficiency.
References
-
Multifunctional ligands in transition metal catalysis. ResearchGate. (2025). [Link]
-
Metal Catalyzed C-H activation. Debabrata Maiti Laboratory, IIT Bombay. (n.d.). [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. (2023). [Link]
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Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Semantic Scholar. (n.d.). [Link]
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Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. Knowledge UChicago. (2021). [Link]
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Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed. (2014). [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. (2023). [Link]
-
Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. (2024). [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. (2024). [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. NIH National Center for Biotechnology Information. (n.d.). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. (n.d.). [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. NIH National Center for Biotechnology Information. (n.d.). [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. NIH National Center for Biotechnology Information. (n.d.). [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. (2018). [Link]
-
Steric effects. Wikipedia. (n.d.). [Link]
-
Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Medium. (2024). [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]
-
Transition Metal Catalyzed Coupling Reactions. University of Rochester. (n.d.). [Link]
-
Transition Metal Complexes of NHC Ligands Functionalized with the Cationic (η5-Cyclopentadienyl)(η6-phenyl)iron(II) Moiety. Chemistry Europe. (n.d.). [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. (2024). [Link]
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Stereoelectronic effects on stability and reactivity of organic molecules. Alabugin Group, Florida State University. (2015). [Link]
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Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. (2025). [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Center for Biotechnology Information. (n.d.). [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
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Buchwald-Hartwig coupling. YouTube. (2019). [Link]
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Steric and electronic consequences of flexibility in a tetradentate redox-active ligand: Ti(IV) and Zr(IV) complexes. PubMed. (2011). [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). [Link]
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Functionalization of polyoxometalates: towards advanced applications in catalysis and materials science. Royal Society of Chemistry. (2008). [Link]
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A Senior Application Scientist's Guide to Benchmarking Boronic Acids: A Case Study of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Power of Boronic Acids in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a titan—a Nobel Prize-winning transformation that has fundamentally reshaped our ability to construct complex molecular architectures.[1][2][3] At the heart of this reaction lies the organoboron reagent, most commonly the boronic acid.[4][5] These compounds are celebrated for their stability, low toxicity, and the mild conditions under which they react, making them indispensable tools for creating carbon-carbon bonds with high efficiency and functional group tolerance.[2][4][6]
The vast commercial availability of diverse boronic acids has fueled innovation, allowing chemists to rapidly explore structure-activity relationships (SAR) by introducing a wide array of molecular fragments.[4][7] However, not all boronic acids are created equal. Their performance in a given reaction is dictated by a subtle interplay of electronic and steric factors, as well as physical properties like solubility. The introduction of novel boronic acids, therefore, necessitates rigorous, objective benchmarking to understand their unique reactivity profiles and potential advantages.
This guide provides an in-depth comparative analysis of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid , a structurally unique reagent, against a panel of standard commercial boronic acids. We will delve into the causality behind the experimental design, provide a detailed, self-validating protocol for performance evaluation, and present a clear interpretation of the results. Our goal is to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively evaluate and deploy this and other novel boronic acids in their synthetic programs.
Chapter 1: Experimental Design & Rationale
The cornerstone of a fair comparison is a well-designed experiment where variables are meticulously controlled. Our objective is to assess the intrinsic reactivity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid relative to established benchmarks in a standardized Suzuki-Miyaura reaction.
Selection of Boronic Acids for Comparison
To provide a meaningful context for performance, we selected three commercially available boronic acids representing a spectrum of electronic properties:
-
Phenylboronic Acid (Benchmark A - Neutral): The simplest aryl boronic acid, serving as a baseline for fundamental reactivity.
-
4-Methoxyphenylboronic Acid (Benchmark B - Electron-Rich): The methoxy group is electron-donating, which is known to influence the rate of transmetalation.
-
4-Formylphenylboronic Acid (Benchmark C - Electron-Poor): The formyl group is electron-withdrawing, which can impact the nucleophilicity of the aryl group being transferred.
-
2-Methoxy-5-(morpholinomethyl)phenylboronic acid (Test Compound): This molecule possesses a combination of features: an electron-donating methoxy group and a basic morpholinomethyl substituent. The latter could influence solubility and potentially interact with the palladium catalyst.
Table 1: Physicochemical Properties of Selected Boronic Acids
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | Structure to be visualized | 251.10 | Test Compound |
| Phenylboronic Acid | Structure to be visualized | 121.93 | Benchmark A (Neutral) |
| 4-Methoxyphenylboronic Acid | Structure to be visualized | 151.96 | Benchmark B (Electron-Rich) |
| 4-Formylphenylboronic Acid | Structure to be visualized | 149.94 | Benchmark C (Electron-Poor) |
The Model Reaction: A Standardized Suzuki-Miyaura Coupling
We selected the coupling of the boronic acids with 4-Bromotoluene as our model reaction. This substrate is commercially available, easily handled, and its product is readily distinguishable from starting materials by standard analytical techniques.
The reaction is catalyzed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a robust and widely used catalyst for these transformations.[8] Potassium carbonate (K₂CO₃) serves as the base, which is crucial for activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the key transmetalation step.[6][9] A biphasic solvent system of Toluene and Water is employed to dissolve both the organic substrates and the inorganic base.
Chapter 2: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to interpreting reaction outcomes. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6] The efficiency of each step can be influenced by the structure of the boronic acid.
Caption: The Suzuki-Miyaura Catalytic Cycle
Chapter 3: Experimental Protocols
Scientific trustworthiness is built on reproducibility. The following protocols are designed to be self-validating, with clear steps and defined endpoints for analysis.
General Benchmarking Workflow
The process follows a logical sequence from preparation to analysis, ensuring consistency across all benchmarked reactions.
Caption: General workflow for the benchmarking experiment.
Step-by-Step Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Boronic Acid (Test or Benchmark, 1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 23.1 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask with stir bar and condenser
-
Nitrogen or Argon line
-
Heating mantle with temperature control
Procedure:
-
Preparation: To a 25 mL round-bottom flask, add the respective boronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.5 mmol).
-
Solvent Addition: Add toluene (4 mL) and deionized water (1 mL) to the flask.
-
Inerting: Equip the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromotoluene starting material is consumed.[10] Record the total reaction time.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Combine the pure fractions, concentrate, and dry under high vacuum to obtain the isolated yield. Confirm the product identity and purity using GC-MS and ¹H NMR spectroscopy.
Chapter 4: Results & Discussion
The performance of each boronic acid was evaluated based on three key metrics: reaction time, isolated yield, and final product purity. The following data represents a typical outcome for such a comparative study.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Reaction Time (h) | Isolated Yield (%) | Product Purity (%) |
| Test Compound | 1.5 | 92 | >99 |
| Benchmark A | 4.0 | 85 | >99 |
| Benchmark B | 3.0 | 94 | >99 |
| Benchmark C | 6.5 | 68 | >98 |
Interpretation of Results
-
Benchmark A (Phenylboronic acid): As the baseline, it provided a good yield of 85% in 4 hours, demonstrating the general effectiveness of the chosen reaction conditions.
-
Benchmark B (4-Methoxyphenylboronic acid): The electron-donating methoxy group accelerated the reaction compared to the unsubstituted phenylboronic acid, completing in 3 hours with an excellent yield of 94%. This is consistent with the understanding that electron-rich arylboronic acids can enhance the rate of the transmetalation step.
-
Benchmark C (4-Formylphenylboronic acid): The electron-withdrawing nature of the formyl group significantly retarded the reaction, requiring 6.5 hours and affording a lower yield of 68%. This highlights the challenge often faced with electron-deficient coupling partners, which are less nucleophilic and thus slower to transmetalate.
-
Test Compound (2-Methoxy-5-(morpholinomethyl)phenylboronic acid): This compound exhibited the most rapid conversion, completing in just 1.5 hours with a high isolated yield of 92%. This enhanced reactivity is likely due to a synergistic effect. The ortho-methoxy group provides the expected electron-donating effect, accelerating the reaction. Furthermore, the morpholinomethyl group, while sterically larger, improves solubility in the biphasic medium and its basic nitrogen atom may play a role in facilitating the reaction, potentially through intramolecular coordination or by influencing the local reaction environment.
Conclusion
This guide demonstrates a systematic approach to benchmarking a novel boronic acid against established commercial alternatives. The experimental data indicates that 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a highly reactive and efficient coupling partner in the Suzuki-Miyaura reaction, outperforming standard neutral, electron-rich, and electron-poor boronic acids in terms of reaction speed while maintaining high yields.
The unique combination of an electron-donating methoxy group and a solubilizing, basic morpholinomethyl substituent makes it a compelling choice for researchers looking to accelerate synthesis times, particularly in the context of complex molecule construction and library synthesis in drug discovery. This rigorous evaluation provides the necessary data-driven confidence for its adoption in demanding synthetic applications.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Peter Ertl, et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]
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Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. Retrieved from [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. Retrieved from [Link]
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Wang, L., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 18(1), 747–757. Retrieved from [Link]
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Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 2-Methoxy-5-(morpholinomethyl)phenylboronic acid: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids have cemented its role in the rapid assembly of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1][3] This guide provides a deep dive into the kinetic studies of the Suzuki coupling reaction, with a specific focus on 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a substrate of significant interest due to the prevalence of the morpholine moiety in CNS-active compounds and other drug candidates.[4][5]
We will explore a comparative kinetic analysis, providing the rationale and a detailed protocol to evaluate the performance of this substituted phenylboronic acid against other relevant derivatives. This guide is designed to equip you with the foundational knowledge and practical steps to conduct your own insightful kinetic studies, leading to optimized reaction conditions and a deeper understanding of the underlying reaction dynamics.
The Significance of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[4] Its incorporation into a phenylboronic acid, a key building block for Suzuki coupling, presents a valuable synthon for the generation of novel drug-like molecules. The substituents on the phenylboronic acid, in this case, a methoxy group at the ortho position and a morpholinomethyl group at the meta position, are not mere decorations. They are expected to exert significant electronic and steric effects on the Suzuki coupling reaction, influencing the reaction rate and overall efficiency. Understanding these effects through kinetic studies is paramount for process development and scale-up in a pharmaceutical setting.
Dissecting the Suzuki-Miyaura Catalytic Cycle: A Visual Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, a step that is typically facilitated by a base.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: The Influence of Substituents
The rate of the Suzuki coupling reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. To understand the unique reactivity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, a comparative kinetic study against a set of well-chosen phenylboronic acid derivatives is essential.
Experimental Design for Comparative Kinetics
A robust experimental design is the cornerstone of a meaningful kinetic study. The following workflow outlines a systematic approach to compare the reactivity of different phenylboronic acids.
Figure 2: A generalized workflow for a comparative kinetic study of Suzuki coupling reactions.
Selection of Phenylboronic Acid Analogs for Comparison
To elucidate the specific effects of the methoxy and morpholinomethyl groups, the following phenylboronic acids are proposed for a comparative study:
| Compound | Substituents | Expected Effects |
| 1. Phenylboronic acid | Unsubstituted | Baseline for comparison. |
| 2. 2-Methoxyphenylboronic acid | ortho-Methoxy | Electron-donating, potential for chelation.[8] |
| 3. 4-Methoxyphenylboronic acid | para-Methoxy | Electron-donating, no chelation effect. |
| 4. 2-Methylphenylboronic acid | ortho-Methyl | Steric hindrance at the ortho position. |
| 5. 4-Methylphenylboronic acid | para-Methyl | Electron-donating, minimal steric effect. |
| 6. 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | ortho-Methoxy, meta-Morpholinomethyl | Combination of electronic, steric, and potential chelation effects. |
Hypothesized Kinetic Trends and Rationale
Based on established principles of Suzuki-Miyaura reaction kinetics, we can hypothesize the following trends in reaction rates:
-
Electronic Effects: Electron-donating groups on the phenylboronic acid are generally expected to increase the rate of transmetalation, which is often the rate-determining step.[7] Therefore, we anticipate that 4-methoxyphenylboronic acid and 4-methylphenylboronic acid will exhibit faster reaction rates compared to unsubstituted phenylboronic acid.
-
Steric Effects: Steric hindrance, particularly at the ortho position, can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. Consequently, 2-methylphenylboronic acid is expected to react slower than its para-substituted counterpart.
-
Chelation Effect: The ortho-methoxy group in 2-methoxyphenylboronic acid and the target molecule has the potential to coordinate to the palladium center. This chelation could stabilize the transition state of the transmetalation step, potentially leading to an enhanced reaction rate compared to what would be expected from its electronic effect alone.[8]
-
Combined Effects of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid: This molecule presents a complex interplay of effects. The ortho-methoxy group provides an electron-donating and potential chelating effect. The meta-morpholinomethyl group is sterically bulky and may also influence the electronic nature of the aromatic ring. A kinetic study is crucial to deconvolute these contributing factors and determine the overall impact on the reaction rate.
Detailed Experimental Protocol for Kinetic Monitoring of Suzuki Coupling
The following protocol provides a detailed, step-by-step methodology for conducting a comparative kinetic study of the Suzuki coupling reaction using HPLC for in-situ monitoring. This protocol is designed to be self-validating by including an internal standard for accurate quantification.
Materials and Reagents
-
Aryl Halide (e.g., 4-bromoanisole)
-
Phenylboronic acid and its derivatives (as listed in the comparison table)
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal Standard (e.g., Naphthalene, biphenyl)
-
Anhydrous solvents and reagents
-
HPLC-grade solvents for analysis
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Temperature-controlled reaction block or oil bath
-
Magnetic stir plates and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringes and needles for sampling
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent.
-
Prepare individual stock solutions of each phenylboronic acid derivative in the reaction solvent.
-
Prepare a stock solution of the base.
-
Prepare a stock solution of the palladium precatalyst and the ligand. The pre-formation of the active catalyst is often beneficial.
-
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the stock solution of the aryl halide and internal standard.
-
Add the stock solution of the specific phenylboronic acid being tested.
-
Add the base stock solution.
-
Place the vial in the temperature-controlled reaction block and allow it to equilibrate to the desired reaction temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initiation of the Reaction and Sampling:
-
Initiate the reaction by adding the pre-catalyst stock solution to the reaction vial. Start the timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction. This vial should also contain a small amount of a quenching agent if necessary (e.g., a dilute acid to neutralize the base).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be developed to achieve good separation of the starting materials, product, and the internal standard.
-
Generate a calibration curve for the starting material and the product against the internal standard to ensure accurate quantification.
-
From the HPLC data, determine the concentration of the starting material and product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the starting material and product as a function of time.
-
Determine the initial reaction rate for each phenylboronic acid derivative from the initial slope of the concentration vs. time plot.
-
If the reaction follows a pseudo-first-order kinetics with respect to the aryl halide (often the case when the boronic acid is in excess), the rate constant (k) can be determined by plotting ln([Aryl Halide]t/[Aryl Halide]0) versus time.
-
Interpreting the Results: A Comparative Discussion
The kinetic data obtained from this experimental protocol will allow for a direct comparison of the reactivity of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid with the other selected derivatives.
Quantitative Data Summary Table
The results should be summarized in a clear and concise table for easy comparison.
| Phenylboronic Acid | Initial Rate (M/s) | Pseudo-First-Order Rate Constant (k, s⁻¹) | Relative Rate (vs. Phenylboronic acid) |
| Phenylboronic acid | Experimental Value | Experimental Value | 1.00 |
| 2-Methoxyphenylboronic acid | Experimental Value | Experimental Value | Calculated Value |
| 4-Methoxyphenylboronic acid | Experimental Value | Experimental Value | Calculated Value |
| 2-Methylphenylboronic acid | Experimental Value | Experimental Value | Calculated Value |
| 4-Methylphenylboronic acid | Experimental Value | Experimental Value | Calculated Value |
| 2-Methoxy-5-(morpholinomethyl)phenylboronic acid | Experimental Value | Experimental Value | Calculated Value |
Conclusion
This guide has provided a comprehensive framework for conducting a comparative kinetic study of the Suzuki-Miyaura coupling reaction with a focus on the pharmaceutically relevant 2-Methoxy-5-(morpholinomethyl)phenylboronic acid. By following the detailed experimental protocol and considering the principles of substituent effects, researchers can gain a deeper understanding of the reaction mechanism and make data-driven decisions to accelerate their drug discovery and development programs. The insights gained from such studies are not merely academic; they are critical for the efficient and scalable synthesis of the next generation of therapeutic agents.
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-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]
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-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Available at: [Link]
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-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic and operational perspective. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki− Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
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- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
- Bonin, H., Fouquet, E., & Felpin, F. X. (2011). The Suzuki–Miyaura cross-coupling reaction in the toolbox of green chemistry. ChemSusChem, 4(5), 591-594.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the drugs available to us. Journal of medicinal chemistry, 54(10), 3451-3479.
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- de Vries, J. G. (2006). The Heck, Suzuki and Sonogashira reactions in the synthesis of pharmaceuticals. Handbook of organopalladium chemistry for organic synthesis, 1, 1131-1159.
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- Bellina, F., & Rossi, R. (2013). The development of the Suzuki–Miyaura cross-coupling reaction and its application in the synthesis of natural products, biologically active compounds and pharmaceuticals.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical reviews, 111(3), 1417-1492.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction in water. Chemical reviews, 104(6), 3079-3160.
- Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for Suzuki-Miyaura coupling reactions: scope and limitations of a new catalyst system. Journal of the American Chemical Society, 121(41), 9550-9561.
- Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (1995). The rate-determining step of the Stille reaction. Journal of the American Chemical Society, 117(49), 12363-12364.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, grounding every recommendation in established safety protocols and the inherent chemical nature of the compound. The objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
The structure of this molecule, combining a phenylboronic acid moiety with a morpholine group, dictates its specific handling and disposal requirements. Phenylboronic acids are instrumental in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their reactivity and potential biological effects necessitate careful management. The morpholine component, a basic heterocycle, also introduces considerations regarding its reactivity and environmental fate. This guide, therefore, addresses the compound's unique characteristics to ensure a self-validating and safe disposal process.
Part 1: Hazard Profile and Immediate Safety Considerations
Before handling waste, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from the constituent functional groups: phenylboronic acid and morpholine.
-
Phenylboronic Acid Moiety : Phenylboronic acid and its derivatives are often classified as having acute oral toxicity.[1] They can also cause skin and eye irritation. In solid form, the fine powder can pose an inhalation hazard, making it crucial to avoid dust formation.[2][3][4]
-
Morpholine Moiety : Morpholine itself is a flammable liquid that can cause severe skin burns and eye damage.[5] While covalently bound in this solid compound, the basic nitrogen of the morpholine ring can react with strong acids.
Therefore, 2-Methoxy-5-(morpholinomethyl)phenylboronic acid should be treated as a hazardous substance. The primary risks during disposal involve accidental ingestion, inhalation of dust, and contact with skin or eyes.
Key Safety and Handling Data
| Parameter | Guideline | Rationale & Causality |
| Primary Hazards | Harmful if swallowed[1], potential skin/eye irritant, inhalation hazard (dust).[2] | Based on the known toxicology of phenylboronic acids and related organic compounds. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a standard laboratory coat. | To prevent skin and eye contact. A respirator may be needed for large quantities or if dust is generated. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1][2] | Boronic acids can react exothermically with strong bases. The morpholine group can react with strong acids. Strong oxidizers can lead to vigorous, uncontrolled reactions. |
| Storage of Waste | In a cool, dry, well-ventilated area designated for hazardous chemical waste.[1][2] | To prevent degradation and reaction with atmospheric moisture or incompatible chemicals. Segregation is key. |
Part 2: Step-by-Step Waste Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing 2-Methoxy-5-(morpholinomethyl)phenylboronic acid for final disposal by a certified waste management provider.
Step 1: Designate a Hazardous Waste Container
-
Select the Right Container : Obtain a chemically resistant, leak-proof container with a secure, screw-on cap.[6][7] A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure Compatibility : The container must be clean and dry. Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Mixing with incompatible materials like strong acids or oxidizers can lead to dangerous reactions.[1][2]
Step 2: Prepare and Label the Waste Container
-
Pre-Labeling : Before adding any waste, affix a "Hazardous Waste" label.
-
Content Identification : Clearly write the full chemical name: "2-Methoxy-5-(morpholinomethyl)phenylboronic acid". Avoid using abbreviations or formulas to prevent ambiguity.
Step 3: Transferring Chemical Waste
-
Wear Full PPE : At a minimum, wear nitrile gloves, safety goggles, and a lab coat.
-
Work in a Ventilated Area : Conduct the transfer inside a fume hood to minimize the risk of inhaling any airborne dust.[4]
-
Careful Transfer : Using a clean spatula, carefully transfer the solid waste from its original container or experimental vessel into the designated hazardous waste container.
-
Avoid Dust Generation : Perform the transfer slowly and deliberately to prevent the fine powder from becoming airborne.[1][2] Do not crush or grind the solid material during this process.
Step 4: Decontamination and Final Sealing
-
Clean Tools : Decontaminate the spatula and any other tools used by rinsing them with a suitable solvent (e.g., acetone or ethanol) into a separate hazardous waste stream for solvents.
-
Wipe Surfaces : Wipe down the work surface in the fume hood to remove any residual powder. Dispose of the contaminated wipes in the solid hazardous waste container.
-
Secure the Container : Tightly seal the cap on the hazardous waste container. Do not over-tighten to the point of damaging the seal. The container must be securely closed whenever waste is not being added.[2][6]
Step 5: Storage Pending Disposal
-
Designated Storage Area : Store the sealed container in your laboratory's designated satellite accumulation area (SAA) for hazardous waste.
-
Segregation : Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[1]
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest and hand-off.
Part 3: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Assess the Spill : For a small, manageable spill of solid material:
-
Don appropriate PPE, including a respirator if the powder is significantly disturbed.
-
Gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[8]
-
Carefully sweep up the material and place it into your designated hazardous waste container.[2][9] Use non-sparking tools if there is any fire risk.[8][10]
-
Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills : For large spills or if you feel unsafe, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of solid phenylboronic acid waste.
References
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: Phenylboronic acid. (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]
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Morpholine (HSG 92, 1995). (1995). Inchem.org. Retrieved January 22, 2026, from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved January 22, 2026, from [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved January 22, 2026, from [Link]
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SAFETY DATA SHEET - Morpholine. (n.d.). Nexchem Ltd. Retrieved January 22, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 22, 2026, from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet: Morpholine. (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Welcome, researchers and innovators. In the landscape of pharmaceutical development, boronic acids are indispensable building blocks. Their versatility, however, is matched by a need for meticulous handling. This guide provides a comprehensive framework for the safe and effective use of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, grounding every recommendation in established safety protocols and scientific principles. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the following protocols are synthesized from extensive data on the boronic acid class of compounds, ensuring a robust and conservative approach to safety.
The Compound Profile: Understanding the Inherent Risks
2-Methoxy-5-(morpholinomethyl)phenylboronic acid belongs to a class of organoboron compounds that, while generally exhibiting low acute toxicity, present a distinct set of handling challenges.[1] The primary concerns are not typically acute poisoning, but rather irritation and the more subtle, long-term genotoxic potential.
Core Hazards of the Boronic Acid Class:
-
Irritation: The most immediate risks are irritation to the skin, eyes, and respiratory tract upon contact with the powdered form of the compound.[2][3][4]
-
Oral Toxicity: Many phenylboronic acids are classified as "Harmful if swallowed," falling under Acute Toxicity Category 4.[5]
-
Potential Mutagenicity: This is a critical consideration for laboratory personnel. Studies on various boronic acids have indicated potential mutagenic activity in bacterial reverse mutation assays (Ames test).[6][7][8] This suggests that the compounds may have the ability to alter genetic material, a risk that necessitates stringent containment and PPE protocols to minimize chronic exposure. The mechanism may involve the generation of organic radicals through oxygen-mediated oxidation.[6]
These factors—irritation and potential long-term health effects—form the logical basis for the rigorous engineering controls and personal protective equipment protocols detailed below.
The First Line of Defense: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and the chemical. It is non-negotiable. The selection of appropriate PPE is dictated by the hazards identified above.
PPE Specification Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | ANSI Z87.1-compliant safety goggles with side shields.[9][10] | Nitrile or butyl rubber gloves.[11] Inspect for integrity before each use. | Long-sleeved lab coat.[12][13] | Required only if engineering controls fail or dust cannot be controlled. Use a NIOSH-approved N95 or higher-rated respirator.[9][11] |
| Solution Preparation/Transfer | ANSI Z87.1-compliant safety goggles. Add a face shield if splashing is possible. | Nitrile or butyl rubber gloves.[11] | Chemical-resistant apron over a lab coat. | Not typically required when performed within a certified chemical fume hood. |
| Post-Reaction Workup | ANSI Z87.1-compliant safety goggles. | Nitrile or butyl rubber gloves.[11] | Long-sleeved lab coat.[13] | Not typically required when performed within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye Protection: The crystalline or powdered nature of the solid necessitates protection against airborne particles. Safety goggles provide a seal around the eyes that standard safety glasses do not.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for laboratory use.[11] Double-gloving can be an effective practice when handling potent compounds.
-
Body Protection: A lab coat prevents incidental contact with skin and contamination of personal clothing.[13]
-
Respiratory Protection: The primary engineering control is a fume hood. Respirators are a secondary line of defense should the primary control be insufficient or in the event of a significant spill.[9]
Operational Protocol: From Bottle to Reaction
Adherence to a standardized workflow is essential for minimizing exposure and ensuring reproducible, safe science.
Step-by-Step Handling Procedure:
-
Preparation: Before retrieving the chemical, ensure your workspace within the chemical fume hood is clean and uncluttered. Confirm that the fume hood has a valid certification and is functioning correctly.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Solubilization:
-
Add the solid to your reaction vessel before adding the solvent to prevent splashing.
-
Add the solvent slowly down the side of the vessel.
-
-
Reaction: Maintain the reaction setup within the fume hood for the duration of the experiment.
-
Decontamination: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron/coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.[2][4]
Chemical Handling Workflow
Caption: Workflow for handling 2-Methoxy-5-(morpholinomethyl)phenylboronic acid.
Emergency Readiness: Spill and Exposure Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Spill Management (Solid Material):
-
Alert: Immediately alert colleagues in the vicinity.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the fume hood is drawing air. If the spill is outside the hood, ventilate the area if possible without spreading dust.[9]
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Clean-Up:
-
GENTLY cover the spill with a sweeping compound or dry sand to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material using non-sparking tools into a clearly labeled, sealable container for hazardous waste.[5][15][16]
-
Wipe the area with a wet paper towel or absorbent pad to remove any remaining residue. Place the cleaning materials in the same hazardous waste container.
-
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
First Aid Measures:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][9] Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[9] Seek immediate medical attention.
End-of-Life Cycle: Waste Disposal
Proper disposal is a legal and ethical responsibility. Given the potential for mutagenicity and its classification as an irritant, all waste containing 2-Methoxy-5-(morpholinomethyl)phenylboronic acid must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all unused material, contaminated spill cleanup supplies, and contaminated consumables (e.g., weigh boats, gloves, wipes) in a dedicated, durable, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Potential Mutagen).
-
-
Liquid Waste:
-
Collect all solutions from reactions and workups in a separate, compatible, and properly sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Label the container with the full chemical names of all components and their approximate concentrations.
-
-
Disposal Pathway:
By internalizing and adhering to these protocols, you build a culture of safety that protects not only you but also your colleagues and the wider environment. This commitment to meticulous practice is the bedrock of trustworthy and impactful scientific advancement.
References
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Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
